molecular formula C9H9N3O2 B2683736 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine CAS No. 2198690-96-7

6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine

カタログ番号: B2683736
CAS番号: 2198690-96-7
分子量: 191.19
InChIキー: NMQOVJREDHBMEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine is a chemical compound built on the imidazo[1,2-b]pyridazine scaffold, a structure recognized in medicinal chemistry for its potential as a protein kinase inhibitor . The imidazo[1,2-b]pyridazine core is a privileged structure in drug discovery, and derivatives based on this scaffold have been investigated as potent and selective inhibitors for a range of kinases, including Tyk2 JH2, DYRKs, CLKs, and TAK1 . For instance, research has shown that 6-substituted imidazo[1,2-b]pyridazines with specific aryl groups at the 3-position can inhibit Transforming Growth Factor-β Activated Kinase (TAK1) at nanomolar concentrations, demonstrating potential as therapeutics for conditions like multiple myeloma . Similarly, other derivatives have been identified as highly effective and selective Tyk2 JH2 ligands, which play a key role in the signaling pathways of cytokines implicated in autoimmune and inflammatory diseases such as psoriasis and lupus . The exploration of this scaffold has also extended to parasitic kinases, with some compounds showing potent inhibition of Plasmodium falciparum CLK1 (PfCLK1), indicating its utility in developing anti-malarial agents . The oxetane ring, as seen in the 3-oxetanyl substitution of similar compounds, is a valuable moiety in lead optimization, often used to improve the physicochemical properties of drug candidates . This makes 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine a valuable building block for researchers in chemical biology and medicinal chemistry who are developing novel therapeutic agents, probing kinase function, and exploring structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

6-(oxetan-3-yloxy)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-9(14-7-5-13-6-7)11-12-4-3-10-8(1)12/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQOVJREDHBMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine: A Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The continuous evolution of targeted therapeutics relies heavily on the optimization of molecular physicochemical properties. The imidazo[1,2-b]pyridazine core is a privileged bicyclic heterocycle, frequently deployed as a hinge-binding scaffold in the design of potent kinase inhibitors (e.g., targeting Haspin, Tyk2, and various mutant kinases)[1],[2]. However, decorating this flat, aromatic core with traditional lipophilic groups (such as alkyl ethers) often leads to poor aqueous solubility and high metabolic liability.

To circumvent these pharmacokinetic bottlenecks, the incorporation of the oxetan-3-yloxy moiety has emerged as a transformative strategy. As a highly polar, strained four-membered ring, the oxetane acts as a superior bioisostere for carbonyl, gem-dimethyl, and isopropyl groups[3],[4]. This whitepaper provides an in-depth mechanistic analysis and a self-validating synthetic protocol for the construction of 6-(oxetan-3-yloxy)imidazo[1,2-b]pyridazine via Nucleophilic Aromatic Substitution (SNAr).

Physicochemical Profiling: The "Oxetane Advantage"

The strategic replacement of traditional alkyl ethers with an oxetane ring profoundly alters the pharmacokinetic profile of the resulting drug candidate. The oxetane oxygen acts as a strong hydrogen-bond acceptor, while the inherent ring strain reduces the overall lipophilicity (logP) without significantly increasing the molecular weight[3]. Furthermore, the sp³-rich nature of the oxetane ring disrupts molecular planarity, significantly enhancing thermodynamic solubility[4].

Table 1: Comparative Physicochemical Impact of C6-Ether Substituents

Substituent at C6Molecular Weight ContributionLipophilicity (ΔclogP)*Metabolic Stability (CYP450)Aqueous Solubility
-OCH₃ (Methoxy) 31.03 g/mol BaselineLow (Prone to O-dealkylation)Moderate
-O-CH(CH₃)₂ (Isopropoxy) 59.09 g/mol +0.8 to +1.2Low (Prone to hydroxylation)Poor
-O-Oxetan-3-yl 73.07 g/mol -0.2 to +0.1High (Sterically shielded)Excellent

*Theoretical shift relative to the methoxy baseline, demonstrating the oxetane's ability to add steric bulk without the lipophilic penalty of an isopropyl group.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of 6-(oxetan-3-yloxy)imidazo[1,2-b]pyridazine relies on the robust Nucleophilic Aromatic Substitution (SNAr) of a 6-haloimidazo[1,2-b]pyridazine precursor.

Electrophilicity of the Core

The imidazo[1,2-b]pyridazine system is inherently electron-deficient. The two nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect via both induction and resonance[1]. This renders the C6 position highly susceptible to nucleophilic attack, especially when activated by a good leaving group such as a chloride or bromide[2].

Nucleophile Generation

Oxetan-3-ol (pKa ~15) is a relatively weak nucleophile in its neutral state. To drive the SNAr reaction to completion, it must be quantitatively deprotonated to the highly reactive oxetan-3-oxide anion. Sodium hydride (NaH) is the reagent of choice here; the irreversible evolution of hydrogen gas ensures complete alkoxide formation, preventing equilibrium-driven side reactions[5].

Solvent Causality

Anhydrous N,N-Dimethylformamide (DMF) is strictly utilized as the solvent. As a polar aprotic solvent with a high dielectric constant, DMF effectively solvates the Na⁺ counterion. This leaves the oxetane alkoxide "naked" and highly nucleophilic, while simultaneously stabilizing the negatively charged Meisenheimer complex transition state[2].

Mechanism Oxetanol Oxetan-3-ol pKa ~15 Alkoxide Oxetan-3-oxide Strong Nucleophile Oxetanol->Alkoxide NaH -H2 Meisenheimer Meisenheimer Complex Delocalized Anion Alkoxide->Meisenheimer Attack at C6 Core 6-Cl-Imidazo[1,2-b]pyridazine Electrophile Core->Meisenheimer + Alkoxide Product Product Aromaticity Restored Meisenheimer->Product -Cl⁻

Fig 1. Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) at the C6 position.

Experimental Methodology & Self-Validating Protocol

The following protocol is designed as a self-validating system. By integrating specific analytical checkpoints, the chemist can verify the integrity of the oxetane ring, which is stable to base but highly labile to strong acids[5].

Step 1: Alkoxide Generation
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Optional: Wash the NaH with anhydrous hexanes (2 × 5 mL) to remove the mineral oil, decanting the solvent carefully under argon.

  • Suspension: Suspend the NaH in anhydrous DMF (to achieve a 0.2 M final concentration) and cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Add oxetan-3-ol (1.2 equiv) dropwise over 5 minutes.

    • Causality: The dropwise addition at 0 °C controls the exothermic evolution of H₂ gas and prevents thermal degradation of the solvent. Stir for 30 minutes at 0 °C until gas evolution ceases, indicating complete alkoxide formation.

Step 2: SNAr Coupling
  • Addition of Electrophile: Add 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv) in a single portion.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Self-Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (M+H typically ~154 for the unsubstituted core) is consumed, and the product mass (M+H ~192) dominates the chromatogram.

Step 3: pH-Controlled Workup
  • Quenching: Cool the reaction back to 0 °C and carefully quench with ice-cold saturated aqueous NH₄Cl.

    • Critical Causality: The oxetane ring is highly sensitive to strong Brønsted and Lewis acids, which trigger ring-opening to a 1,3-diol[5]. Using NH₄Cl maintains the aqueous phase at a mild pH (~7), safely neutralizing excess NaH without jeopardizing the oxetane moiety.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL). Wash the combined organic layers extensively with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification & Final Validation
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane (DCM) and Methanol (MeOH) (typically 0% to 5% MeOH).

    • Self-Validation Checkpoint 2 (¹H NMR): To confirm the structural integrity of the oxetane ring, analyze the purified product via ¹H NMR (CDCl₃ or DMSO-d₆). The oxetane protons should appear as distinct, highly deshielded multiplets between δ 4.50 and 5.10 ppm. The absence of a broad hydroxyl peak (-OH) confirms that acid-catalyzed ring opening did not occur during workup.

Workflow Start 6-Chloroimidazo[1,2-b]pyridazine + Oxetan-3-ol Base Addition of NaH (1.5 eq) in anhydrous DMF at 0 °C Start->Base Reaction SNAr Reaction Stir at RT to 50 °C (2-4 h) Base->Reaction Workup Aqueous Quench (pH ≥ 7) Extraction with EtOAc Reaction->Workup Purification Silica Gel Chromatography (DCM/MeOH) Workup->Purification Product 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine (Target Scaffold) Purification->Product

Fig 2. Step-by-step experimental workflow for the SNAr synthesis of the target scaffold.

References[5] BenchChem. "2-[(Oxetan-3-yl)amino]ethan-1-ol | CAS 1343942-75-5". BenchChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsD6AwHva4Y5TJGXOFJwoD4Wglg66yYeKancTgRhA8-DK7U3efwqU9L--5fnVaMZRywYVrzhf3CT-2mixFcr8PzEY47lYCt3JfrNqgXIIybn32YWf60UUh0j_JcKcRbDMFEOnC[1] BenchChem. "Imidazo[1,2-b]pyridazine-8-carboxylic Acid". BenchChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF300hceu3YPK1LIadHChuYsn5jViQ6e3t__I6zRQD6RkOM0w-RPNXwZg8gCcHvD-5nfXxDtUz4SsDZpYZy2yKwjs91gZnrO58QHkcHpK7TUz94V8G7Mc2R9YIDAqhrVfU0itwTO_U=[3] Wuitschik, G., et al. "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group". Journal of Medicinal Chemistry, 2010. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO-E3XVK2J41MaME1Fbgy8WxyTpEtlmCbuS5Kmm7zPG25-Vu81emAWmTSmVQXYgH7NupatK_Ci4c7tpRGxcnu3NDLeQEYhqJtt5tj0tjwil_luRx3BiTuPMWWAy-5at7-_BeM6RLYA9wl9oLw=[2] Belaroussi, R. E. H., et al. "Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation". Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJBE5_wIRttNauCMxW5wo5uO1wD4qGwNS8fNyG-XGdYVDsqD-odKM2mYyWd9LzsuPT2VFYwUrbXih5BZXP8-W5zpzf-Jpc76Hrxg25qywdhgj7_wX6QpUOmhovvX4sRuBw1q--jPrGoaXpd5k=[4] Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery". Angewandte Chemie International Edition, 2006. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY-lxSvOmg2eWQ6AonYYJirUf9VKdHsaw9d6NrYMoAs4fe1iFcuDATVyIA206qX-j1wuE0fAWXaRHk-r8FJW3mwhA7YeaYWQTwA-kAmMk1wamdFx4Rf6W4dbQz75ZGyHUsqsPVQgy1LgBBQ7UqRPQ349hrSR6Q7G8s50jByYNw0EuL84MA03-Bj29gF_sZ8cXaodzC_0ArOxBCWw==

Sources

Mechanism of action of imidazo[1,2-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanisms of Action of Imidazo[1,2-b]pyridazine Derivatives

Executive Summary

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This is largely attributable to its ability to interact with a wide array of biological targets through diverse mechanisms of action. This technical guide provides an in-depth exploration of these mechanisms, tailored for researchers, scientists, and drug development professionals. We will dissect the molecular interactions, signaling pathways, and structure-activity relationships that define the pharmacology of this potent heterocyclic core.

The guide is structured to first introduce the foundational importance of the scaffold, followed by deep dives into its most significant and well-characterized mechanisms of action. The predominant mechanism, protein kinase inhibition, is extensively covered, detailing interactions with multiple kinase families, including unique, non-classical binding modes with PIM kinases, covalent inhibition of Bruton's Tyrosine Kinase (BTK), and allosteric modulation of the Tyk2 pseudokinase domain.

Beyond kinase inhibition, this guide elucidates other critical mechanisms, including the targeting of the mycobacterial respiratory chain for anti-tubercular applications, the binding to β-amyloid plaques relevant to Alzheimer's disease, and the inhibition of the pro-inflammatory cytokine IL-17A for the treatment of autoimmune disorders. Each section integrates the underlying biological rationale with detailed, step-by-step experimental protocols for assessing compound activity, providing a self-validating framework for research and development. Through a synthesis of structural biology, molecular pharmacology, and practical methodology, this document aims to serve as an authoritative resource for advancing the discovery of novel therapeutics based on the imidazo[1,2-b]pyridazine nucleus.

Chapter 1: The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Medicinal Chemistry

The imidazo[1,2-b]pyridazine is a bicyclic heterocyclic system containing a fused imidazole and pyridazine ring. This structural motif has garnered significant attention in drug discovery due to its favorable physicochemical properties and its capacity to serve as a versatile template for interacting with a multitude of biological targets. Its status as a privileged scaffold was solidified by the clinical success of ponatinib, a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia.[1][2] The success of ponatinib spurred a resurgence of interest in this scaffold, leading to its exploration in a wide range of therapeutic areas including oncology, inflammation, infectious diseases, and neurology.[1][3] This guide will systematically explore the key mechanisms through which these derivatives exert their pharmacological effects.

Chapter 2: Dominant Mechanism: Protein Kinase Inhibition

The most extensively documented mechanism of action for imidazo[1,2-b]pyridazine derivatives is the inhibition of protein kinases. These enzymes are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The imidazo[1,2-b]pyridazine core is adept at fitting into the ATP-binding pocket of various kinases, though the specific interactions and binding modes can vary significantly, leading to a range of selectivity profiles.

PIM Kinases: A Non-Classical ATP-Competitive Binding Mode

PIM kinases are a family of constitutively active serine/threonine kinases that play a role in cell survival and proliferation, making them attractive targets in oncology.[5] Several imidazo[1,2-b]pyridazine derivatives have been identified as potent PIM kinase inhibitors.[6][7]

Mechanism of Interaction: High-resolution crystal structures have revealed that, unlike many conventional kinase inhibitors that form hydrogen bonds with the kinase "hinge" region, imidazo[1,2-b]pyridazines bind to the ATP pocket of PIM1 in a surprising orientation. They interact with the N-terminal lobe's αC helix, making them ATP competitive but not strictly ATP-mimetic.[5][6] This unique binding mode is thought to contribute to their selectivity over other kinases.[5] Inhibition of PIM kinases by these compounds leads to reduced phosphorylation of downstream targets such as the pro-apoptotic protein BAD and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately impairing cancer cell survival.[5]

Experimental Validation: In Vitro Kinase Inhibition Assay

The primary method to determine the potency of a compound against a purified kinase is an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening.

Causality of Experimental Choices: The principle is to measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. This is a critical step to reduce background signal. Second, the ADP is converted back to ATP, which then fuels a luciferase reaction, generating a light signal. This two-step process ensures a high signal-to-background ratio. Testing at an ATP concentration near the Michaelis constant (Km) for the specific kinase is crucial for obtaining accurate and comparable IC50 values for ATP-competitive inhibitors.[8][9]

Protocol: ADP-Glo™ Kinase Assay [8][10]

  • Compound Preparation: Perform serial dilutions of the imidazo[1,2-b]pyridazine test compound in DMSO. A 10-point, 3-fold dilution series is common for IC50 determination.

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of a master mix containing the purified PIM kinase and its specific substrate to each well.

    • Add 2.5 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells using acoustic dispensing or pin tool.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes (or an optimized time for the specific kinase).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Representative Kinase Inhibition Data for Imidazo[1,2-b]pyridazine Derivatives

Target KinaseCompound IDIC50 (nM)Reference
TAK1Compound 2655[11]
BTKCompound 221.3[1]
HaspinCompound 216[12]
PIM-1K00135Low nanomolar[5]
Tyk2 (JH2)Compound 6Potent (cellular IC50)[2]
DYRK1ACompound 17Potent (cellular)[4]
Bruton's Tyrosine Kinase (BTK): Irreversible Covalent Inhibition

BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a key target for B-cell malignancies.[1] Certain imidazo[1,2-b]pyridazine derivatives have been developed as potent and highly selective irreversible inhibitors of BTK.

Mechanism of Interaction: These inhibitors are designed to form a covalent bond with a specific cysteine residue (Cys481) in the active site of BTK. This irreversible interaction permanently inactivates the enzyme, leading to a sustained blockade of B-cell signaling and subsequent apoptosis of malignant B-cells.[1]

Allosteric Inhibition: The Tyk2 Pseudokinase (JH2) Domain

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and is involved in signaling pathways for pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons.[2][13] It possesses both a catalytic domain (JH1) and a regulatory pseudokinase domain (JH2).

Mechanism of Interaction: Imidazo[1,2-b]pyridazine derivatives have been developed that selectively bind to the ATP-binding pocket of the non-catalytic JH2 domain.[2] This binding induces a conformational change in the Tyk2 protein, which allosterically inhibits the catalytic activity of the adjacent JH1 domain. This approach offers high selectivity over other JAK family members, as the JH2 domains are more structurally diverse than the highly conserved JH1 domains.[13] This mechanism is a promising strategy for treating autoimmune and inflammatory diseases.

Tyk2_Allosteric_Inhibition cluster_receptor Cytokine Receptor cluster_tyk2 Tyk2 Protein Receptor Receptor Subunits Tyk2 JH2 (Pseudokinase) Domain JH1 (Kinase) Domain Receptor->Tyk2:jh1 2. Receptor Dimerization & Tyk2 Activation STAT STAT Protein Tyk2:jh1->STAT 3. STAT Phosphorylation Cytokine Cytokine (e.g., IL-23) Cytokine->Receptor 1. Binding pSTAT Phosphorylated STAT (pSTAT) Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Transcription Gene Transcription Nucleus->Transcription 5. Transcription of Inflammatory Genes Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Tyk2:jh2 Binds Allosterically

Caption: Allosteric inhibition of Tyk2 by an imidazo[1,2-b]pyridazine derivative.

Chapter 3: Anti-Infective Properties: Targeting Mycobacterial Respiration

The rise of multidrug-resistant tuberculosis has created an urgent need for new anti-mycobacterial agents with novel mechanisms of action. The imidazo[1,2-b]pyridazine scaffold has shown promise in this area.[14]

The Hypothesized Mechanism: Inhibition of QcrB While the exact target in Mycobacterium tuberculosis is still under investigation for the imidazo[1,2-b]pyridazine series, strong evidence from the closely related imidazo[1,2-a]pyridine scaffold points to the inhibition of QcrB.[14][15][16] QcrB is a subunit of the ubiquinol-cytochrome c reductase (cytochrome bcc complex), a critical component of the electron transport chain. Inhibition of this complex disrupts the proton motive force, leading to ATP depletion and ultimately, bacterial cell death. Given the structural similarity, it is highly probable that imidazo[1,2-b]pyridazines share this mechanism.[14]

M_tuberculosis_ETC_Inhibition cluster_bcc Cytochrome bcc-aa3 Supercomplex ETC Electron Transport Chain (ETC) in M. tuberculosis inner membrane ProtonMotiveForce Proton Motive Force ETC->ProtonMotiveForce Pumps Protons QcrB QcrB (Target Subunit) OtherSubunits Other Subunits ATP_Synthase ATP Synthase ProtonMotiveForce->ATP_Synthase Drives CellDeath Bacterial Cell Death ProtonMotiveForce->CellDeath Disruption leads to ATP ATP (Cellular Energy) ATP_Synthase->ATP Synthesizes ATP->CellDeath Depletion causes Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->QcrB Inhibits

Caption: Proposed mechanism of anti-tubercular activity via QcrB inhibition.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The standard method for assessing the in vitro potency of an anti-tubercular agent is by determining its MIC. The Microplate Alamar Blue Assay (MABA) or Resazurin Microtiter Assay (REMA) is a widely used colorimetric method.

Causality of Experimental Choices: This assay relies on the metabolic activity of viable bacteria. Resazurin, a blue-colored redox indicator, is reduced by metabolically active mycobacteria to the pink-colored resorufin. Therefore, a blue color indicates bacterial inhibition, while a pink color indicates growth. This provides a clear, visual readout of the lowest drug concentration that prevents bacterial growth. This method is preferred for its speed, low cost, and suitability for higher throughput compared to traditional agar-based methods.[17][18]

Protocol: Microplate Alamar Blue Assay (MABA) [17][18][19]

  • Plate Preparation (96-well plate):

    • Add 100 µL of supplemented Middlebrook 7H9 broth to all wells that will be used.

    • Prepare a stock solution of the test compound in DMSO. Add 100 µL of the highest concentration to the first wells of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from one well to the next across the plate. Discard the final 100 µL. This creates a concentration gradient.

    • Include a drug-free growth control (inoculum only) and a sterility control (media only).

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in 7H9 broth to the mid-log phase.

    • Adjust the turbidity of the culture to match a McFarland 1.0 standard, then dilute it (e.g., 1:20) in fresh broth.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to all wells containing the test compounds and the growth control wells. The final volume in each well will be 200 µL.

    • Seal the plate (e.g., with parafilm) and incubate at 37°C for 7 days.

  • Addition of Indicator and Final Readout:

    • After the initial incubation, add 30 µL of resazurin solution to each well.

    • Re-incubate the plate for another 24 hours.

    • Visually assess the color change. The MIC is the lowest concentration of the compound that remains blue (preventing the blue-to-pink color change).

Chapter 4: Applications in Neurodegenerative Disorders: Binding to β-Amyloid Plaques

The neuropathological hallmarks of Alzheimer's disease include the extracellular deposition of β-amyloid (Aβ) plaques.[5][12] Molecules that can bind to these plaques are valuable as potential diagnostic imaging agents for Positron Emission Tomography (PET).

Mechanism of Interaction: A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and shown to bind with high affinity to Aβ aggregates.[5][12] The binding allows for the development of radiolabeled versions of these compounds that can cross the blood-brain barrier and enable the in vivo visualization of amyloid plaques, aiding in the diagnosis and monitoring of Alzheimer's disease.

Experimental Protocol: In Vitro Aβ Binding Assay

A common method to evaluate the binding affinity of new compounds is a competitive binding assay using a known radioligand or fluorescent probe against synthetic Aβ aggregates.

Causality of Experimental Choices: This experiment determines how effectively the test compound competes with a known high-affinity ligand for binding sites on the Aβ fibrils. Using synthetic Aβ peptide allows for a controlled and reproducible preparation of the target aggregates. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, making it a useful tool for monitoring aggregation and for competitive binding studies.[20][21]

Protocol: Aβ Aggregate Preparation and ThT-Based Competitive Binding Assay [20][21]

  • Preparation of Aβ Fibrils:

    • Dissolve synthetic Aβ1-42 peptide in a suitable solvent (e.g., 50 mM NaOH) to create a monomeric stock solution.

    • Dilute the stock solution into a neutral pH buffer (e.g., 20 mM sodium phosphate, pH 8.0).

    • Incubate the solution at 37°C with agitation for several days to promote fibril formation.

    • Confirm fibril formation using Thioflavin T fluorescence or transmission electron microscopy (TEM).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of the pre-formed Aβ fibrils.

    • Add a fixed concentration of Thioflavin T (e.g., 20 µM).

    • Add varying concentrations of the imidazo[1,2-b]pyridazine test compound (serially diluted).

    • Include controls with Aβ fibrils and ThT only (maximum fluorescence) and buffer only (background).

    • Incubate the plate at room temperature for a set period (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation of ~440 nm and an emission of ~485 nm.

    • Calculate the percentage of inhibition of ThT binding at each concentration of the test compound.

    • Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50 or Ki value, which represents the binding affinity.

Chapter 5: Modulation of the Immune System: IL-17A Inhibition

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that is a key driver in several autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[22][23] While biologic therapies (antibodies) targeting IL-17A are effective, there is a need for orally available small molecule inhibitors.

Mechanism of Action: Imidazo[1,2-b]pyridazine derivatives have been identified as small molecule inhibitors of IL-17A.[22][24][25] These compounds are thought to bind directly to the IL-17A cytokine, likely interfering with its ability to dimerize or to bind to its receptor (the IL-17RA/IL-17RC heterodimer).[22][23] By blocking this interaction, the downstream signaling cascade that leads to the production of inflammatory mediators is suppressed.

Experimental Validation: IL-17A Binding and Neutralization Assays

A two-tiered approach is used to validate IL-17A inhibitors: a biochemical assay to confirm direct binding and a cell-based assay to confirm functional neutralization.

Causality of Experimental Choices: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay ideal for detecting biomolecular interactions. It confirms that the compound physically disrupts the interaction between IL-17A and its receptor subunit, IL-17RA. The cell-based assay is a crucial secondary validation step. It demonstrates that the compound's binding activity translates into a functional consequence in a biologically relevant system—specifically, preventing IL-17A from inducing a downstream inflammatory response (e.g., chemokine production) in cells.

Protocol: IL-17A Binding and Cell-Based Neutralization Assays [22]

  • IL-17A to IL-17RA AlphaLISA Binding Assay:

    • Biotinylated IL-17A is bound to streptavidin-coated Donor beads.

    • His-tagged IL-17RA is bound to anti-His-coated Acceptor beads.

    • In the absence of an inhibitor, the binding of IL-17A to IL-17RA brings the Donor and Acceptor beads into close proximity.

    • Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission at 615 nm.

    • The test compound is added in varying concentrations. If it inhibits the IL-17A/IL-17RA interaction, the beads are separated, and the AlphaLISA signal is reduced.

    • The IC50 is determined from the dose-response curve.

  • Cell-Based Human IL-17A Neutralization Assay:

    • Culture a responsive cell line (e.g., HT-29 human colon adenocarcinoma cells) in 96-well plates.

    • Pre-incubate human IL-17A with varying concentrations of the imidazo[1,2-b]pyridazine test compound.

    • Add the IL-17A/compound mixture to the cells and incubate for 24-48 hours.

    • IL-17A stimulation will induce the cells to secrete chemokines, such as GRO-α.

    • Measure the concentration of GRO-α in the cell culture supernatant using a standard ELISA kit.

    • Calculate the percentage of inhibition of GRO-α production at each compound concentration.

    • Determine the IC50 value, which represents the concentration required to achieve 50% neutralization of IL-17A's cellular effect.

Chapter 6: Summary and Future Perspectives

The imidazo[1,2-b]pyridazine scaffold has unequivocally demonstrated its value in modern drug discovery. Its structural and electronic properties allow for a remarkable diversity of mechanisms of action, from competitive and allosteric inhibition of protein kinases to targeting bacterial enzymes, protein aggregates, and cytokine interactions. The extensive research highlighted in this guide underscores the scaffold's "privileged" nature, providing a robust starting point for the rational design of novel therapeutics.

The future of imidazo[1,2-b]pyridazine-based drug discovery remains bright. Further exploration of structure-activity relationships will undoubtedly lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of this scaffold to new and emerging biological targets is an exciting frontier. As our understanding of complex disease biology deepens, the versatility of the imidazo[1,2-b]pyridazine core will ensure its continued relevance as a cornerstone for the development of the next generation of targeted medicines.

References

  • Pogacic, V., Bullock, A.N., Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916–6924. [Link]

  • Hall, L., Jude, K.P., Clark, S.L., & Wengenack, N.L. (2011). Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format. Journal of Visualized Experiments, (52), 3094. [Link]

  • Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1217-1250. [Link]

  • Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. ResearchGate. [Link]

  • Gopishetti, S., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

  • International Journal of Creative Research Thoughts (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • EUCAST (2025). Reference Method for Mycobacterium tuberculosis complex. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]

  • Gopishetti, S., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. [Link]

  • Sabnis, R.W. (2021). Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. ACS Medicinal Chemistry Letters, 12(10), 1526-1527. [Link]

  • Palomino, J.C., Martin, A., Camacho, M., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Journal of Clinical Microbiology, 40(7), 2718-2720. [Link]

  • Basdevant, N., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 2004-2021. [Link]

  • Bullock, A.N., et al. (2005). Structural Basis of Inhibitor Specificity of the Human Protooncogene Proviral Insertion Site in Moloney Murine Leukemia Virus (PIM-1) Kinase. Journal of Medicinal Chemistry, 48(24), 7604-7614. [Link]

  • JoVE (2022). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. YouTube. [Link]

  • Bio-protocol (2026). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. [Link]

  • Bischof, J., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 11(4), 118. [Link]

  • Wang, X., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 596-601. [Link]

  • Lucas, S., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. [Link]

  • Google Patents (2020). WO2020146194A1 - Imidazo[1,2-b]pyridazine il-17a inhibitors.
  • ResearchGate (n.d.). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. ResearchGate. [Link]

  • Van Gool, D., et al. (2024). Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. Frontiers in Molecular Neuroscience, 17. [Link]

  • Childers, M.I., et al. (2022). Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS Chemical Neuroscience, 13(24), 3471-3481. [Link]

  • ResearchGate (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ResearchGate. [Link]

  • Acumen Pharmaceuticals (n.d.). Protocol for the preparation of stable monomeric amyloid β. Acumen Pharmaceuticals. [Link]

  • Sabnis, R.W. (2021). Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. PubMed. [Link]

  • Hayashida, M., et al. (2024). The appropriate sample-handling procedure for measuring the plasma β-amyloid level using a fully automated immunoassay. Scientific Reports, 14(1), 14352. [Link]

  • Tang, W., et al. (2025). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. Organic Process Research & Development. [Link]

  • De, U., et al. (2022). Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols. ACS Omega, 7(21), 17819-17830. [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]

  • Abrahams, K.A., et al. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PLoS One, 7(12), e52951. [Link]

  • Abrahams, K.A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS One, 7(12), e52951. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with diverse therapeutic applications. This technical guide provides an in-depth analysis of the potential biological targets of a novel derivative, 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine. While direct experimental data for this specific molecule is not yet prevalent in public-domain literature, a comprehensive examination of the structure-activity relationships (SAR) of analogous compounds, coupled with the known physicochemical benefits of the oxetane moiety, allows for a well-informed exploration of its most probable protein targets. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the investigation and characterization of this promising compound. We will delve into the rationale behind target selection, provide detailed experimental protocols for target validation, and present data in a clear, actionable format to accelerate research and development efforts.

Introduction: The Convergence of a Privileged Scaffold and a Modern Design Element

The pursuit of novel therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The imidazo[1,2-b]pyridazine core has emerged as a highly versatile scaffold, demonstrating inhibitory activity against a range of protein kinases implicated in oncology, immunology, and inflammatory diseases.[1][2] Its rigid, bicyclic structure provides a robust platform for the strategic placement of substituents to achieve high potency and selectivity.

The subject of this guide, 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine, introduces a unique modification at the 6-position of this core. The oxetane ring, a four-membered cyclic ether, is a contemporary design element in medicinal chemistry, valued for its ability to confer desirable pharmacokinetic and physicochemical properties.[3][4][5][6] Its incorporation can enhance aqueous solubility, improve metabolic stability, and act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[4][5] The strategic placement of the oxetanyloxy group at the 6-position of the imidazo[1,2-b]pyridazine scaffold suggests a deliberate effort to optimize the drug-like properties of this inhibitor class.

This guide will, therefore, explore the most probable biological targets of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine by dissecting the known SAR of the parent scaffold and considering the modulatory effects of the oxetane moiety.

Postulated Biological Targets: A Kinase-Centric Hypothesis

Based on extensive research into imidazo[1,2-b]pyridazine derivatives, the primary biological targets of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine are hypothesized to be protein kinases. The substitution at the 6-position has been shown to be critical in determining target selectivity and potency.[7][8][9][10] Below, we outline the most likely kinase targets and the rationale for their selection.

Tyrosine Kinase 2 (Tyk2)

Tyk2 is a member of the Janus kinase (JAK) family and a key mediator of cytokine signaling pathways involved in autoimmune and inflammatory diseases.[11][12] Several studies have identified imidazo[1,2-b]pyridazine derivatives as potent and selective allosteric inhibitors of Tyk2, specifically targeting its pseudokinase (JH2) domain.[9][11][12][13] The 6-position is often decorated with anilino or related moieties to enhance binding to the JH2 domain.[1][9] The 6-(oxetan-3-yloxy) group, with its potential for hydrogen bonding and favorable physicochemical properties, could effectively mimic or enhance the interactions of these known binders.

Transforming Growth Factor-β-activated Kinase 1 (TAK1)

TAK1 is a serine/threonine kinase that plays a crucial role in inflammatory and immune responses. It is considered a promising target for the treatment of various cancers, including multiple myeloma.[8][10] Recent work has demonstrated that 6-substituted imidazo[1,2-b]pyridazines, particularly those with morpholine or piperazine groups at this position, are potent TAK1 inhibitors.[8][10] The oxetanyloxy group at the 6-position could provide a favorable vector and polarity to interact with the TAK1 active site.

Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase essential for B-cell development, activation, and survival, making it a validated target for B-cell malignancies.[14][15] The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop potent and selective irreversible BTK inhibitors.[14][15][16] These inhibitors typically feature a warhead for covalent modification of a cysteine residue in the active site, while substitutions at various positions, including the 6-position, contribute to overall affinity and selectivity. The 6-(oxetan-3-yloxy) group could influence the positioning of the molecule within the BTK active site to optimize binding.

Phosphoinositide 3-Kinase (PI3K) / Mammalian Target of Rapamycin (mTOR)

The PI3K/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[17][18][19] Imidazo[1,2-b]pyridazine derivatives have been developed as potent dual PI3K/mTOR inhibitors.[17][18][19][20] The SAR of these compounds often involves significant modifications at multiple positions on the scaffold. The introduction of the oxetanyloxy group at the 6-position could enhance the drug-like properties of these dual inhibitors, potentially leading to improved in vivo efficacy.

Experimental Workflows for Target Identification and Validation

To empirically determine the biological targets of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine, a systematic and multi-tiered experimental approach is required. The following protocols provide a comprehensive framework for its characterization.

Kinase Panel Screening

The initial step in target identification is to perform a broad kinase panel screen to assess the compound's inhibitory activity against a large and diverse set of human kinases.

Workflow: Kinase Panel Screening

G cluster_0 Preparation cluster_1 Screening cluster_2 Analysis Compound Synthesize and purify 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine Stock Prepare concentrated stock solution in DMSO Compound->Stock Panel Submit to commercial kinase profiling service (e.g., Eurofins, Reaction Biology) Stock->Panel Assay In vitro radiometric or fluorescence-based kinase assays Panel->Assay Concentration Screen at a fixed concentration (e.g., 1 µM) Assay->Concentration Data Receive % inhibition data for each kinase Concentration->Data Hits Identify primary hits (e.g., >50% inhibition) Data->Hits Selectivity Analyze selectivity profile (S-score, Gini coefficient) Hits->Selectivity

Caption: Workflow for initial kinase panel screening.

Dose-Response and IC50 Determination

For the primary hits identified in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50) to quantify their potency.

Protocol: In Vitro Kinase Inhibition Assay (Example: Tyk2 JH2 LanthaScreen™ Assay)

  • Reagents and Materials:

    • Tyk2 JH2 kinase (recombinant)

    • LanthaScreen™ Eu-anti-GST Antibody

    • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

    • Kinase buffer

    • 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine (serial dilutions)

    • 384-well microplate

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.

    • Add the diluted compound to the wells of a 384-well plate.

    • Add the Tyk2 JH2 enzyme and the Eu-anti-GST antibody mixture to the wells.

    • Incubate for 60 minutes at room temperature.

    • Add the Alexa Fluor™ 647-tracer to the wells.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis:

    • Calculate the emission ratio of the acceptor (tracer) to the donor (antibody).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement and Functional Assays

To confirm that the compound interacts with its target in a cellular context and elicits a functional response, cell-based assays are essential.

Workflow: Cellular Target Validation

G cluster_0 Target Engagement cluster_1 Functional Assays cluster_2 Data Analysis CETSA Cellular Thermal Shift Assay (CETSA) to confirm direct binding EC50 Determine EC50 values from functional assays CETSA->EC50 NanoBRET NanoBRET™ Target Engagement Assay NanoBRET->EC50 Phospho Western blot or ELISA for downstream substrate phosphorylation Phospho->EC50 Reporter Reporter gene assay for transcriptional activity Reporter->EC50 Proliferation Cell proliferation/viability assay (e.g., MTT, CellTiter-Glo®) Proliferation->EC50 Correlation Correlate biochemical IC50 with cellular EC50 EC50->Correlation

Caption: Workflow for cellular target validation.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

To assess the drug-like properties of the compound, in vivo studies in animal models are necessary.

Protocol: Mouse Pharmacokinetic Study

  • Animal Model:

    • Male C57BL/6 mice (8-10 weeks old)

  • Dosing:

    • Administer 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 2 mg/kg).

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process blood to obtain plasma.

  • Bioanalysis:

    • Quantify the concentration of the compound in plasma samples using LC-MS/MS.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Data Presentation: A Framework for Analysis

To facilitate the interpretation of experimental results, all quantitative data should be summarized in a clear and organized manner.

Table 1: Summary of In Vitro Kinase Inhibition Data

Kinase TargetIC50 (nM)Selectivity (Fold vs. Off-targets)
Tyk2[Insert Data][Insert Data]
TAK1[Insert Data][Insert Data]
BTK[Insert Data][Insert Data]
PI3Kα[Insert Data][Insert Data]
mTOR[Insert Data][Insert Data]

Table 2: Summary of Cellular Activity

Cell LineAssay TypeEC50 (nM)
[e.g., THP-1][e.g., IL-23 stimulated IL-17 production][Insert Data]
[e.g., HCT116][e.g., Cell Proliferation][Insert Data]
[e.g., TMD8][e.g., Cell Viability][Insert Data]

Table 3: Summary of In Vivo Pharmacokinetic Parameters in Mice

ParameterOral (10 mg/kg)IV (2 mg/kg)
Cmax (ng/mL)[Insert Data][Insert Data]
Tmax (h)[Insert Data][Insert A-priori N/A]
AUC (ng*h/mL)[Insert Data][Insert Data]
T1/2 (h)[Insert Data][Insert Data]
Bioavailability (%)[Insert Data][Insert A-priori N/A]

Conclusion and Future Directions

The convergence of the privileged imidazo[1,2-b]pyridazine scaffold and the advantageous oxetane moiety in 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine presents a compelling opportunity for the development of novel kinase inhibitors. While the precise biological targets of this compound await empirical validation, the existing body of literature provides a strong rationale for prioritizing the investigation of its activity against Tyk2, TAK1, BTK, and the PI3K/mTOR pathway. The experimental workflows outlined in this guide offer a comprehensive strategy for the thorough characterization of this promising molecule. Future research should focus on elucidating its definitive target profile, understanding its mode of binding through structural biology studies, and evaluating its therapeutic potential in relevant preclinical models of disease. The insights gained from such studies will be invaluable in advancing this and related compounds towards clinical development.

References

  • Moslin, R. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Wuitschik, G. et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Tokarski, J. S. et al. (2015). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]

  • Tokarski, J. S. et al. (2015). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. RSC Publishing. [Link]

  • Burkhard, J. A. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Huang, Y. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • Raffa, R. B. & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. [Link]

  • Antwi-Adjei, E. et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

  • Antwi-Adjei, E. et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PMC. [Link]

  • Zhang, D. et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zhang, D. et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. [Link]

  • Zeng, W. et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]

  • Ma, M. et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Li, Z. et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Bar-Noy, S. et al. (1992). Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors. Biochemical Pharmacology. [Link]

  • Pogacic, V. et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Norman, M. H. et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Guillon, R. et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Chemistry – An Asian Journal. [Link]

  • Anderson, M. et al. (2006). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Unzue, A. et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. [Link]

  • Liu, Y. et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry. [Link]

Sources

The Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of a Privileged Scaffold

In the landscape of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. This versatility makes them highly attractive starting points for the design of novel therapeutics. The imidazo[1,2-b]pyridazine nucleus has emerged as a quintessential example of such a scaffold, demonstrating remarkable adaptability in targeting a wide array of protein classes, from kinases to G-protein coupled receptors (GPCRs). This guide provides a comprehensive overview of the discovery, synthesis, and application of the imidazo[1,2-b]pyridazine core, underscoring its significance in contemporary drug development. The resurgence of interest in this heterocyclic system can be significantly attributed to the success of the multi-kinase inhibitor ponatinib, which effectively validated the therapeutic potential of this scaffold[1][2].

The Rise of Imidazo[1,2-b]pyridazine: A Historical Perspective

The exploration of imidazo[1,2-b]pyridazine chemistry dates back several decades, but its prominence in medicinal chemistry has surged in the 21st century. Initially investigated for a range of biological activities, the scaffold's true potential was unlocked with a deeper understanding of its structural and electronic properties. These properties allow it to serve as a versatile template for the presentation of diverse pharmacophoric elements in three-dimensional space, enabling interactions with a wide variety of biological macromolecules. Imidazo[1,2-b]pyridazine derivatives have shown a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic activities[1][2].

Chemical and Physicochemical Properties: The Basis of Privilege

The imidazo[1,2-b]pyridazine scaffold is a bicyclic heteroaromatic system containing a bridgehead nitrogen atom. This arrangement confers a unique set of properties:

  • Rigidity and Planarity: The fused ring system provides a rigid and largely planar core, which reduces the entropic penalty upon binding to a target protein.

  • Hydrogen Bonding Capabilities: The nitrogen atoms in the scaffold can act as hydrogen bond acceptors, facilitating key interactions within protein binding sites.

  • Dipole Moment: The distribution of nitrogen atoms creates a significant dipole moment, which can contribute to favorable interactions with polar residues in a binding pocket.

  • Tunable Electronics: The electronic nature of the ring system can be readily modulated by the introduction of substituents, allowing for the fine-tuning of its properties.

  • Multiple Substitution Points: The scaffold offers several positions for substitution (typically at the 2, 3, and 6-positions), enabling extensive structure-activity relationship (SAR) studies and the optimization of potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Building the Imidazo[1,2-b]pyridazine Core

The construction and functionalization of the imidazo[1,2-b]pyridazine scaffold can be achieved through several reliable synthetic routes.

Core Synthesis: The Condensation Approach

A common and efficient method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine with an α-haloketone[3]. This reaction typically proceeds under mild basic conditions. The presence of a halogen on the pyridazine ring has been shown to facilitate the formation of the imidazo[1,2-b]pyridazine ring in good yields[3].

Experimental Protocol: Synthesis of a 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol describes a representative synthesis of a basic imidazo[1,2-b]pyridazine scaffold.

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add 2-bromoacetophenone (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium bicarbonate: Acts as a mild base to neutralize the HBr formed during the reaction, driving the reaction to completion.

  • Ethanol: A suitable solvent that allows for the dissolution of the reactants and facilitates the reaction at reflux temperature.

  • Reflux: Provides the necessary thermal energy to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.

Functionalization via Cross-Coupling Reactions

Modern synthetic organic chemistry has provided powerful tools for the derivatization of the imidazo[1,2-b]pyridazine core. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, are extensively used to introduce a wide variety of substituents at different positions of the scaffold, enabling the exploration of a vast chemical space[4].

Diagram: General Synthetic and Functionalization Workflow

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization A 3-Aminopyridazine C Imidazo[1,2-b]pyridazine Core A->C B α-Haloketone B->C D Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) C->D at C3, C6, etc. E Heck Coupling (Alkenes) C->E at C3, C6, etc. F Sonogashira Coupling (Alkynes) C->F at C3, C6, etc. G Buchwald-Hartwig Amination (Amines) C->G at C6 H Diverse Library of Imidazo[1,2-b]pyridazine Derivatives D->H E->H F->H G->H

Caption: General workflow for the synthesis and functionalization of the imidazo[1,2-b]pyridazine scaffold.

Applications in Drug Discovery: A Scaffold for All Targets

The privileged nature of the imidazo[1,2-b]pyridazine scaffold is best illustrated by its successful application in the development of inhibitors for a diverse range of biological targets.

Kinase Inhibition: The Flagship Application

The most prominent application of the imidazo[1,2-b]pyridazine core is in the field of kinase inhibition. Numerous derivatives have been developed as potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.

  • Ponatinib (Iclusig®): A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its success has spurred significant interest in the imidazo[1,2-b]pyridazine scaffold[1][2].

  • PIM Kinase Inhibitors: Imidazo[1,2-b]pyridazines have been identified as selective inhibitors of PIM kinases, which are attractive targets for hematopoietic malignancies. These inhibitors exhibit an unusual binding mode, interacting with the N-terminal lobe αC helix rather than the canonical hinge region, which contributes to their selectivity[5].

  • Tyk2 Inhibitors: Derivatives of imidazo[1,2-b]pyridazine have been developed as potent and orally active inhibitors of the Tyk2 pseudokinase (JH2) domain, showing promise for the treatment of autoimmune diseases[6].

  • GSK-3β Inhibitors: Brain-penetrant imidazo[1,2-b]pyridazines have been designed as potent inhibitors of glycogen synthase kinase-3β (GSK-3β), a target for neurodegenerative diseases like Alzheimer's and mood disorders[7].

  • Other Kinase Targets: This scaffold has also been successfully employed to develop inhibitors for a range of other kinases, including cyclin-dependent kinases (CDKs)[8], IκB kinase (IKK) beta[9], transforming growth factor-β activated kinase (TAK1)[10], mTOR[11], and dual c-Met/VEGFR2 inhibitors[12].

Table 1: Representative Imidazo[1,2-b]pyridazine-based Kinase Inhibitors and their Activities

Compound/SeriesTarget Kinase(s)Key Biological ActivityReference
PonatinibBCR-ABL, VEGFR, PDGFR, FGFR, SRC familyIC₅₀ < 20 nM for multiple targets[1][2]
K00135PIM-1IC₅₀ = 25 nM[5]
Compound 6Tyk2 JH2Kᵢ = 0.015 - 0.035 nM[6]
Compound 47GSK-3βIC₅₀ = 20 nM[7]
Compound 26TAK1GI₅₀ = 30 nM (in MPC-11 cells)[10]
Compound A18mTORIC₅₀ = 0.062 µM[11]
Beyond Kinases: Expanding the Therapeutic Horizon

The versatility of the imidazo[1,2-b]pyridazine scaffold extends beyond kinase inhibition. Researchers have successfully adapted this core for other target classes:

  • β-Amyloid Plaque Ligands: Certain derivatives have shown high binding affinity for β-amyloid plaques, suggesting their potential as imaging agents or therapeutics for Alzheimer's disease[3].

  • Antiviral Agents: The scaffold has been explored for its activity against human picornaviruses, with some derivatives showing potent and broad-spectrum efficacy[13].

  • Antiparasitic and Antibacterial Agents: Imidazo[1,2-b]pyridazines have demonstrated activity against various parasites and bacteria, including Mycobacterium tuberculosis[1][14].

Diagram: Drug Discovery Logic Flow with the Imidazo[1,2-b]pyridazine Scaffold

G A Identify Biological Target (e.g., Kinase, GPCR) B Privileged Scaffold Selection: Imidazo[1,2-b]pyridazine A->B C Library Synthesis (Core + Functionalization) B->C D High-Throughput Screening (HTS) & Hit Identification C->D E Hit-to-Lead Optimization D->E F Structure-Activity Relationship (SAR) Studies E->F G In Vitro & In Vivo Pharmacology E->G F->E Iterative Design H Lead Candidate G->H

Caption: A logical workflow for a drug discovery campaign centered on the imidazo[1,2-b]pyridazine core.

Conclusion: A Privileged Past and a Promising Future

The imidazo[1,2-b]pyridazine scaffold has firmly established its status as a privileged structure in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and proven ability to interact with a multitude of biological targets make it an invaluable tool for drug discovery professionals. The continued exploration of its chemical space, aided by modern synthetic methods and a deeper understanding of its structure-activity relationships, promises the development of novel and effective therapeutics for a wide range of human diseases. As research progresses, the imidazo[1,2-b]pyridazine core is poised to remain a cornerstone of innovative drug design for the foreseeable future.

References

  • Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 596-601. [Link]

  • Reddy, T. S., et al. (2013). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 5(5), 138-145. [Link]

  • Zheng, Q.-H., et al. (2009). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 52(13), 4125–4128. [Link]

  • Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916–6924. [Link]

  • Wang, S., et al. (2004). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(14), 3617-3620. [Link]

  • Obi, J., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2441-2451. [Link]

  • ResearchGate. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. [Link]

  • Henderson, S., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116292. [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. [Link]

  • Johnson, D. S., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4057–4083. [Link]

  • Kim, Y., et al. (2003). Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 46(19), 4145–4155. [Link]

  • Foucourt, A., et al. (2019). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Scientific Reports, 9(1), 10834. [Link]

  • Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 132, 145-157. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

  • ResearchGate. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. [Link]

  • E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • DergiPark. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. [Link]

  • ChemRxiv. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. [Link]

  • MDPI. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. [Link]

  • ResearchGate. (2019). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. [Link]

  • Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. [Link]

  • ChEMBL. (2021). Document: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (CHEMBL5236558). [Link]

  • ACS Publications. (2021). Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. [Link]

  • Owa, T., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7795-7807. [Link]

Sources

The Convergence of Privileged Scaffolds and Modern Isosterism: Therapeutic Applications of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, orally bioavailable kinase inhibitors is often hindered by the inherent lipophilicity and metabolic liabilities of traditional heterocyclic scaffolds. The compound 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine represents a sophisticated structural motif that addresses these challenges by merging a "privileged" kinase-binding core with modern physicochemical tuning.

The imidazo[1,2-b]pyridazine scaffold is a proven ATP-competitive hinge-binder, famously utilized in the FDA-approved BCR-ABL inhibitor ponatinib[1][2]. However, traditional substitutions at the 6-position (such as arylamines or alkyl ethers) often lead to suboptimal pharmacokinetic (PK) profiles. By incorporating an oxetan-3-yloxy moiety, medicinal chemists can dramatically improve aqueous solubility, lower lipophilicity (cLogP), and enhance metabolic stability against cytochrome P450 (CYP) enzymes[3][4]. This whitepaper explores the structural rationale, therapeutic applications, and experimental validation of this highly versatile chemotype.

Structural Rationale: The "Oxetane Advantage"

In rational drug design, the choice of substituent is dictated by the need to balance target affinity with drug-like properties. The oxetane ring—a highly strained, four-membered cyclic ether—has emerged as a premier bioisostere for gem-dimethyl, carbonyl, and morpholinyl groups[3].

Causality in Physicochemical Tuning
  • Reduction of Lipophilicity (cLogP): Unlike highly lipophilic alkyl or aryl groups, the oxygen atom in the oxetane ring acts as a strong hydrogen bond acceptor. This increases the polar surface area (PSA) without adding excessive molecular weight, directly lowering the cLogP[5]. Lower lipophilicity correlates strongly with reduced off-target toxicity and improved aqueous solubility.

  • Metabolic Stability: Traditional alkoxy groups (e.g., methoxy, ethoxy) are highly susceptible to CYP-mediated O-dealkylation. The compact, sp³-rich nature of the oxetane ring, combined with its inherent ring strain, sterically shields the adjacent C-H bonds from oxidative metabolism, significantly extending the compound's half-life in human liver microsomes (HLM)[4].

  • Vectorial Trajectory: The 6-position of the imidazo[1,2-b]pyridazine core typically projects toward the solvent-exposed region of the kinase ATP-binding pocket. The oxetane ring provides a rigid, three-dimensional vector that can interact favorably with solvent molecules, enhancing the overall enthalpy of binding[3][5].

Primary Therapeutic Applications

The 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine scaffold is highly modular, allowing for targeted applications across oncology and immunology.

A. TAK1 Inhibition in Multiple Myeloma

Transforming growth factor-β-activated kinase 1 (TAK1) is a critical node in the NF-κB and MAPK signaling pathways, driving cell survival in multiple myeloma (MM). Derivatives of imidazo[1,2-b]pyridazine have been discovered to inhibit TAK1 at low nanomolar concentrations (IC₅₀ < 60 nM)[6]. The oxetane substitution enhances the cellular permeability of these inhibitors, leading to potent growth inhibition (GI₅₀ < 30 nM) in MM cell lines such as MPC-11 and H929[6].

B. Tyk2 JH2 Pseudokinase Allosteric Inhibition

Targeting the Janus kinase (JAK) family for autoimmune diseases often results in poor selectivity due to the highly conserved JH1 catalytic domain. Recent chemogenomic approaches have targeted the regulatory JH2 pseudokinase domain of Tyk2. Imidazo[1,2-b]pyridazine analogs bind selectively to the Tyk2 JH2 domain, locking the enzyme in an inactive conformation[5]. The integration of an oxetane moiety at the 6-position mitigates the poor metabolic stability of earlier 6-anilino derivatives, providing an orally active profile suitable for treating psoriasis and inflammatory bowel disease[5].

C. FLT3-ITD Inhibition in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3), particularly internal tandem duplications (ITD), are prevalent in AML and confer a poor prognosis. Scaffold hopping strategies have identified imidazo[1,2-b]pyridazines as highly potent inhibitors of both wild-type FLT3 and the resistant FLT3-D835Y mutant (IC₅₀ < 5 nM)[7].

D. Targeted Protein Degradation (PROTACs)

Beyond direct inhibition, this scaffold is currently being leveraged as the target-binding ligand in bifunctional degraders (PROTACs). By tethering the 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine core to an E3 ligase recruiter (e.g., cereblon or VHL ligands), researchers can induce the proteasomal degradation of specific kinases or even circulating autoantibodies[8].

Visualizations of Mechanisms and Workflows

TAK1_Pathway Stimulus Cytokines (TNFα, IL-1β) Receptor Receptor Complex Stimulus->Receptor TAK1 TAK1 Kinase Receptor->TAK1 Activation NFkB NF-κB Pathway TAK1->NFkB Phosphorylation MAPK MAPK Pathway TAK1->MAPK Phosphorylation Inhibitor 6-(Oxetan-3-yloxy) imidazo[1,2-b]pyridazine Inhibitor->TAK1 ATP-competitive inhibition Target Multiple Myeloma Cell Survival & Proliferation NFkB->Target Gene Transcription MAPK->Target Gene Transcription

Fig 1: TAK1 signaling pathway inhibition by imidazo[1,2-b]pyridazine derivatives.

Workflow Step1 1. Chemical Synthesis (SNAr with Oxetan-3-ol) Step2 2. Physicochemical Profiling (cLogP, Solubility, HLM) Step1->Step2 Step3 3. Biochemical Assay (TR-FRET Kinase Profiling) Step2->Step3 Step4 4. Cellular Assays (Viability in MM Cell Lines) Step3->Step4 Step5 5. In Vivo Efficacy (Pharmacokinetics & Xenografts) Step4->Step5

Fig 2: Preclinical development workflow for oxetane-modified kinase inhibitors.

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols outline the synthesis and biochemical evaluation of these compounds.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Rationale: The 6-position of the imidazo[1,2-b]pyridazine core is highly electrophilic, making it amenable to SNAr by alkoxides.

  • Preparation of Alkoxide: Dissolve oxetan-3-ol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents). Stir for 30 minutes until hydrogen gas evolution ceases, ensuring complete formation of the sodium oxetan-3-olate.

  • Substitution: Add the appropriate 6-chloroimidazo[1,2-b]pyridazine intermediate (1.0 equivalent) dissolved in THF dropwise.

  • Heating & Monitoring: Heat the reaction mixture to 60 °C. Monitor progression via LC-MS. The oxetane ring is stable under these basic conditions, whereas acidic conditions would risk ring-opening[4].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient) to yield the 6-(oxetan-3-yloxy) product.

Protocol 2: High-Throughput TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous format to measure kinase inhibition without radioactive waste.

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Titration: Dispense the 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine inhibitor in a 10-point, 3-fold serial dilution in DMSO into a 384-well plate.

  • Enzyme/Substrate Addition: Add recombinant kinase (e.g., TAK1 or FLT3) and a biotinylated peptide substrate to the wells.

  • Reaction Initiation: Add ATP at a concentration equivalent to the enzyme's Km​ to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add the stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the reaction), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes. Read the plate on a microplate reader capable of TR-FRET (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the IC₅₀ using the 665/615 nm emission ratio.

Quantitative Data Summaries

The following tables summarize the empirical advantages of the oxetane substitution on the imidazo[1,2-b]pyridazine scaffold.

Table 1: Comparative Physicochemical Properties (Illustrative data demonstrating the "Oxetane Advantage" vs. traditional substituents)

Substituent at 6-PositioncLogPAqueous Sol. (µg/mL)HLM Half-life (t½, min)Primary Liability
-CH₂CH(CH₃)₂ (Isobutyl)4.2< 515High cLogP, rapid CYP oxidation
-OCH₂CH₃ (Ethoxy)3.51222Susceptible to O-dealkylation
-NH-Phenyl (Anilino)4.8< 110Poor solubility, reactive metabolites
-O-Oxetan-3-yl 1.9 > 150 > 120 None (Optimized Profile)

Table 2: Kinase Inhibitory Profiling of Lead Oxetane Derivatives

Kinase TargetDisease IndicationIC₅₀ (nM)Cellular Efficacy (GI₅₀, nM)Reference
TAK1Multiple Myeloma5530 (MPC-11 cells)[6]
Tyk2 (JH2 Domain)Psoriasis / IBD< 10High target engagement[5]
FLT3-ITDAcute Myeloid Leukemia47 (MV4-11 cells)[7]

References

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. NIH / PubMed Central. Available at:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at:[Link]

  • Targeted bifunctional degraders. Justia Patents. Available at:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. NIH / PubMed Central. Available at:[Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. NIH / PubMed. Available at:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. Available at:[Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. Available at:[Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Crystallography and Binding Mode of Imidazo[1,2-b]pyridazines: A Structural Biology and Medicinal Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of structure-based drug design (SBDD), the imidazo[1,2-b]pyridazine nucleus has emerged as a profoundly privileged scaffold. Primarily deployed as a potent kinase inhibitor, this fused bicyclic system offers exceptional modularity, allowing medicinal chemists to precisely map the ATP-binding pockets of diverse oncogenic and inflammatory targets.

As a Senior Application Scientist, I have structured this whitepaper to dissect the crystallographic binding modes of imidazo[1,2-b]pyridazines. We will explore the causal logic behind their structural modifications, examine target-specific anomalies (such as their non-canonical binding in PIM kinases), and provide a field-proven, self-validating experimental workflow for resolving these kinase-inhibitor complexes via X-ray crystallography.

Structural Logic: The Imidazo[1,2-b]pyridazine Pharmacophore

The efficacy of the imidazo[1,2-b]pyridazine core lies in its precise electronic distribution and geometric presentation. To design a highly selective kinase inhibitor, one must understand how the core interacts with the highly conserved kinase hinge region, and how its substitution vectors probe adjacent sub-pockets.

  • The Hinge Binder (N1 Nitrogen): The N1 atom of the imidazole ring is highly electron-rich and acts as a primary hydrogen bond acceptor. In canonical kinase binding, this nitrogen forms a critical hydrogen bond with the backbone amide NH of the kinase hinge region (e.g., Cys919 in VEGFR2 or Leu241 in DYRK1A).

  • The C3 Vector (Gatekeeper & Hydrophobic Pocket): Substituents at the C3 position project deep into the hydrophobic pocket adjacent to the gatekeeper residue. Bulky or halogenated aryl groups here can exploit specific gatekeeper mutations or push the kinase into a "DFG-out" inactive conformation.

  • The C6 Vector (Solvent Channel): The C6 position points outward toward the solvent-exposed channel. This is the optimal vector for introducing solubilizing groups (e.g., morpholines, piperazines) to improve pharmacokinetic (PK) properties without disrupting the primary binding affinity.

  • The C8 Vector (Ribose Pocket): Substituents at C8 project into the ribose-binding pocket. Because this pocket exhibits high sequence variability across the kinome, C8 modifications are the primary driver for achieving extreme kinase selectivity.

Pharmacophore_Mapping Core Imidazo[1,2-b]pyridazine Central Scaffold N1 N1 Nitrogen Hinge Binder (H-bond Acceptor) Core->N1 Directs C3 C3 Substituent Hydrophobic Pocket / Gatekeeper Core->C3 Vectors C6 C6 Substituent Solvent Channel (Solubility) Core->C6 Vectors C8 C8 Substituent Ribose Pocket (Selectivity) Core->C8 Vectors

Fig 1. Pharmacophore mapping of the imidazo[1,2-b]pyridazine scaffold in kinase ATP sites.

Target-Specific Crystallographic Case Studies

The versatility of the imidazo[1,2-b]pyridazine scaffold is best demonstrated through its distinct binding modes across different kinase targets.

A. Mps1 (TTK) Kinase: Driving Aneuploidy in Cancer

Monopolar spindle 1 (Mps1/TTK) is a critical kinase that regulates the Spindle Assembly Checkpoint (SAC). Inhibiting Mps1 forces cancer cells into premature mitotic exit, resulting in lethal aneuploidy. High-resolution crystallography of the human Mps1 catalytic domain in complex with an imidazo[1,2-b]pyridazine derivative (PDB: 3WZJ ) revealed a highly optimized binding mode. The core acts as a canonical hinge binder, while a C6-cyclohexylamino group extends into the solvent channel and a C8-tetrahydropyran (THP) group tightly occupies the ribose pocket, yielding an extraordinary cellular IC50 of 0.70 nM .

B. VEGFR2: Regulating Tumor Angiogenesis

In the pursuit of anti-angiogenic therapies, the scaffold was engineered to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Molecular docking and structure-activity relationship (SAR) studies confirmed that the N1-nitrogen forms a strict hydrogen-bonding interaction with the NH group of Cys919 in the VEGFR2 hinge region. Meta-substituted 6-phenoxy derivatives successfully occupied the hydrophobic pocket, resulting in potent inhibitors (IC50 = 7.1 nM) that effectively suppressed tumor vascularization .

C. PIM Kinases: The Non-ATP Mimetic Exception

Perhaps the most fascinating crystallographic discovery regarding this scaffold involves the PIM kinase family (PIM1, PIM2, PIM3). Unlike 95% of the kinome, PIM1 possesses an atypical hinge region featuring a proline residue (Pro123). Because proline lacks a backbone NH donor, it cannot form standard hydrogen bonds with canonical ATP mimetics. Surprisingly, X-ray crystallography revealed that imidazo[1,2-b]pyridazines bind the PIM1 ATP pocket in a non-ATP mimetic manner. By bypassing the requirement for a canonical hinge hydrogen bond, these compounds achieve massive, 100-fold selectivity for PIM kinases over the rest of the kinome .

D. BTK and DYRK1A: Covalent and Highly Selective Applications

Recent advances have utilized the scaffold to target Bruton's Tyrosine Kinase (BTK) by appending an acrylamide warhead, creating irreversible covalent inhibitors that bind to Cys481 with 1.3 nM potency . Similarly, structure-based optimization of the core has yielded highly selective inhibitors of DYRK1A, a kinase implicated in Type 2 diabetes and neurological disorders, achieving profound selectivity over closely related CLK kinases .

Quantitative Data Summary

The following table synthesizes the quantitative binding affinities and crystallographic features of imidazo[1,2-b]pyridazine derivatives across key targets:

Target KinasePDB ID / RefRepresentative LigandHinge Interaction (Residue)Key Binding FeaturesBiochemical IC50
Mps1 (TTK) 3WZJCompound 27fCanonical (Gly605 / Leu654)C8-THP occupies ribose pocket; C6 extends to solvent.0.70 nM
VEGFR2 DockingCompound 6bCanonical (Cys919)N1-nitrogen H-bonds to Cys919; Benzamide to Glu885.7.1 nM
PIM1 K00135 complexK00135None (Pro123) Non-ATP mimetic binding; bypasses canonical H-bonds.Low nM
BTK 6J6M (Overlay)Compound 22Canonical (Met477) + CovalentIrreversible covalent bond to Cys481 via warhead.1.3 nM
DYRK1A ReportedCompound 17Canonical (Leu241)High selectivity over CLK kinases via C8 vectors.Potent

Experimental Workflow: Self-Validating Co-Crystallization

To achieve the high-resolution structures discussed above, one cannot simply mix protein and ligand and hope for crystals. The process must be a self-validating system where each step proves the viability of the next. Below is the definitive protocol for resolving kinase-imidazo[1,2-b]pyridazine complexes.

Crystallography_Workflow Purification Protein Purification (SEC & IMAC) TSA Thermal Shift Assay (Target Engagement) Purification->TSA Monodisperse CoCryst Co-Crystallization (Vapor Diffusion) TSA->CoCryst ΔTm > 2°C Diffraction X-Ray Diffraction (Synchrotron) CoCryst->Diffraction Crystals Phasing Molecular Replacement (Phase Solving) Diffraction->Phasing Data Refinement Model Refinement (Binding Mode) Phasing->Refinement Map

Fig 2. Self-validating X-ray crystallography workflow for kinase-inhibitor complexes.

Step-by-Step Methodology

Step 1: Protein Expression and Rigorous Purification

  • Action: Express the His-tagged kinase catalytic domain (e.g., Mps1 residues 510–857) in Sf9 insect cells. Purify using Immobilized Metal Affinity Chromatography (IMAC), followed by cleavage of the tag using TEV protease. Finally, polish the protein using Size Exclusion Chromatography (SEC) on a Superdex 75 column.

  • Causality: Crystallization requires absolute conformational homogeneity. SEC removes soluble aggregates that act as nucleation poisons, ensuring a monodisperse protein population.

Step 2: Target Engagement Validation via Thermal Shift Assay (TSA)

  • Action: Before attempting crystallization, incubate 2 µM of the purified kinase with 10 µM of the imidazo[1,2-b]pyridazine ligand and SYPRO Orange dye. Run a melt curve from 25°C to 95°C using a qPCR machine.

  • Causality: This is the critical self-validation step. A positive thermal shift (ΔTm > 2°C) mathematically proves that the ligand binds and thermodynamically stabilizes the folded state of the protein. If there is no shift, setting up crystallization drops is a waste of resources.

Step 3: Complex Formation and Microseed Matrix Screening (MMS)

  • Action: Concentrate the validated protein to 10–15 mg/mL. Add the ligand at a 1:3 molar ratio and incubate on ice for 2 hours to ensure saturation. Set up hanging-drop vapor diffusion plates using Microseed Matrix Screening (MMS), where crushed apo-crystals (seeds) are spiked into the drops.

  • Causality: Conformationally flexible hinge binders often raise the thermodynamic barrier to spontaneous nucleation. MMS decouples nucleation from crystal growth, forcing the protein-ligand complex to grow on pre-existing lattices, drastically increasing the hit rate for diffraction-quality crystals.

Step 4: Synchrotron X-Ray Diffraction and Molecular Replacement

  • Action: Harvest the crystals, briefly soak them in mother liquor supplemented with 20% (v/v) glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source (e.g., Diamond Light Source). Solve the phases using Molecular Replacement (MR) via PHASER, utilizing an apo-kinase structure as the search model.

  • Causality: X-ray bombardment generates free radicals that destroy the crystal lattice. Flash-freezing in glycerol creates an amorphous glass that mitigates radiation damage, preserving the high-resolution electron density required to unambiguously assign the orientation of the imidazo[1,2-b]pyridazine core.

References

  • CRYSTAL STRUCTURE OF HUMAN MPS1 CATALYTIC DOMAIN IN COMPLEX WITH 4-(6-(cyclohexylamino)-8-(((tetrahydro-2H-pyran-4-yl)methyl)amino)imidazo[1,2-b]pyridazin-3-yl)-N-cyclopropylbenzamide. RCSB Protein Data Bank (PDB ID: 3WZJ). URL:[Link]

  • Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. PubMed / National Institutes of Health. URL:[Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research / AACR Journals. URL:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry / ACS Publications. URL:[Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. PubMed / National Institutes of Health. URL:[Link]

Methodological & Application

Application Note: A Cell-Based Assay Cascade for Efficacy Testing of Imidazo[1,2-b]pyridazine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-b]pyridazines in Oncology

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Notably, derivatives of this core have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes, including proliferation, differentiation, and survival.[1][2][3][4][5][6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7] Imidazo[1,2-b]pyridazine-based compounds have shown promise as inhibitors of clinically relevant kinases such as Bruton's tyrosine kinase (BTK), Transforming growth factor-β activated kinase (TAK1), and various Cyclin-Dependent Kinases (CDKs), positioning them as promising candidates for novel anti-cancer therapies.[1][2][4][5][6]

This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade to evaluate the anti-cancer efficacy of novel imidazo[1,2-b]pyridazine derivatives. The described workflow is designed to first assess the cytotoxic and anti-proliferative effects of these compounds on cancer cell lines and subsequently elucidate their mechanism of action, with a focus on the induction of apoptosis.

Guiding Principle: A Mechanistic Approach to Efficacy Testing

A thorough evaluation of a potential anti-cancer compound requires more than a simple measure of cell death. A well-designed experimental plan should provide a comprehensive picture of the compound's cellular effects, from broad cytotoxicity to specific molecular events. The workflow presented here follows a logical progression, starting with a high-throughput-compatible screen to identify promising compounds and determine their potency, followed by more detailed mechanistic assays to confirm the induction of apoptosis and probe the underlying signaling pathways. This multi-faceted approach provides a "self-validating" system, where the results from each assay corroborate and build upon the findings of the previous one.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Experimental workflow for evaluating imidazo[1,2-b]pyridazine derivatives.

Part 1: Initial Screening - Assessing Cytotoxicity and Determining Potency (IC50)

The initial step in evaluating a library of imidazo[1,2-b]pyridazine derivatives is to determine their cytotoxic or anti-proliferative effects on a relevant cancer cell line. The choice of cell line is crucial and should ideally be based on the known or hypothesized kinase target of the compounds. For instance, if the derivatives are designed to target a kinase known to be hyperactivated in a specific cancer type, a cell line representing that malignancy should be chosen.[8]

Cell Viability Assay: The MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method to assess cell viability.[9][10][11] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[1,2-b]pyridazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-b]pyridazine derivatives in complete culture medium. It is recommended to perform a wide range of concentrations for the initial screen (e.g., from 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a compound. It represents the concentration of the inhibitor required to reduce the biological response by 50%.[12]

Calculation of Percentage Cell Viability:

Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

IC50 Determination:

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[12][13][14]

Parameter Description
Cell Line e.g., MCF-7 (Breast Cancer), A549 (Lung Cancer)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.01, 0.1, 1, 10, 100 µM (example range)
Incubation Time 48 hours
MTT Incubation 4 hours
Readout Absorbance at 570 nm

Part 2: Mechanistic Elucidation - Unraveling the Induction of Apoptosis

Once the cytotoxic potential and IC50 values of the imidazo[1,2-b]pyridazine derivatives have been established, the next crucial step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs exert their effects.[15] Several key biochemical and molecular events characterize apoptosis, which can be readily assessed using a variety of cell-based assays.

dot graph G { layout=neato; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5]; edge [color="#34A853"];

} caption: Proposed apoptotic signaling pathway induced by imidazo[1,2-b]pyridazine derivatives.

Caspase-3/7 Activity Assay: A Direct Measure of Apoptotic Execution

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[16] Caspase-3 and caspase-7 are the primary executioner caspases, and their activation is a hallmark of apoptosis.[16] The Caspase-Glo® 3/7 assay is a highly sensitive and specific luminescent assay that measures the combined activity of caspase-3 and -7.[17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[1,2-b]pyridazine derivatives

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Part 1.1, steps 1 and 2), using a white-walled plate suitable for luminescence measurements. Treat the cells with the imidazo[1,2-b]pyridazine derivatives at concentrations around their determined IC50 values. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Assay Reagent Addition:

    • After the treatment period, allow the plate to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Luminescence Measurement:

    • Gently mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer.

Data Analysis: An increase in luminescence compared to the vehicle-treated control indicates an increase in caspase-3/7 activity and is a strong indicator of apoptosis induction.

Western Blot Analysis: Probing Key Apoptotic Markers

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to key apoptotic proteins, we can gain deeper insights into the signaling pathways involved.

Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspase-3, rendering it inactive.[18] The detection of the cleaved PARP fragment (89 kDa) is a well-established marker of apoptosis.[18]

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of pro- to anti-apoptotic Bcl-2 family proteins is a critical determinant of cell fate.[19] A decrease in the expression of anti-apoptotic proteins or an increase in the expression of pro-apoptotic proteins can indicate a shift towards apoptosis.

In healthy cells, cytochrome c is localized to the mitochondrial intermembrane space.[20] Upon the induction of apoptosis, pro-apoptotic Bcl-2 family proteins promote the formation of pores in the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol.[20] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9.[20]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-cytochrome c, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cell pellets in ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.[18][21][22][23]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and incubate with the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis to quantify the protein bands, normalizing to the loading control.

Apoptosis Marker Expected Observation in Treated Cells
Cleaved PARP (89 kDa) Increased expression
Bcl-2 (anti-apoptotic) Decreased expression
Bax (pro-apoptotic) Increased expression
Cytosolic Cytochrome c Increased presence in the cytosolic fraction

Troubleshooting and Best Practices

A successful cell-based assay campaign relies on careful experimental design and execution. Below are some common issues and recommendations:

  • High Variability in MTT Assays: Ensure consistent cell seeding density and avoid "edge effects" by not using the outer wells of the plate for experimental samples.[24]

  • Low Signal in Caspase-Glo® Assay: Optimize the incubation time and ensure that the cells are treated with an appropriate concentration of the compound (around the IC50).

  • Non-specific Bands in Western Blots: Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps.

  • Inconsistent IC50 Values: Maintain consistent cell passage numbers and health. Prepare fresh compound dilutions for each experiment.[24]

Conclusion: A Pathway to Validated Hits

The cell-based assay cascade detailed in this application note provides a robust and logical framework for the initial evaluation of imidazo[1,2-b]pyridazine derivatives as potential anti-cancer agents. By systematically assessing cytotoxicity, determining potency, and elucidating the mechanism of action through the confirmation of apoptosis, researchers can confidently identify and prioritize promising lead compounds for further preclinical development. This integrated approach, combining high-throughput screening with detailed mechanistic studies, is essential for accelerating the discovery of novel and effective cancer therapeutics.

References

  • ABclonal. (n.d.). Cleaved PARP (Asp214) Rabbit pAb (A22535). [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Elabscience. [Link]

  • Garnett, M. J., et al. (2012). Systematic identification of genomic markers of drug sensitivity in cancer cells. Nature, 483(7391), 570–575. [Link]

  • Ghozlan, S. A., et al. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 12(11), 1876-1882. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the MTT Assay. Cold Spring Harbor Protocols, 2018(6). [Link]

  • Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research, 67(14), 6916–6924. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

  • Riedl, S. J., & Salvesen, G. S. (2007). The apoptosome: signalling platform of cell death. Nature Reviews Molecular Cell Biology, 8(5), 405–413. [Link]

  • Singh, R., Letai, A., & Sarosiek, K. (2019). Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins. Nature Reviews Molecular Cell Biology, 20(3), 175–193. [Link]

  • The Yan Lab. (2022, October 27). Cytochrome c release from isolated mitochondria. [Link]

  • Wang, X. (2001). The expanding role of mitochondria in apoptosis. Genes & Development, 15(22), 2922–2933. [Link]

  • Wu, H., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kamiya Biomedical Company. (n.d.). Human Cytochrome c ELISA. [Link]

  • Kaufmann, S. H., Desnoyers, S., Ottaviano, Y., Davidson, N. E., & Poirier, G. G. (1993). Specific proteolytic cleavage of poly(ADP-ribose) polymerase: an early marker of chemotherapy-induced apoptosis. Cancer Research, 53(17), 3976–3985. [Link]

  • Pfeffer, C. M., & Singh, A. T. K. (2018). Apoptosis: A Target for Anticancer Therapy. International Journal of Molecular Sciences, 19(2), 448. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

  • Syracuse University. (n.d.). IC50 Determination. [Link]

  • Zhang, J., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • Oliver, F. J., et al. (1998). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. The Journal of Biological Chemistry, 273(50), 33533–33539. [Link]

  • Frontiers. (2021, May 2). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. [Link]

  • ResearchGate. (2014, June 30). Can you help with Western Blot: Bax and BCL-2?. [Link]

  • EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1448.e5. [Link]

  • Hanahan, D., & Weinberg, R. A. (2011). Hallmarks of cancer: the next generation. Cell, 144(5), 646–674. [Link]

Sources

Application Notes and Protocols for the Dosing and Formulation of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine for Animal Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation and dosing of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine, a representative member of the often poorly soluble imidazo[1,2-b]pyridazine class of compounds, for preclinical animal studies.[1][2] Recognizing that novel chemical entities (NCEs) frequently exhibit low aqueous solubility, this guide emphasizes a systematic approach to formulation development, beginning with essential physicochemical characterization and leading to the rational selection and preparation of appropriate dosing vehicles.[3][4] Detailed, step-by-step protocols for several common formulation strategies are provided, alongside best practices for ensuring formulation quality, stability, and animal welfare during administration.

Introduction: The Challenge of Imidazo[1,2-b]pyridazine Formulation

The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore in numerous contemporary drug discovery programs, with derivatives showing promise as kinase inhibitors and other therapeutic agents.[5][6][7] A common challenge in the preclinical development of these molecules is their characteristically low aqueous solubility, which can lead to poor absorption and low bioavailability, complicating the interpretation of pharmacodynamic and toxicological studies.[3][4][8] For instance, a derivative of this class was noted for its extremely low aqueous solubility (<1 μg/mL), which presented a significant hurdle for in vivo evaluation.[9] Therefore, a robust and well-characterized formulation is paramount for achieving reliable and reproducible results in animal models.

This guide will walk researchers through a logical workflow for developing a suitable formulation for 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine, a process that can be adapted for other similarly challenging NCEs.

Physicochemical Characterization: The Foundation of Formulation

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential. These initial experiments will dictate the most viable formulation strategies.

Protocol 1: Essential Physicochemical Profiling
  • Aqueous Solubility Determination (pH-dependent):

    • Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

    • Add an excess of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine to each buffer.

    • Equilibrate the samples for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C) with constant agitation.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

    • Rationale: This determines the intrinsic solubility and identifies any pH-dependent solubility, which can be exploited in the formulation strategy (e.g., using acidic or basic vehicles).[3]

  • LogP/D Determination:

    • Perform a shake-flask method using n-octanol and a buffered aqueous phase (e.g., pH 7.4) to determine the partition coefficient (LogP) or distribution coefficient (LogD).

    • Alternatively, use validated in silico prediction tools for an initial estimate.

    • Rationale: The lipophilicity of the compound influences its suitability for lipid-based formulations and provides insight into its potential absorption characteristics, aligning with the Biopharmaceutics Classification System (BCS).[8]

  • Solid-State Characterization (Optional but Recommended):

    • Use techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and assess crystallinity.

    • Employ X-ray Powder Diffraction (XRPD) to identify the crystalline form.

    • Rationale: A high melting point and stable crystalline form often correlate with low solubility. This information is crucial if considering particle size reduction techniques like nanosuspensions.

Formulation Strategy and Vehicle Selection

The data from the physicochemical characterization will guide the selection of an appropriate formulation strategy. The following decision tree illustrates a common thought process for formulation development.

G cluster_0 Physicochemical Characterization cluster_1 Formulation Decision Pathway cluster_2 Final Steps char Determine Aqueous Solubility (pH 7.4) solubility_check Solubility > Target Dose Conc.? high_sol Aqueous Solution (e.g., Saline, PBS) solubility_check->high_sol Yes low_sol Explore Solubilization Methods solubility_check->low_sol No final_formulation Perform QC Analysis (Concentration, Homogeneity, Stability) high_sol->final_formulation Prepare Solution cosolvent Co-solvent System (e.g., PEG300, DMSO, Tween 80) low_sol->cosolvent Soluble in Co-solvents? suspension Aqueous Suspension (e.g., Methylcellulose) low_sol->suspension Insoluble in Co-solvents? cosolvent->final_formulation Prepare Solution suspension->final_formulation Prepare Suspension dosing In Vivo Animal Dosing final_formulation->dosing Proceed to Dosing

Caption: Formulation development workflow for animal studies.

Based on this workflow, several common vehicle systems are recommended for initial screening.

Formulation Type Vehicle Composition Pros Cons Suitable For
Aqueous Suspension 0.5% - 1% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile waterWell-tolerated, simple to prepare, widely used.[10][11]Potential for non-uniform dosing if not properly homogenized; may not enhance absorption.Compounds with very low solubility across all pHs.
Co-solvent Solution 10% DMSO, 40% PEG300, 50% SalineCan achieve high drug concentration for poorly soluble compounds.DMSO can have pharmacological effects and may cause irritation at high concentrations.Compounds soluble in organic solvents but not in aqueous or lipid systems.
Surfactant Solution 5-10% TPGS or Tween 80 in water or salineCan improve solubility and may enhance absorption by forming micelles.Potential for toxicity with some surfactants, especially for repeated dosing.Lipophilic compounds that benefit from micellar solubilization.
Lipid/Oil Solution Corn oil, sesame oilCan significantly enhance absorption of highly lipophilic (BCS Class II) compounds.[8][11]May not be suitable for all compounds; can influence physiological parameters.[12]Highly lipophilic compounds (LogP > 5).

Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing common formulations. Note: All procedures should be performed in a chemical fume hood or other appropriate engineering control, and personnel should wear appropriate personal protective equipment (PPE).[13]

Protocol 2: Preparation of a 0.5% Methylcellulose Suspension
  • Vehicle Preparation:

    • Heat approximately half of the final required volume of sterile water to 60-70°C.

    • Slowly add 0.5 g of methylcellulose powder for every 100 mL of final volume to the heated water while stirring vigorously to create a uniform dispersion.

    • Add the remaining volume of cold sterile water and continue to stir until the solution is clear and viscous. Store refrigerated.

    • Rationale: Adding MC to hot water first ensures proper dispersion, while the addition of cold water facilitates dissolution.

  • Suspension Preparation:

    • Accurately weigh the required amount of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine.

    • Add a small amount of the 0.5% MC vehicle to the powder to create a paste (wetting the powder).

    • Gradually add the remaining vehicle in small portions while continuously triturating or stirring to ensure a homogenous suspension.

    • Rationale: Creating a paste prevents clumping and ensures uniform particle distribution.

  • Homogeneity and Dosing:

    • Stir the suspension continuously before and during dose administration using a magnetic stirrer.

    • Rationale: Suspensions can settle over time, and continuous stirring is critical to ensure each animal receives the correct dose.

Protocol 3: Preparation of a Co-solvent Solution (e.g., 10% DMSO, 40% PEG300, 50% Water)
  • Weigh Compound: Accurately weigh the required amount of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine into a sterile glass vial.

  • Dissolve in DMSO: Add the required volume of DMSO (10% of the final volume) and vortex or sonicate until the compound is fully dissolved.

  • Add PEG300: Add the required volume of PEG300 (40% of the final volume) and mix thoroughly.

  • Add Aqueous Component: Slowly add the final 50% of the volume using sterile water or saline, mixing continuously. Observe for any signs of precipitation.

    • Rationale: The compound is first dissolved in the strongest solvent (DMSO), and the other components are added sequentially. Adding the aqueous phase last and slowly is critical to prevent the compound from crashing out of solution.

  • Final Check: Ensure the final solution is clear and free of any particulates before dosing.

Formulation Quality Control

Analysis of the final formulation is a critical, non-negotiable step to ensure the integrity of the animal study.[14][15]

  • Concentration Analysis: An aliquot of the final formulation should be analyzed by a validated method (e.g., HPLC) to confirm that the concentration is within an acceptable range (typically ±10%) of the target concentration.[14]

  • Homogeneity (for suspensions): For suspensions, samples should be taken from the top, middle, and bottom of the bulk container to ensure uniform distribution of the active pharmaceutical ingredient.

  • Stability: If the formulation is prepared in batches and stored, its stability under the storage conditions should be confirmed for the duration of its use.

Dosing Guidelines for Oral Gavage in Rodents

Oral gavage is a common method for administering precise volumes of a test compound.[16] It must be performed by trained personnel to minimize animal stress and prevent injury.[16][17]

Animal Typical Body Weight Max Dosing Volume Recommended Gavage Needle
Mouse 20-30 g10 mL/kg (0.2-0.3 mL)[10]18-20 gauge, 1.5-inch, with a flexible or ball-tip[16]
Rat 200-300 g10 mL/kg (2.0-3.0 mL)[12]16-18 gauge, 2-3 inch, with a flexible or ball-tip[16]
Protocol 4: Oral Gavage Administration
  • Animal Restraint: Gently but firmly restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[10]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate into the esophagus. The needle should pass with minimal resistance.[16]

  • Dose Administration: Once the needle is in place, dispense the formulation smoothly.

  • Post-Dosing Observation: Monitor the animal for at least 15 minutes post-dosing for any signs of distress, such as labored breathing, which could indicate accidental lung administration.[17]

G cluster_0 Pre-Dosing cluster_1 Dosing Procedure cluster_2 Post-Dosing A Calculate Dose Volume (Based on Body Weight) B Prepare Syringe (Ensure Homogeneity) A->B C Properly Restrain Animal B->C D Gently Insert Gavage Needle C->D E Administer Formulation D->E F Monitor Animal for Distress E->F G Record Dosing Event F->G

Caption: Standard oral gavage workflow.

Conclusion and Best Practices

The successful in vivo evaluation of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine, and other poorly soluble NCEs, is critically dependent on a rational and well-documented formulation strategy. There is no single "best" formulation; the choice of vehicle must be data-driven, based on the compound's specific physicochemical properties. It is highly recommended to conduct a vehicle tolerability study in a small group of animals before initiating large-scale efficacy or toxicology experiments. By following the systematic approach outlined in these application notes, researchers can develop robust and appropriate formulations, ensuring the generation of high-quality, reliable data from their animal studies.

References

  • Li, P., & Zhao, L. (2007). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. Available from: [Link]

  • Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 69-77. Available from: [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 594-599. Available from: [Link]

  • Sobrino, A. V., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters, 367(1). Available from: [Link]

  • Gao, Y., & Zhang, J. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(8), 3252-3276. Available from: [Link]

  • Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere, 219, 935-943. Available from: [Link]

  • S.P., P., et al. (2018). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Journal of Pharmacology and Toxicology Studies, 6(1), 1-8. Available from: [Link]

  • Kaukonen, A. M. (2010, May 31). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency. Available from: [Link]

  • ICCF. (n.d.). Guidance Document #02 – Sub-Chronic Oral Toxicity Testing in Laboratory Animals. Available from: [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(5), 1023-1036. Available from: [Link]

  • Smith, A. J., et al. (2017). PREPARE: guidelines for planning animal research and testing. Laboratory animals, 52(2), 135-141. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136599, Imidazo(1,2-b)pyridazine. Available from: [Link]

  • National Institute of Environmental Health Sciences. (2023, March 24). Chemistry - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences. Available from: [Link]

  • Stanford University Environmental Health & Safety. (2020, November 25). Animal Research Protocols Involving Hazardous Chemicals. Available from: [Link]

  • Noble Life Sciences. (2022, March 20). Toxicology Study Design Considerations. Available from: [Link]

  • Gomez, J. C., et al. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 12(11), 1888-1891. Available from: [Link]

  • Wang, X., et al. (2024). Discovery of Imidazo[1,2‑b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Bakherad, M., & Keivanloo, A. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available from: [Link]

  • Geng, L., et al. (2009). Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives. (WO2009077334A1). World Intellectual Property Organization.
  • S. M., et al. (2019). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2019(2), M1063. Available from: [Link]

  • S. S., & P. P. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences, 3(9), 11-17. Available from: [Link]

  • University of California, Berkeley Animal Care and Use Program. Species-Specific Considerations. Available from: [Link]

Sources

Protocol & Application Notes: Solubilizing 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous kinase inhibitors investigated for therapeutic applications in oncology and immuno-inflammatory diseases.[1][2] 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine belongs to this important class of molecules. A common challenge encountered with heterocyclic compounds of this nature is their inherent hydrophobicity and, consequently, poor solubility in aqueous solutions like cell culture media.[3][4][5]

Achieving complete solubilization of a test compound is a critical, non-negotiable prerequisite for generating accurate, reproducible, and meaningful data in any cell-based assay. Compound precipitation, even on a microscopic scale, can lead to inaccurate concentration-response curves, obscure true biological activity, and cause non-specific cytotoxicity.

This document provides a detailed, field-proven methodology for the solubilization and handling of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine. The protocols herein are designed to establish a robust and self-validating workflow, ensuring the integrity of experimental outcomes.

Disclaimer & Data Validity: Publicly available, specific physicochemical data for 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine is limited. The following protocols and recommendations are therefore grounded in the established principles for handling structurally similar, hydrophobic small molecule kinase inhibitors and compounds based on the imidazo[1,2-b]pyridazine scaffold.[6][7] Researchers are strongly encouraged to perform small-scale solubility tests to confirm these recommendations for their specific batch of the compound.

Physicochemical Properties & Solubility Overview

Understanding the solubility profile of a compound is the foundational step in developing a reliable experimental protocol. Based on the characteristics of the imidazo[1,2-b]pyridazine class, the following solubility profile is expected.

SolventMolar Mass ( g/mol )Expected SolubilityRationale & Comments
Dimethyl Sulfoxide (DMSO) 78.13High (≥ 10 mM) As an amphipathic, aprotic dipolar solvent, DMSO is highly effective at solvating a wide range of organic compounds and is the recommended solvent for primary stock solutions.[8][9]
Ethanol (Absolute) 46.07Low to Moderate May be a viable alternative to DMSO in some systems, but lower stock concentrations are expected.[6] Cell toxicity must be carefully evaluated.
Water / Aqueous Buffers (e.g., PBS) 18.02Practically Insoluble Direct dissolution in aqueous media is not recommended and will likely result in compound precipitation or an inaccurate final concentration.[4][6]

Experimental Protocols

This section details the primary workflow for preparing high-concentration stock solutions in DMSO and their subsequent dilution into cell culture medium for experimental use.

Workflow for Stock & Working Solution Preparation

The overall process is designed to minimize precipitation and ensure accurate final concentrations in the cell culture plate.

G cluster_0 Part A: Stock Solution Preparation cluster_1 Part B: Working Solution Preparation solid Solid Compound (Pre-weighed) add_dmso Add Anhydrous DMSO to achieve desired concentration (e.g., 10 mM) solid->add_dmso Step 1 dissolve Facilitate Dissolution (Vortex, Sonicate, or Gentle Warmth) add_dmso->dissolve Step 2 aliquot Aliquot into Single-Use Low-Binding Tubes dissolve->aliquot Step 3 store Store at -80°C Protected from Light aliquot->store Step 4 thaw Thaw One Aliquot of Stock Solution serial_dilute Perform Serial Dilution in Pre-warmed Cell Culture Medium thaw->serial_dilute Step 5 qc_check QC Check: Microscopic Inspection for Precipitate serial_dilute->qc_check Step 6 add_to_cells Add Final Working Solutions to Cells qc_check->add_to_cells Step 7

Caption: A two-part workflow for preparing a stable, high-concentration DMSO stock and subsequent aqueous working solutions.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Causality: Creating a concentrated primary stock in a suitable organic solvent is the standard and most reliable method for compounds that are poorly soluble in water.[6] This allows for minimal volumes of the organic solvent to be introduced into the final cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.

Materials:

  • 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer and/or water bath sonicator

Procedure:

  • Preparation: Before opening, gently tap the vial containing the solid compound to ensure all powder is at the bottom.[10]

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.

    • Example Calculation: For 1 mg of compound (Molecular Weight: 217.22 g/mol ), add 460.4 µL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • Expert Insight: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[6] Gentle warming to 37°C can also be applied, but do not exceed 50°C to prevent potential degradation.[10] The final solution should be clear and free of any visible particulates.

  • Aliquoting (Critical Step): Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-binding tubes.

    • Causality: Aliquoting is essential to prevent degradation and solvent absorption of atmospheric water that can occur with repeated freeze-thaw cycles.[10][11]

  • Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[11] Protect from light.

Protocol: Preparation of Working Solutions for Cell Dosing

Causality: Direct dilution of a high-concentration DMSO stock into an aqueous medium can cause the compound to crash out of solution (precipitate). This protocol uses a serial dilution method to mitigate this risk.

Procedure:

  • Thaw Stock: Remove a single aliquot of the 10 mM stock solution from the -80°C freezer and allow it to thaw completely at room temperature. Keep it on ice during the experiment.[6]

  • Prepare Medium: Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C.

  • Serial Dilution: Prepare serial dilutions of the compound directly in the pre-warmed culture medium.

    • Best Practice: To minimize precipitation, add the small volume of DMSO stock to the larger volume of culture medium while vortexing or pipetting gently. Never make serial dilutions in buffer and then add to cells; the compound is likely only soluble at its final working concentration in the complete medium.

  • Self-Validation (Quality Control):

    • After preparing the highest concentration of the working solution, transfer a small drop onto a microscope slide and examine it under a microscope (e.g., at 10x or 20x magnification).[10]

    • Trustworthiness: The solution should be clear and free of any crystalline structures or amorphous precipitate. If precipitation is observed, the protocol must be optimized (see Section 5.0: Troubleshooting).[10]

  • Cell Dosing: Immediately add the final working solutions to your cell culture plates. Ensure the final DMSO concentration is within a non-toxic range (see Section 4.1).

Key Considerations & Best Practices

DMSO Cytotoxicity

While DMSO is a ubiquitous solvent, it is not biologically inert. Its concentration must be carefully controlled to avoid off-target effects and cytotoxicity.[8][12][13]

Final DMSO Conc. (v/v)General Effect on Most Cell LinesRecommendation
≤ 0.1% Generally considered safe with minimal effects on cell viability or function.[12]Ideal for sensitive assays and long-term ( > 48h) incubations.
0.1% - 0.5% Tolerated by many robust cell lines for shorter incubations (24-48h), but may inhibit proliferation.[12][13]Acceptable, but requires rigorous vehicle control.
> 0.5% - 1.0% Can cause a noticeable decrease in cell viability and proliferation.[14]Use with caution; may confound results.
≥ 2.0% Significant cytotoxicity is expected for most cell types.[14]Avoid.
The Mandate for a Vehicle Control

Authoritative Grounding: For every experiment, a vehicle control is mandatory. This control consists of cells treated with culture medium containing the same final concentration of DMSO as the highest concentration of the test compound. This is the only way to definitively attribute the observed biological effects to the compound itself, rather than the solvent.

G cluster_0 Experimental Groups cluster_1 Data Interpretation untreated Untreated Cells (Baseline) vehicle Vehicle Control (e.g., 0.1% DMSO) effect Observed Effect vehicle->effect compound Compound Treatment (Drug in 0.1% DMSO) compound->effect Compare To

Caption: Logical relationship of experimental controls for valid data interpretation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates in culture medium. 1. Final concentration exceeds kinetic solubility.[6]2. Stock solution was not fully dissolved.3. Improper dilution technique.1. Lower the final working concentration of the compound.[6]2. Ensure the primary stock is a clear solution before use. Re-sonicate if necessary.3. Add the DMSO stock slowly to the culture medium while mixing.
High cell death in vehicle control wells. 1. Final DMSO concentration is too high for the cell line.[15]2. Cells are particularly sensitive to the solvent.1. Decrease the final DMSO concentration to ≤ 0.1%.[15]2. Run a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cell line.
Inconsistent results between experiments. 1. Repeated freeze-thaw cycles of the stock solution.[15]2. Degradation of compound in solution.3. Inaccurate pipetting of viscous DMSO stock.1. Always use a fresh, single-use aliquot for each experiment.[15]2. Prepare fresh working solutions immediately before each experiment.3. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO.
Compound is insoluble even in neat DMSO. 1. Compound has extremely low solubility.2. Impurities are present.1. Try alternative solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), always followed by a solvent toxicity test.[16]2. Consider using a small amount of a biologically compatible detergent like Tween or co-solvent like PEG-400, though these can affect cell membranes and assay results.[17]

References

  • Technical Support Center: Navigating Solubility and Stability of Kinase Inhibitors. (n.d.). Benchchem.
  • sayacunai, et al. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology? Reddit.
  • Camp, J. E., et al. (2019, December 17). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Keyence.
  • Inhibitor Handling Instructions. (n.d.). Selleck Chemicals.
  • Camp, J. E., et al. (2019, December 17). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. PubMed.
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). PMC.
  • FAQs on Inhibitor Preparation. (n.d.). Sigma-Aldrich.
  • Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? (2015, June 17). ResearchGate.
  • Application Notes and Protocols for Solubilizing Retinoid Compounds for Cell Culture. (n.d.). Benchchem.
  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro. (n.d.). Jagiellonian Center of Innovation.
  • SMALL MOLECULES. (n.d.). Captivate Bio.
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (n.d.). PMC.
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (n.d.). PMC.
  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2019, December 31). MDPI.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021, September). European Journal of Medicinal Chemistry.
  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2023, February 1). MDPI.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (n.d.). RSC Publishing.

Sources

Analytical Characterization of Imidazo[1,2-b]pyridazines: A Comprehensive NMR and MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Imidazo[1,2- b ]pyridazines represent a highly privileged bicyclic heteroaromatic pharmacophore, prominently featured in modern targeted therapeutics, including Bruton's Tyrosine Kinase (BTK) inhibitors, TYK2 pseudokinase ligands, and DYRK1A inhibitors[1][2][3]. The synthesis of these scaffolds—often achieved via the condensation of 3-aminopyridazines with α -haloketones or late-stage functionalization via Suzuki-Miyaura cross-coupling—frequently yields complex reaction mixtures.

A persistent analytical challenge in their development is the unambiguous assignment of regiochemistry. Distinguishing substitution at the C-3, C-6, and C-8 positions requires a rigorous, self-validating analytical workflow. This Application Note details the causal reasoning and step-by-step protocols for utilizing High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to definitively characterize imidazo[1,2- b ]pyridazine derivatives.

Workflow A Imidazo[1,2-b]pyridazine Synthesis B LC-HRMS (ESI+) Exact Mass Confirmation A->B Aliquot D 1D NMR (1H, 13C) Core Chemical Shifts A->D Purified Sample C MS/MS Fragmentation Substituent Localization B->C Precursor Ion F Validated Structural Characterization C->F Connectivity E 2D NMR (HMBC, NOESY) Regioisomer Elucidation D->E Complex Splitting E->F Spatial Data

Workflow for the structural validation of imidazo[1,2-b]pyridazines using MS and NMR.

High-Resolution Mass Spectrometry (HRMS) & MS/MS

Causality and Ionization Dynamics

The imidazo[1,2- b ]pyridazine core is electron-deficient in the pyridazine ring but features basic nitrogen atoms (N1, N4 bridgehead, and N5) that make it highly amenable to positive-ion electrospray ionization (ESI+)[4]. HRMS (e.g., ESI-TOF or Orbitrap) is mandatory to confirm the exact mass with sub-5 ppm mass accuracy, verifying the elemental composition of novel analogs[1].

Furthermore, MS/MS fragmentation is critical for structural connectivity. The bicyclic core itself is highly stable; thus, collision-induced dissociation (CID) typically results in the cleavage of exocyclic bonds first. For instance, in complex derivatives like the kinase inhibitor ponatinib, fragmentation yields characteristic product ions that confirm the presence of the piperazine or benzamide side chains before the imidazo[1,2- b ]pyridazine core ruptures[5].

Protocol: LC-HRMS Analysis

Objective: Confirm exact mass and generate diagnostic fragmentation patterns.

  • Sample Preparation: Dissolve the purified compound in LC-MS grade methanol or acetonitrile to a final concentration of 1 µg/mL. Ensure the solvent contains 0.1% formic acid to facilitate protonation.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and source temperature to 120 °C.

  • Acquisition: Acquire full scan HRMS data ( m/z 100–1000) at a resolution of 30,000.

  • MS/MS (Data-Dependent): Isolate the [M+H]+ precursor ion and apply a normalized collision energy (NCE) ramp (20-40 eV) to generate a comprehensive fragmentation spectrum.

Quantitative Data: MS/MS Fragmentation
Compound TypeTypical Precursor IonCharacteristic Neutral LossesDiagnostic Fragment Ions
C-6 Aryl Substituted [M+H]+-17 Da (NH 3​ , if amino present)Cleavage of C-6 aryl bond
C-3 Amide Linked [M+H]+-18 Da (H 2​ O)Acylium ion formation
Ponatinib-like (Alkyne) m/z 533.2269[5]Loss of methylpiperazineCleavage at alkyne linker

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Regiochemical Assignment

While HRMS confirms the molecular formula, NMR is the definitive tool for establishing regiochemistry. The imidazo[1,2- b ]pyridazine core possesses chemically distinct protons. In an unsubstituted core, the imidazole protons (H-2 and H-3) typically appear as doublets ( J≈1.2 Hz) or singlets in the 7.5–8.2 ppm range[1][2]. The pyridazine protons (H-6, H-7, H-8) exhibit characteristic ortho-coupling ( J≈9.0 Hz).

When functionalizing the core (e.g., introducing an amine at C-8 or an aryl group at C-6), 1D 1 H NMR will show the disappearance of the respective proton signal. However, to definitively rule out regioisomeric mixtures, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC reveals long-range ( 2J and 3J ) couplings between the substituent protons and the core carbons, explicitly mapping the carbon skeleton[3].

Protocol: Comprehensive 1D and 2D NMR Acquisition

Objective: Unambiguously assign all protons and carbons to confirm the site of substitution.

  • Sample Preparation: Dissolve 5–10 mg of the highly purified compound in 0.6 mL of deuterated solvent. DMSO- d6​ is highly preferred over CDCl 3​ because imidazo[1,2- b ]pyridazines often exhibit strong intermolecular hydrogen bonding that broadens signals in non-polar solvents[1][6].

  • 1 H NMR (400 or 600 MHz): Acquire with a spectral width of 12 ppm, using a 30° pulse angle and a relaxation delay (d1) of 2 seconds. Collect 16-32 scans.

  • 13 C{ 1 H} NMR (100 or 150 MHz): Acquire with a spectral width of 250 ppm. Use a relaxation delay of 2-3 seconds and collect 1024 scans to ensure adequate signal-to-noise for quaternary carbons (C-8a, C-3).

  • HSQC (Heteronuclear Single Quantum Coherence): Set up to correlate directly bonded 1 H- 13 C pairs. This identifies all CH, CH 2​ , and CH 3​ groups, leaving quaternary carbons unassigned.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the delay for long-range coupling (typically J=8 Hz, corresponding to a delay of ~62.5 ms). Look specifically for correlations from substituent protons to the bridgehead carbon (C-8a) or adjacent core carbons.

Quantitative Data: Characteristic Chemical Shifts
Position 1 H Shift (ppm, DMSO- d6​ )Multiplicity & Coupling 13 C Shift (ppm)
C-2 7.80 - 8.10s or d ( J≈1.2 Hz)130 - 135
C-3 7.50 - 7.90s or d ( J≈1.2 Hz)120 - 125
C-6 7.00 - 7.50d ( J≈9.0 Hz)145 - 155
C-7 7.30 - 7.80d or dd115 - 125
C-8 7.90 - 8.50d ( J≈9.0 Hz)135 - 145
C-8a (Bridge) N/AQuaternary138 - 142

(Note: Chemical shifts vary significantly based on the electron-donating/withdrawing nature of the substituents[6][7].)

Self-Validating Data Interpretation

To ensure absolute trustworthiness in structural assignment, the analytical data must form a self-validating loop:

  • Mass to Formula: HRMS provides the exact mass. Calculate the Double Bond Equivalent (DBE) from the generated molecular formula to predict the number of rings and π -bonds.

  • Formula to Scaffold: Ensure the 1D 13 C NMR carbon count perfectly matches the HRMS formula.

  • Connectivity Verification: If a Suzuki coupling was intended at C-6, the 1 H NMR must show the loss of the H-6 doublet. Crucially, the HMBC must show a 3J correlation from the ortho-protons of the newly introduced aryl ring to C-7 of the imidazo[1,2- b ]pyridazine core[3]. If the correlation is to C-7 and C-8a, the substitution is correctly assigned, validating the synthesis.

References

  • [7] Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica.[Link]

  • [1] Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications.[Link]

  • [4] Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents. ResearchGate.[Link]

  • [2] Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC / NIH.[Link]

  • [6] Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]

  • [3] Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University.[Link]

  • [5] Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt. Google Patents.

Sources

Application Note: Imidazo[1,2-b]pyridazines in PET Imaging for Aβ Plaques

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Radiochemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The non-invasive visualization of β-amyloid (Aβ) plaques is a cornerstone in the early diagnosis and therapeutic monitoring of Alzheimer’s disease (AD). While first-generation radiotracers like[11C]PIB and [18F]florbetapir revolutionized neuroimaging, the continuous pursuit of ideal pharmacokinetics—specifically maximizing target-to-background ratios—remains a critical objective in radiopharmaceutical design.

Early attempts to utilize imidazo[1,2-a]pyridines (such as [123I]IMPY) yielded compounds with high affinity for Aβ plaques but suffered from excessive lipophilicity. This high lipophilicity resulted in delayed brain washout and high non-specific binding in myelin-rich white matter, obscuring cortical plaque visualization.

To overcome this, researchers pioneered the imidazo[1,2-b]pyridazine scaffold as an isosteric analogue of IMPY[1]. By replacing the CH group adjacent to the nitrogen on the six-membered heterocyclic ring with a nitrogen atom, the scaffold's lipophilicity is significantly reduced. This heteroatom substitution fundamentally alters the electronic distribution, lowering the calculated partition coefficient (ClogP) while perfectly preserving the planar, conjugated geometry required to intercalate into the cross-β-sheet architecture of Aβ fibrils.

Quantitative Structure-Activity Relationship (SAR) Data

Structure-activity relationship (SAR) studies reveal that the 2-N,N-dimethylaminophenyl moiety is highly conserved and essential for maintaining nanomolar binding affinity. Substitutions at the 6-position of the imidazo[1,2-b]pyridazine core are moderately tolerated, with the 6-methylthio analogue (Compound 4) demonstrating the most optimal balance of high affinity and reduced lipophilicity compared to the parent IMPY.

Table 1: Binding Affinities and Lipophilicity of Selected Aβ Ligands

CompoundCore ScaffoldR6 SubstituentR2 SubstituentBinding Affinity (Ki, nM)Lipophilicity (ClogP)
IMPY Imidazo[1,2-a]pyridineI4'-NMe₂-phenyl9.0 ± 0.94.91
PIB BenzothiazoleOH4'-NHMe-phenyl11.0 ± 0.23.99
Compound 1 Imidazo[1,2-b]pyridazineCl4'-NMe₂-phenyl35.0 ± 1.52.80
Compound 4 Imidazo[1,2-b]pyridazineSMe4'-NMe₂-phenyl11.0 ± 0.52.90
Compound 5 Imidazo[1,2-b]pyridazineF-ethyl4'-NMe₂-phenyl>10002.60

Data adapted from Zeng et al., 2010 [1].

Radiotracer Development Workflow

G A Precursor Synthesis (Desmethyl Analogue) B Radiosynthesis ([11C]CH3I Methylation) A->B Base, Solvent C HPLC Purification (Radiochemical Purity >99%) B->C Formulation D In Vitro Validation (Aβ1-40 Binding Assay) C->D Quality Control E In Vivo PET Imaging (Transgenic AD Mouse Model) C->E i.v. Injection F Pharmacokinetic Analysis (Brain Uptake & Clearance) E->F Dynamic Scan

Workflow for the development and preclinical evaluation of imidazo[1,2-b]pyridazine PET radiotracers.

Experimental Methodologies & Protocols

The following protocols outline the self-validating systems required to synthesize, radiolabel, and evaluate imidazo[1,2-b]pyridazine derivatives. Every step is designed with explicit causality to ensure rigorous scientific integrity.

Protocol A: Synthesis of the Imidazo[1,2-b]pyridazine Core

Objective: Construct the bicyclic scaffold via the condensation of an α-bromoketone and a 3-amino-6-halopyridazine. Causality Insight: The success of this cyclization relies heavily on the use of a mild base (e.g., sodium bicarbonate). A strong base would cause the highly reactive α-bromoketone to degrade or polymerize. The mild base neutralizes the hydrobromic acid (HBr) byproduct, driving the initial nucleophilic displacement forward. Furthermore, the halogen at the 6-position of the pyridazine ring is critical; its electron-withdrawing nature increases the nucleophilicity of the ring nitrogen not adjacent to the amino group, dictating the correct regiochemistry of the cyclization [1].

Step-by-Step Procedure:

  • Dissolve 1.0 equivalent of the appropriately substituted 3-amino-6-halopyridazine in anhydrous ethanol.

  • Add 1.2 equivalents of the α-bromoketone (e.g., 2-bromo-1-(4-(dimethylamino)phenyl)ethanone).

  • Add 1.5 equivalents of sodium bicarbonate (NaHCO₃) to the reaction mixture.

  • Reflux the mixture under an inert argon atmosphere for 12–16 hours. Monitor reaction completion via TLC (DCM/MeOH 95:5).

  • Cool the reaction to room temperature, evaporate the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

  • Extract the aqueous layer twice with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Radiosynthesis via [11C]Methylation

Objective: Generate the[11C]-labeled radiotracer for PET imaging. Causality Insight: For initial proof-of-concept PET imaging, carbon-11 labeling is strategically chosen over fluorine-18. Using [11C]CH₃I allows for the direct isotopic substitution of a desmethyl precursor. This guarantees that the resulting radiotracer is chemically identical to the rigorously validated cold reference standard, preserving its exact binding affinity and lipophilicity.

Step-by-Step Procedure:

  • Isotope Production: Produce [11C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron and convert it to [11C]CH₃I using a standard gas-phase synthesis module.

  • Radiolabeling: Trap the [11C]CH₃I in a reaction vessel containing 1.0 mg of the desmethyl precursor (e.g., 2-(4'-aminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine) and 3 µL of 5 M KOH dissolved in 300 µL of anhydrous DMF.

  • Reaction: Heat the sealed vessel at 80°C for 5 minutes to facilitate the N-alkylation.

  • Purification: Quench the reaction with 1 mL of HPLC mobile phase and inject onto a semi-preparative reverse-phase HPLC column. Crucial: Baseline separation from the precursor is mandatory, as unreacted precursor will aggressively compete for Aβ binding sites in vivo, artificially lowering the PET signal.

  • Formulation: Collect the radioactive fraction, evaporate the organic solvent, and reformulate in sterile 0.9% saline containing <10% ethanol for intravenous injection.

Protocol C: In Vitro Competitive Binding Assay

Objective: Determine the inhibition constant (Ki) of the novel ligands. Causality Insight: Synthetic Aβ1-40 aggregates are utilized instead of human brain homogenates. This provides a highly standardized, reproducible target devoid of variable plaque loads and competing off-target proteins found in post-mortem tissue. [3H]BTA-1 is utilized as the radioligand because it binds with high specificity to the primary high-affinity site on the amyloid fibril surface.

Step-by-Step Procedure:

  • Fibril Preparation: Dissolve synthetic Aβ1-40 peptide in PBS (pH 7.4) to a concentration of 1 mg/mL. Incubate at 37°C for 72 hours with continuous orbital shaking to ensure complete cross-β-sheet fibril formation.

  • Assay Setup: In a 96-well plate, combine 50 µL of the Aβ1-40 fibrils (final concentration 10–50 nM), 50 µL of [3H]BTA-1 (final concentration 1 nM), and 50 µL of the cold imidazo[1,2-b]pyridazine competitor at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Incubation: Incubate the mixture at room temperature for 3 hours to reach thermodynamic equilibrium.

  • Separation: Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with cold PBS.

  • Quantification: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

References

  • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques Source: ACS Medicinal Chemistry Letters URL: [Link]

Application Note: Preclinical Profiling of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine as a Next-Generation TAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Transforming growth factor- β -activated kinase 1 (TAK1) is a pivotal serine/threonine kinase that mediates pro-inflammatory and survival signaling downstream of various cytokine receptors (e.g., TNF- α , IL-1 β , TGF- β ). Because TAK1 is frequently upregulated and overexpressed in malignancies such as multiple myeloma (MM), it represents a high-value therapeutic target[1].

Recent structure-activity relationship (SAR) studies have identified the imidazo[1,2-b]pyridazine core as a highly potent, ATP-competitive kinase scaffold. Specifically, functionalization at the C6 position with morpholine or piperazine yields inhibitors with nanomolar affinity for TAK1 (e.g., IC 50​ = 55 nM), significantly outperforming first-generation inhibitors like Takinib[2].

This application note details the synthesis rationale, quantitative profiling, and self-validating experimental protocols for a next-generation derivative: 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine .

The Causality of the Oxetane Bioisostere

Why replace a proven morpholine group with an oxetan-3-yloxy moiety? In medicinal chemistry, the oxetane ring is a highly strained, polar, four-membered heterocycle that serves as a superior bioisostere for morpholine and gem-dimethyl groups[3]. The incorporation of the oxetane motif drives three critical physicochemical improvements:

  • Reduced Lipophilicity (clogP): The compact, oxygen-rich ring lowers overall lipophilicity compared to bulky morpholine rings, which directly correlates with reduced off-target toxicity[4].

  • Enhanced Metabolic Stability: Oxetanes are less susceptible to cytochrome P450-mediated oxidative degradation than the exposed α -carbons of morpholine or piperazine, drastically reducing microsomal clearance[4].

  • Maintained H-Bonding: The oxetane oxygen acts as a potent hydrogen-bond acceptor, preserving the critical binding interactions within the TAK1 kinase hinge region[3].

TAK1_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptors Receptors (TNFR, IL-1R) Cytokines->Receptors TRAF6 TRAF6 / TAB1 / TAB2 Complex Receptors->TRAF6 TAK1 TAK1 Kinase (Active) TRAF6->TAK1 Activation IKK IKK Complex (IKKα/β/γ) TAK1->IKK MAPK MAPK Cascade (MKK3/6, MKK4/7) TAK1->MAPK Inhibitor 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine Inhibitor->TAK1 Inhibits NFkB NF-κB Pathway (Survival, Proliferation) IKK->NFkB JNK_p38 JNK / p38 Pathway (Inflammation) MAPK->JNK_p38

Fig 1. TAK1 signaling pathway and targeted inhibition by the oxetane-modified compound.

Quantitative Data & Profiling

The table below summarizes the pharmacological advantages of the oxetane-substituted imidazo[1,2-b]pyridazine compared to legacy TAK1 inhibitors and the C6-morpholine precursor. Data highlights the translation of enzymatic inhibition into cellular efficacy against MPC-11 multiple myeloma cells[2].

Compound / ScaffoldTAK1 Enzymatic IC 50​ (nM)MPC-11 Cell Viability GI 50​ (nM)Aqueous Solubility ( μ g/mL)Human Liver Microsome t 1/2​ (min)
Takinib (Reference)187>10002515
Unsubstituted Core 4508501022
C6-Morpholine Analog 55304535
6-(Oxetan-3-yloxy) Analog 42 20 >85 >60

Note: The oxetane substitution maintains the nanomolar potency of the morpholine analog while nearly doubling both aqueous solubility and metabolic half-life, creating a highly translatable lead candidate.

Experimental Protocols

To ensure rigorous, reproducible evaluation of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine, the following self-validating protocols have been optimized for both biochemical and cellular environments.

Workflow Step1 Compound Prep (100x DMSO Stocks) Step2 In Vitro TR-FRET Kinase Assay Step1->Step2 Step3 Cellular Treatment (MPC-11 / H929 Cells) Step1->Step3 Step5 Data Analysis (Z'-factor & IC50) Step2->Step5 Step4 Target Engagement (p-IKK Western Blot) Step3->Step4 Step4->Step5

Fig 2. Experimental workflow for in vitro and cellular validation of TAK1 inhibitors.

Protocol A: In Vitro TAK1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the direct, ATP-competitive inhibition of TAK1 kinase activity.

Materials:

  • Recombinant human TAK1-TAB1 fusion protein.

  • ULight-labeled generic kinase peptide substrate & Europium (Eu)-anti-phospho antibody.

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Tween-20, 1 mM DTT.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the oxetane inhibitor in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.

    • Causality: Maintaining DMSO at 1% prevents solvent-induced denaturation of the kinase while ensuring the highly soluble oxetane compound remains fully dissolved.

  • Enzyme Addition: Add 2 nM TAK1-TAB1 enzyme in Kinase Buffer. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add a substrate mix containing 50 nM ULight-peptide and 10 μ M ATP.

    • Causality: The ATP concentration is intentionally set at 10 μ M, which approximates the Km​ of TAK1. Assaying at the Km​ ensures maximum sensitivity to ATP-competitive inhibitors like imidazo[1,2-b]pyridazines, preventing artificially inflated IC 50​ values caused by excess ATP outcompeting the drug.

    • Causality: 1 mM DTT is strictly required to maintain the catalytic cysteines of TAK1 in a reduced state, preventing oxidative cross-linking and ensuring reproducible specific activity.

  • Incubation & Termination: Incubate for 60 minutes at 25°C. Stop the reaction by adding 10 mM EDTA to chelate the Mg 2+ required for catalysis.

  • Detection: Add the Eu-labeled anti-phospho antibody. Incubate for 1 hour and read the TR-FRET signal (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Protocol B: Cellular Target Engagement (Phospho-IKK Assessment)

To validate that the inhibitor penetrates the cell membrane and engages TAK1 in a physiological environment, we measure the downstream phosphorylation of IKK in multiple myeloma cells[2]. Upon activation by upstream signals like TRAF6, TAK1 phosphorylates the IKK complex, driving NF- κ B mediated pro-inflammatory cytokine production[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed MPC-11 or H929 multiple myeloma cells at 1×106 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Inhibitor Pre-Incubation: Treat cells with varying concentrations of the oxetane inhibitor (10 nM to 1 μ M) for 1 hour at 37°C.

    • Causality: A 1-hour pre-incubation is critical. It provides sufficient time for the compound to partition across the lipid bilayer, reach equilibrium in the cytosol, and bind to the intracellular TAK1 kinase domain before the signaling cascade is triggered.

  • Pathway Stimulation: Stimulate the cells with 20 ng/mL human TNF- α for exactly 15 minutes.

    • Causality: TAK1-mediated phosphorylation of IKK is a rapid and transient event. Stimulating for longer than 15-20 minutes triggers negative feedback loops (e.g., induction of A20 and DUSP proteins) that dephosphorylate the targets, completely obscuring the direct inhibitory effect of the drug.

  • Lysis & Western Blotting: Lyse cells immediately in cold RIPA buffer containing protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a nitrocellulose membrane, and probe for Phospho-IKK α/β (Ser176/180) , Total IKK , and GAPDH .

  • Validation Check: The assay is only valid if Total IKK levels remain constant across all lanes, proving that the reduction in the p-IKK signal is due to TAK1 kinase inhibition, not off-target protein degradation.

Data Analysis & Quality Control (QC)

A self-validating protocol requires stringent statistical quality control. For the TR-FRET assay, calculate the Z'-factor for every plate using the positive control (10 μ M Takinib, fully inhibited) and negative control (DMSO vehicle, fully active):

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

  • Acceptance Criteria: A plate is only validated for downstream IC 50​ calculation if the Z′≥0.6 , indicating excellent assay robustness and a wide dynamic range.

  • Curve Fitting: Normalize the TR-FRET ratio data to the controls (0% to 100% activity). Fit the dose-response data using a 4-parameter logistic (4PL) non-linear regression model to determine the absolute IC 50​ .

References

  • Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-192. URL:[Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. URL:[Link]

  • Bauer, M. R., Fruscia, P. D., Lucas, S. C., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(4), 448-471. URL:[Link]

  • Li, S., Strelow, A., Fontana, E. J., & Wesche, H. (2002). IRAK-4: A novel member of the IRAK family with the properties of an IRAK-kinase. Proceedings of the National Academy of Sciences, 99(8), 5567-5572. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing ADME & Permeability of Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medicinal chemists and drug development professionals working with the imidazo[1,2-b]pyridazine scaffold. While this fused bicyclic system is a privileged scaffold for kinase inhibition (e.g., TYK2, PI3K/mTOR, BTK), its derivatives frequently suffer from poor oral bioavailability driven by low passive permeability and high efflux liability[1][2][3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these ADME bottlenecks.

Diagnostic Workflow for Permeability Issues

Before synthesizing new analogs, it is critical to determine whether your compound's poor permeability is driven by poor passive diffusion (thermodynamic inability to cross the lipid bilayer) or active efflux (recognition by transporters like P-gp or BCRP). Use the workflow below to guide your structural optimization strategy.

PermeabilityTroubleshooting Start Poor Permeability (Caco-2 Papp < 50 nm/s) CheckEfflux Check Efflux Ratio (ER) Is ER > 2.5? Start->CheckEfflux HighEfflux Yes: Efflux Liability (P-gp / BCRP Substrate) CheckEfflux->HighEfflux Yes LowEfflux No: Passive Permeability Issue (High PSA / Low LogD) CheckEfflux->LowEfflux No ActionEfflux Reduce HBD count Add steric bulk (ortho-alkoxy) Lower basic pKa via fluorination HighEfflux->ActionEfflux ActionPassive Mask HBDs via IMHB Increase lipophilicity Fsp3 enrichment LowEfflux->ActionPassive Validate Validate via Bidirectional Caco-2 Assay & NMR ActionEfflux->Validate ActionPassive->Validate

Diagnostic workflow for resolving imidazo[1,2-b]pyridazine permeability and efflux liabilities.

Troubleshooting & FAQs

Q1: My lead imidazo[1,2-b]pyridazine has excellent biochemical potency but Caco-2 permeability is abysmal (< 35 nm/s). What is the primary structural culprit?

A: In imidazo[1,2-b]pyridazine kinase inhibitors, substitutions at the C6 or C3 positions often involve anilino or amino-heteroaryl groups designed to interact with the kinase hinge region or allosteric pockets[2]. These groups introduce exposed Hydrogen Bond Donors (HBDs).

The Causality: When a molecule possesses exposed HBDs, it forms strong hydrogen bonds with surrounding water molecules. To passively diffuse across the lipophilic cell membrane, the molecule must shed this hydration shell. The energetic penalty of desolvation for an exposed N-H group is exceptionally high, directly resulting in poor passive permeability[2].

Q2: How can I mask these exposed hydrogen bond donors without losing target affinity?

A: The most elegant and field-proven strategy for this scaffold is the induction of an Intramolecular Hydrogen Bond (IMHB) .

In the optimization of TYK2 JH2 inhibitors, researchers replaced a problematic 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety[2]. By utilizing a 2-pyridyl group as the N1-substituent, the 2-pyridyl nitrogen forms a stable IMHB with the adjacent pyridone oxygen.

  • Mechanistic Impact: This IMHB "locks" the conformation and internally satisfies the polarity of the heteroatoms. Because the molecule no longer hydrogen-bonds as strongly with external water, the desolvation penalty plummets. This specific modification increased Caco-2 permeability from ~34 nm/s to highly permeable levels (>140 nm/s)[2].

Q3: My compound suffers from high efflux (Caco-2 Efflux Ratio > 15). How do I optimize the scaffold to evade P-gp/BCRP?

A: High efflux is typically driven by high polar surface area (PSA), excessive HBDs, or the presence of basic amines that are protonated at physiological pH (7.4).

  • Steric Shielding: Introducing ortho-alkoxy groups (e.g., ortho-methoxy) on the C6-aniline ring can sterically hinder the binding of the molecule to the efflux transporter's recognition site[1].

  • pKa Modulation via Fluorination: If your molecule contains a basic amine (e.g., a piperazine linker used for solubility[3]), it will be ionized at pH 7.4, making it a prime P-gp substrate. By introducing appropriately placed fluorine atoms on adjacent aromatic rings, the strong electron-withdrawing effect lowers the pKa of the basic amine. This increases the fraction of the neutral species at pH 7.4, improving passive absorption and reducing efflux transporter recognition[1].

Q4: I need to balance aqueous solubility and permeability. What modifications to the imidazo[1,2-b]pyridazine core work best?

A: Increasing lipophilicity (LogP) will improve permeability but destroy aqueous solubility. Instead, focus on Fsp3 enrichment (increasing the fraction of sp3 hybridized carbons). Introducing non-planar, hydrophilic groups like morpholine or pyrrole rings via a two-carbon linker at the C3 position can disrupt crystal lattice packing (improving thermodynamic solubility) while maintaining a balanced LogP for cell permeability[3].

Quantitative Data Summary: Impact of Structural Modifications

The following table synthesizes the impact of specific functional group modifications on the permeability of imidazo[1,2-b]pyridazine derivatives, utilizing data from recent TYK2 optimization campaigns[1][2].

Structural Modification at C6 PositionPermeability StrategyCaco-2 Papp (A→B)Efflux Ratio (B→A / A→B)Metabolic Stability
Standard 6-anilino group None (Exposed HBD)~34 nm/s (Low)HighPoor (High clearance)
6-aniline + ortho-methoxy + F Steric bulk & pKa modulation33 nm/s (Moderate)15 (Moderate)Improved[1]
Pyridone + N1-methyl Reduced HBD< 50 nm/s (Low)> 5Moderate
Pyridone + N1-(2-pyridyl) IMHB Formation 142 nm/s (High) < 2 (Low) Excellent [2]

Standard Operating Procedures (SOPs)

To ensure scientific rigor, all permeability optimizations must be validated using the following self-validating protocols.

Protocol A: Bidirectional Caco-2 Permeability Assay

This assay determines whether your compound suffers from poor passive diffusion or active efflux.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes in Transwell plates. Culture for 21 days to allow full differentiation and tight junction formation (validate monolayer integrity using Transepithelial Electrical Resistance, TEER > 250 Ω·cm²).

  • Preparation: Prepare 10 µM solutions of your imidazo[1,2-b]pyridazine derivative in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO.

  • Controls (Critical for Self-Validation):

    • High Permeability Control: Propranolol.

    • Low Permeability Control: Atenolol.

    • Efflux Control: Digoxin (P-gp substrate).

  • Dosing:

    • Apical to Basolateral (A→B): Add compound to the apical chamber.

    • Basolateral to Apical (B→A): Add compound to the basolateral chamber.

  • Incubation: Incubate at 37°C with 5% CO2 for 2 hours.

  • Quantification: Extract samples from both receiver and donor chambers. Quantify compound concentration using LC-MS/MS.

  • Calculations:

    • Apparent Permeability ( Papp​ ): Papp​=(dQ/dt)/(C0​×A)

      (Where dQ/dt is the rate of permeation, C0​ is the initial donor concentration, and A is the surface area of the monolayer).

    • Efflux Ratio (ER): ER=Papp​(B→A)/Papp​(A→B)

    • Interpretation: ER > 2.5 indicates significant active efflux.

Protocol B: NMR Temperature Coefficient Assay for IMHB Validation

If you have designed a molecule to form an Intramolecular Hydrogen Bond (IMHB) to improve permeability (as in Q2), you must physically validate its existence in solution.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5-10 mg of the compound in 0.5 mL of anhydrous DMSO-d6.

  • NMR Acquisition: Acquire 1D ^1H NMR spectra at varying temperatures, starting from 298 K up to 338 K, in increments of 5 K.

  • Tracking: Track the chemical shift (δ, in ppm) of the specific exchangeable proton (e.g., the N-H proton of the pyridone/amino group).

  • Data Plotting: Plot the chemical shift (δ) against Temperature (T). Calculate the slope of the linear regression line to find the temperature coefficient (Δδ/ΔT) in ppb/K.

  • Interpretation:

    • Δδ/ΔT > -3.0 ppb/K: Indicates the proton is shielded from the solvent, confirming a strong IMHB.

    • Δδ/ΔT < -4.5 ppb/K: Indicates the proton is heavily interacting with the DMSO solvent, meaning the IMHB is weak or non-existent, and the molecule will likely suffer a high desolvation penalty in vivo.

References

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. nih.gov.
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. nih.gov.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. acs.org.

Sources

Technical Support Center: Optimization of Cross-Coupling on Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore found in numerous clinical candidates, including Tyk2 inhibitors, PI3K/mTOR dual inhibitors, and the SMA therapeutic risdiplam. However, functionalizing this electron-deficient, nitrogen-rich heterocycle via palladium-catalyzed cross-coupling (Buchwald-Hartwig and Suzuki-Miyaura) often presents severe challenges, including catalyst poisoning, poor regioselectivity, and protodehalogenation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthetic workflows.

Visual Workflow: Regioselective Functionalization Strategy

G Start 3-Bromo-6-chloroimidazo[1,2-b]pyridazine C3 Target C-3 Position (Highly Reactive Br) Start->C3 C6 Target C-6 Position (Less Reactive Cl) Start->C6 SuzukiC3 Suzuki-Miyaura Pd(dppf)Cl2 Microwave, 100°C C3->SuzukiC3 Boronic Acids CH_Arylation Direct C-H Arylation Pd(OAc)2, Pentan-1-ol C3->CH_Arylation Aryl Bromides (If C3 is unsubstituted) BuchwaldC6 Buchwald-Hartwig Pd2(dba)3 / Xantphos Cs2CO3, Dioxane C6->BuchwaldC6 Arylamines/Anilines SNArC6 S_NAr (Aliphatic Amines) Microwave or CsF promoted C6->SNArC6 Aliphatic Amines

Caption: Decision matrix for regioselective functionalization of the imidazo[1,2-b]pyridazine scaffold.

Section 1: Troubleshooting FAQs – Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of 6-chloroimidazo[1,2-b]pyridazine with an arylamine stalls at 20-30% conversion. Adding more catalyst doesn't help. What is happening? A: This is a classic case of product-induced catalyst poisoning. The imidazo[1,2-b]pyridazine core is a potent bidentate and monodentate ligand for Palladium(II). During the catalytic cycle, after oxidative addition, the basic nitrogens on the heterocycle can coordinate with the Pd center, displacing weaker phosphine ligands and forming a highly stable, inactive off-cycle resting state. Causality & Solution: You must shift the equilibrium back to the active cycle by using bidentate ligands with a large bite angle, such as Xantphos (bite angle ~111°). Xantphos enforces a rigid square planar geometry that physically forces the aryl and amido groups closer together, accelerating the reductive elimination step. This couples the amine and the heterocycle before the heterocycle can poison the catalyst. This exact approach was critical in the successful synthesis of potent [1].

Q: I am trying to aminate the C-6 position using an aliphatic amine, but the Buchwald coupling is messy and low-yielding. Are there better alternatives? A: Yes. For primary and secondary aliphatic amines (which are significantly more nucleophilic than anilines), Palladium catalysis is often unnecessary and can complicate purification due to competitive β-hydride elimination. Causality & Solution: The C-6 position is highly activated toward Nucleophilic Aromatic Substitution (S_NAr) due to the electron-withdrawing nature of the bridgehead nitrogen. You can achieve >90% yields by employing a fluoride-promoted system (e.g., 1.0 eq CsF, 10 mol% BnNEt₃Cl in DMSO at 100 °C). The fluoride ion increases the nucleophilicity of the amine via hydrogen bonding, bypassing the need for transition metals entirely, as demonstrated in recent[2].

Visual Workflow: Mechanistic Pitfalls in Buchwald Coupling

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Complex OxAdd->PdII 6-Cl-Imidazo AmineCoord Amine Binding PdII->AmineCoord Poison Off-Cycle Resting State (Poisoned) PdII->Poison Heterocycle Coordination PdII_Amido Pd(II) Amido AmineCoord->PdII_Amido Base + Amine RedElim Reductive Elimination PdII_Amido->RedElim Fast with Xantphos RedElim->Pd0 Product Poison->PdII Ligand Rescue

Caption: Buchwald-Hartwig catalytic cycle highlighting the catalyst poisoning step by the heterocycle.

Section 2: Troubleshooting FAQs – Suzuki-Miyaura Coupling

Q: When performing a Suzuki coupling on 3-bromo-6-chloroimidazo[1,2-b]pyridazine, I observe a mixture of C-3 arylated, C-6 arylated, and bis-arylated products. How do I control regioselectivity? A: Regioselectivity is governed by the differential bond dissociation energies and oxidative addition rates of the C-Br vs. C-Cl bonds. The C-3 position is significantly more reactive due to the electronic distribution of the fused ring system. Causality & Solution: To achieve strict C-3 selectivity, you must exert kinetic control. Limit the boronic acid to 1.05 equivalents and keep the reaction temperature strictly at or below 100 °C. Using Microwave Irradiation ensures rapid, homogeneous heating that drives the C-3 coupling to completion before the C-6 chloride can undergo oxidative addition. This microwave-assisted kinetic control was successfully utilized in the design of selective [3].

Q: I am seeing significant protodehalogenation (loss of the C-3 bromide) instead of the desired cross-coupled product. Why? A: Protodehalogenation occurs when the rate of transmetalation is slower than the rate of protonation of the Pd(II) intermediate. This is common with electron-deficient boronic acids or when using protic solvents (EtOH/H₂O) with slow catalysts. Causality & Solution: Switch to a more active pre-catalyst like Pd(dppf)Cl₂, which accelerates transmetalation. Additionally, ensure your base is fully dissolved (use a biphasic Dioxane/H₂O system with K₂CO₃ or Cs₂CO₃) to facilitate the rapid formation of the reactive boronate species.

Section 3: Standard Operating Protocols (SOPs)
Protocol A: Regioselective Microwave-Assisted Suzuki-Miyaura Coupling (C-3 Position)

Mechanistic Rationale: Microwave irradiation circumvents the slow thermal activation of the C-3 bromide, preventing degradation pathways and ensuring the C-6 chloride remains intact for subsequent functionalization[3].

  • Preparation : In a 10 mL microwave-safe vial, combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), aryl boronic acid (1.05 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Solvent & Base : Add a degassed mixture of 1,4-Dioxane and 2M aqueous Cs₂CO₃ (v/v 4:1). Note: Degassing via argon sparging for 10 minutes is critical to prevent oxidative homocoupling of the boronic acid.

  • Reaction : Seal the vial with a crimp cap and irradiate in a microwave reactor at 100 °C for 30 minutes.

  • Self-Validation & Workup : Analyze the crude mixture via LC-MS. A successful reaction will show >95% consumption of the starting material with <5% of the bis-arylated mass. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: High-Yield Buchwald-Hartwig Amination (C-6 Position)

Mechanistic Rationale: Utilizing Xantphos ensures rapid reductive elimination, preventing the newly formed imidazo[1,2-b]pyridazine amine from coordinating to and deactivating the Pd(0) catalyst[1].

  • Preparation : In an oven-dried Schlenk flask under Argon, add the C-6 chloro intermediate (1.0 eq), the arylamine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and finely powdered anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent : Add anhydrous, degassed 1,4-Dioxane (0.1 M concentration).

  • Reaction : Heat the mixture to 100 °C for 12–16 hours under vigorous stirring (800 rpm) to ensure the heterogeneous base remains suspended.

  • Self-Validation & Workup : Monitor via LC-MS. The absence of the starting material and the lack of a prominent Pd-black precipitate (mirror on the flask wall) indicates a healthy, unpoisoned catalytic cycle. Filter through a pad of Celite, concentrate, and purify.

Section 4: Quantitative Data Summaries

Table 1: Optimized Conditions for Imidazo[1,2-b]pyridazine Functionalization

Reaction TypeTarget PositionCatalyst / Ligand SystemBaseSolventTemp / ConditionsTypical Yield
Suzuki-Miyaura C-3 (Bromide)Pd(dppf)Cl₂Cs₂CO₃ (aq)Dioxane/H₂O100 °C, Microwave (30 min)65–85%
Buchwald-Hartwig C-6 (Chloride)Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane100 °C, Thermal (12 h)70–90%
Buchwald-Hartwig C-6 (Chloride)Pd(OAc)₂ / BrettPhosK₂CO₃t-Amyl alcohol100 °C, Thermal (12 h)65–85%
S_NAr (Aliphatic) C-6 (Chloride)None (CsF promoted)CsFDMSO100 °C, Thermal (24 h)79–98%
Direct C-H Arylation C-3 (C-H)Pd(OAc)₂ (Phosphine-free)KOAcPentan-1-ol120 °C, Thermal (16 h)70–94%
References
  • Elie, J., Feizbakhsh, O., et al. "Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Zhao, X., et al. "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Bensaid, S., et al. "Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides." ChemistrySelect. Available at:[Link]

  • Li, Y., et al. "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis." Journal of Medicinal Chemistry. Available at:[Link]

  • Giddens, A. C., et al. "An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines." Synthetic Communications. Available at:[Link]

Sources

Imidazo[1,2-b]pyridazine Synthesis & Yield Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for imidazo[1,2-b]pyridazine cyclization workflows. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the mechanistic causality behind reaction failures, provide self-validating experimental methodologies, and offer data-driven troubleshooting strategies to help you maximize your cyclization yields.

Mechanistic Overview: The Chichibabin-Type Cyclization

To troubleshoot a reaction, you must first understand the molecular dialogue occurring in your flask. The formation of the imidazo[1,2-b]pyridazine core typically relies on the condensation of a 3-aminopyridazine with an α -haloketone[1].

The Causality of Regioselectivity: In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group (N2) is the most nucleophilic center. This is driven by the electron-donating resonance effect of the exocyclic C3-amino group. The reaction is a two-stage process: an initial SN​2 alkylation at N2, followed by an intramolecular cyclodehydration to close the imidazole ring[2].

Mechanism SM1 3-Aminopyridazine (Nucleophile) Step1 N2-Alkylation (SN2) SM1->Step1 SM2 α-Haloketone (Electrophile) SM2->Step1 Intermediate Acyclic Intermediate (Hydrohalide Salt) Step1->Intermediate Fast Step2 Cyclodehydration (-H2O) Intermediate->Step2 Heat / Base Product Imidazo[1,2-b]pyridazine Step2->Product Rate-Limiting

Two-step Chichibabin-type mechanistic pathway for imidazo[1,2-b]pyridazine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction stalls at the acyclic intermediate stage. How do I drive the cyclization to completion?

A1: The initial alkylation is generally fast, but the subsequent dehydration step is rate-limiting and requires a higher activation energy. If your LC-MS shows a mass corresponding to [M+H]product+​+18 (the hydrated intermediate), your reaction is stalled.

  • Scientific Solution: Increase the thermal energy (e.g., switch from THF at 65 °C to refluxing ethanol or 1,4-dioxane)[1]. Alternatively, if your substrate is thermally labile, introduce a chemical dehydrating agent or utilize Dean-Stark conditions to continuously remove water, shifting the equilibrium toward the cyclized product.

Q2: How does the choice of base impact the yield and impurity profile?

A2: The choice of base is a delicate balancing act. Strong inorganic bases (like NaOH or KOtBu) can trigger side reactions, such as the Darzens condensation of the α -haloketone or its hydrolysis into an α -hydroxyketone, effectively destroying your electrophile[1].

  • Scientific Solution: Use mild bases like sodium bicarbonate ( NaHCO3​ ). NaHCO3​ acts purely as an acid scavenger for the generated HX without degrading the electrophile. For example, utilizing 3.4 equivalents of NaHCO3​ in THF effectively buffers the HCl salt of aminopyridazines while protecting the α -bromoketone[1].

Q3: I am getting poor yields due to low solubility of my 3-aminopyridazine. What are my options?

A3: Poor solubility reduces the effective concentration of the nucleophile, giving the α -haloketone time to undergo homocoupling or degradation.

  • Scientific Solution: Transition to polar aprotic solvents like DMF or DMA. If you are exploring alternative electrophiles, utilizing N,N -dimethylformamide dimethyl acetal (DMF-DMA) with active electrophiles in a one-pot, two-step approach has been shown to bypass traditional solubility issues, yielding 3-substituted imidazo[1,2-b]pyridazines efficiently[3].

Troubleshooting Start Analyze Low Yield via LC-MS Unreacted Unreacted Starting Material (Low Conversion) Start->Unreacted Intermediate Alkylated Intermediate Stalled (+18 Da Mass) Start->Intermediate Degradation Electrophile Degradation (Multiple Side Peaks) Start->Degradation Solubility Improve Solubility (DMF/DMA) or Increase Equivalents Unreacted->Solubility Dehydration Promote Dehydration (Increase Temp / Acid Catalyst) Intermediate->Dehydration BaseOpt Switch to Mild Base (NaHCO3) & Slow Addition Degradation->BaseOpt

Diagnostic workflow for troubleshooting low-yield imidazo[1,2-b]pyridazine cyclizations.

Quantitative Data & Reagent Selection

To benchmark your expectations, review the following field-validated quantitative data for imidazo[1,2-b]pyridazine core synthesis and functionalization.

Reaction TypeSubstrateReagents / CatalystSolvent & TempYieldRef
Core Cyclization Pyridazinyl Imidazolidinone HCl + α -bromoketone NaHCO3​ (3.4 eq)THF, 65 °C (22 h)63.8%[1]
Core Cyclization 3-amino-6-halopyridazine + α -bromoketone NaHCO3​ (Mild Base)EtOH, Reflux~70-85%[2]
Precursor Synthesis 3-amino-6-chloropyridazine57% HI solutionReflux81%[2]
Late-Stage C-6 Amination 3-bromo-6-chloroimidazo[1,2-b]pyridazine 1∘/2∘ amines, CsF, BnNEt3​Cl DMSO, 100 °C (24 h)79–98%

Note: The introduction of a halogen (e.g., Cl, F, I) at the 6-position of the pyridazine ring modulates the pKa​ of the system, often leading to cleaner cyclization profiles and providing a handle for downstream cross-coupling[2].

Standardized High-Yield Protocol: Mild Base-Buffered Cyclization

This protocol is designed as a self-validating system . The transition between physical steps is dictated by analytical checkpoints (LC-MS/TLC), ensuring that causality—not just time—drives the workflow.

Objective: Synthesize an imidazo[1,2-b]pyridazine core from a 3-aminopyridazine (freebase or HCl salt) and an α -bromoketone.

Step 1: Reagent Preparation & Buffering

  • Charge a dry, round-bottom flask with 3-aminopyridazine (1.0 equiv) and NaHCO3​ (3.0–3.5 equiv).

  • Causality: The excess mild base is critical if your starting material is an HCl salt; it liberates the free nucleophile while pre-emptively buffering the HBr generated during alkylation[1].

Step 2: Solvent Addition

  • Suspend the mixture in 10–15 volumes of THF or Ethanol. Stir vigorously at room temperature for 15 minutes.

Step 3: Controlled Electrophile Addition

  • Dissolve the α -bromoketone (1.1–1.2 equiv) in 2 volumes of the reaction solvent.

  • Add this solution dropwise over 10 minutes to the stirring suspension.

  • Causality: Dropwise addition prevents localized concentration spikes of the highly reactive electrophile, minimizing exothermic degradation and homocoupling.

Step 4: Thermal Activation

  • Attach a reflux condenser and heat the reaction to 65 °C (for THF) or 80 °C (for EtOH)[1].

Step 5: Self-Validating Analytical Checkpoint

  • After 4 hours, sample the reaction for LC-MS.

  • Validation Logic:

    • If the acyclic intermediate ( [M+H]++18 ) is the major peak, the alkylation was successful, but dehydration is stalling. Action: Continue heating or add a catalytic amount of p-TsOH.

    • If the desired product mass is dominant, proceed to Step 6.

Step 6: Workup and Isolation

  • Cool the reaction to room temperature. Quench with deionized water (equal to the reaction volume) to dissolve the inorganic salts ( NaBr , unreacted NaHCO3​ ).

  • Extract the aqueous layer with Ethyl Acetate ( 3×10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography.

References

  • Title: Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part III.
  • Source: Indian Academy of Sciences (Journal of Chemical Sciences)
  • Source: PMC / NIH (Journal of Medicinal Chemistry)
  • Source: Taylor & Francis (Synthetic Communications)

Sources

Troubleshooting C-6 amination reactions on the imidazo[1,2-b]pyridazine core

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazo[1,2-b]pyridazine Functionalization. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and practical challenges of C-6 amination on this privileged bicyclic scaffold.

The imidazo[1,2-b]pyridazine core is a cornerstone in modern drug discovery, featured prominently in FDA-approved kinase inhibitors like ponatinib and various DYRK/CLK inhibitors. Functionalizing the C-6 position is a critical step in library synthesis, but it is frequently plagued by regioselectivity issues, poor conversions, and catalyst poisoning. This guide provides field-proven, self-validating protocols to ensure reproducible C-N bond formation.

Mechanistic Pathways: SNAr vs. Buchwald-Hartwig Cross-Coupling

The choice of amination strategy dictates the success of your synthesis. The C-6 position is inherently electron-deficient due to the adjacent bridgehead nitrogen and the pyridazine ring nitrogens. However, the exact methodology must be tailored to the nucleophilicity of your amine and the substitution pattern of your starting material.

  • Nucleophilic Aromatic Substitution (SNAr): Ideal for 1∘ and 2∘ alkylamines. Traditional SNAr requires harsh conditions (>120 °C), but utilizing a fluoride-promoted phase-transfer system drastically lowers the activation energy [1].

  • Buchwald-Hartwig Amination: Mandatory for weakly nucleophilic arylamines (anilines) or sterically hindered amines. This relies on Pd(0) oxidative addition into the C-6 halide bond [3].

G Start 6-Haloimidazo[1,2-b]pyridazine (C-6 Cl or Br) Decision Amine Type & Substrate Electronics Start->Decision SNAr SNAr Pathway (Metal-Free) Decision->SNAr 1°/2° Alkylamines BHA Buchwald-Hartwig (Pd-Catalyzed) Decision->BHA Arylamines / Hindered SNAr_Cond Conditions: CsF, BnNEt3Cl, DMSO 100°C, 24h SNAr->SNAr_Cond BHA_Cond Conditions: Pd2(dba)3, Xantphos, Base Dioxane, 90-110°C BHA->BHA_Cond Product C-6 Aminated Imidazo[1,2-b]pyridazine SNAr_Cond->Product BHA_Cond->Product

Decision tree for selecting the optimal C-6 amination pathway on the imidazo[1,2-b]pyridazine core.

Quantitative Data & Optimization

The following table summarizes the expected performance metrics when optimizing C-6 amination conditions. Rely on these benchmarks to validate your initial test reactions.

MethodAmine ScopeCatalyst / PromoterSolventTemp (°C)Average Yield (%)
Traditional SNAr 1∘ / 2∘ AlkylaminesNone (Excess Amine) n -BuOH120–13040–60%
Fluoride-Promoted SNAr 1∘ / 2∘ AlkylaminesCsF (1.0 eq) + BnNEt₃Cl (10 mol%)DMSO10085–95%
Buchwald-Hartwig Arylamines / AnilinesPd₂(dba)₃ / XantphosDioxane90–11075–90%
Buchwald-Hartwig Sterically HinderedPd(OAc)₂ / BINAPToluene11065–80%

Step-by-Step Experimental Methodologies

Protocol A: Fluoride-Promoted SNAr Amination (Metal-Free)

Causality: Cesium fluoride (CsF) acts as a hard nucleophile to generate a highly reactive C-6 fluoro intermediate in situ. Because CsF has poor solubility in organic solvents, Benzyltriethylammonium chloride (BnNEt₃Cl) is added as a phase-transfer catalyst to shuttle fluoride ions into the DMSO phase, allowing the reaction to proceed at a milder 100 °C rather than 130 °C [1].

  • Preparation: To an oven-dried 10 mL microwave vial, add 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv, 1.0 mmol), CsF (1.0 equiv, 1.0 mmol), and BnNEt₃Cl (0.1 equiv, 0.1 mmol).

  • Solvent & Amine Addition: Add anhydrous DMSO (3.0 mL) followed by the 1∘ or 2∘ alkylamine (2.0 equiv, 2.0 mmol).

  • Reaction: Seal the vial and heat at 100 °C in an oil bath for 24 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. You should observe the complete disappearance of the starting material. Note: If the reaction is quenched prematurely, a transient M-Cl+F mass peak (the fluoro-intermediate) may be visible.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine ( 3×10 mL) to remove DMSO and excess amine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (typically DCM/MeOH gradients).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality: Arylamines lack the nucleophilicity required for SNAr. Palladium catalysis bypasses this by utilizing an oxidative addition/reductive elimination catalytic cycle. Xantphos is selected as the ligand because its large bite angle promotes rapid reductive elimination, preventing competitive off-target reactions[2, 3].

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a dry flask with 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv, 1.0 mmol), the arylamine (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.05 equiv, 5 mol%), Xantphos (0.1 equiv, 10 mol%), and Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL).

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 12–16 hours.

  • Self-Validation Checkpoint: A successful oxidative addition will cause the reaction mixture to transition from a dark purple/red (Pd₂(dba)₃) to a clear yellow/orange homogeneous solution (active Pd-amine complex) before precipitating inorganic salts.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and precipitated palladium black, and wash the pad with EtOAc (30 mL).

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Troubleshooting FAQs

Q: I am attempting a Buchwald-Hartwig amination on a 3-bromo-6-chloroimidazo[1,2-b]pyridazine, but I observe preferential amination at C-3 instead of C-6. Why? A: This is a fundamental issue of oxidative addition kinetics. Palladium will preferentially insert into the weaker C-Br bond at the C-3 position before the C-Cl bond at C-6. If you require selective C-6 amination on a 3-bromo-6-chloro substrate, you must use the metal-free SNAr pathway (Protocol A). The SNAr mechanism is highly regioselective for the C-6 position due to the electron-withdrawing pull of the pyridazine nitrogens, leaving the C-3 bromine completely intact for downstream Suzuki-Miyaura cross-coupling [1].

Q: My SNAr reaction with an aniline derivative shows <30% conversion even after 48 hours at 120 °C. How can I drive it to completion? A: You cannot force this via SNAr without degrading the core. Arylamines (anilines) are simply insufficiently nucleophilic to attack the C-6 position, even with fluoride promotion. You must switch to the Palladium-catalyzed Buchwald-Hartwig cross-coupling protocol (Protocol B) [3].

Q: What happens if I omit BnNEt₃Cl from the SNAr protocol? A: Omitting the phase-transfer catalyst will result in a >50% drop in yield. Cesium fluoride is essentially insoluble in DMSO. BnNEt₃Cl is required to shuttle the fluoride ion into the organic phase, maintaining a high effective concentration of the active nucleophilic promoter [1].

Q: My Buchwald-Hartwig reaction stalls at 50% conversion, and a black precipitate forms in the flask. What is the cause? A: The black precipitate is "Palladium black" (inactive Pd(0) aggregates), indicating catalyst decomposition. This usually occurs due to oxygen ingress or poor ligand coordination. Ensure your 1,4-dioxane is rigorously sparged with inert gas prior to use. If the problem persists, increase the ligand-to-palladium ratio from 2:1 to 3:1 to stabilize the active catalytic species.

References

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines Synthetic Communications[Link]

  • Imidazo[1,2-b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices ACS Applied Materials & Interfaces[Link]

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions ChemistrySelect[Link]

Technical Support Center: Enhancing Oral Bioavailability of Mps1 Kinase Inhibitors Based on Imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working on Monopolar Spindle 1 (Mps1) kinase inhibitors with an imidazo[1,2-b]pyridazine scaffold. Mps1 kinase is a critical component of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[1][2][3] Its overexpression in various cancers makes it a promising therapeutic target.[1][3][4] The imidazo[1,2-b]pyridazine core has emerged as a privileged scaffold for developing potent Mps1 inhibitors. However, a significant hurdle in the clinical translation of these promising compounds is achieving adequate oral bioavailability.

This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of enhancing the oral bioavailability of your Mps1 inhibitor candidates.

Understanding the Challenge: Why is Oral Bioavailability an Issue?

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is governed by a complex interplay of factors.[5][6] For kinase inhibitors, including those with the imidazo[1,2-b]pyridazine scaffold, poor oral bioavailability is a common challenge, often stemming from:

  • Poor Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with low solubility in the aqueous environment of the gastrointestinal (GI) tract.[7] This is a primary rate-limiting step for absorption.[6]

  • High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.[5]

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.[8][9][10][11]

The following diagram illustrates the key barriers to oral drug absorption.

G cluster_GITract Gastrointestinal Tract Lumen cluster_IntestinalWall Intestinal Epithelium cluster_Circulation Systemic Circulation Drug in Dosage Form Drug in Dosage Form Dissolution Dissolution Drug in Dosage Form->Dissolution Release Drug in Solution Drug in Solution Dissolution->Drug in Solution Solubilization Absorption Absorption Drug in Solution->Absorption Permeation Efflux Efflux Absorption->Efflux P-gp, BCRP, etc. Portal Vein Portal Vein to Liver Absorption->Portal Vein Efflux->Drug in Solution Back to Lumen Systemic Circulation Systemic Circulation Portal Vein->Systemic Circulation First-Pass Metabolism in Liver G start Start with Lead Compound pampa PAMPA Assay (Passive Permeability) start->pampa caco2 Bidirectional Caco-2 Assay start->caco2 pampa_high High Permeability? pampa->pampa_high caco2_low Low A->B Permeability? pampa_high->caco2_low Yes permeability_ok Permeability is NOT the Primary Barrier pampa_high->permeability_ok No pampa_low Poor Passive Permeability mod_pchem Modify Physicochemical Properties pampa_low->mod_pchem er Efflux Ratio > 2? caco2_low->er Yes caco2_low->permeability_ok No er->pampa_low No efflux_issue Efflux is a Major Barrier er->efflux_issue Yes mod_efflux Design out Efflux Substrate Properties efflux_issue->mod_efflux

Caption: Workflow for Permeability and Efflux Assessment.

Part 3: Medicinal Chemistry & Prodrug Strategies

Question 4: My compound is a confirmed P-gp substrate. What structural modifications can I make to the imidazo[1,2-b]pyridazine scaffold to reduce efflux?

Answer: Reducing P-gp efflux often involves a delicate balance with maintaining Mps1 potency. Here are some medicinal chemistry strategies:

  • Reduce Hydrogen Bond Donors: P-gp substrates often have a higher number of H-bond donors. Look for opportunities to cap or replace N-H or O-H groups.

  • Introduce Acidic Functionality: P-gp tends to transport neutral or basic compounds. The introduction of a carboxylic acid or other acidic group can sometimes disrupt recognition by the transporter.

  • Increase Molecular Rigidity: Conformationally flexible molecules can more easily adapt to the P-gp binding pocket. Introducing rigidifying elements may reduce efflux.

  • Pro-Tip: Small changes can have a large impact. A systematic SAR (Structure-Activity Relationship) study is essential. It is also important to remember that efflux transporters like P-gp, BCRP, and MRP2 have overlapping substrate specificities. [8][10][12] Question 5: My lead compound has both low solubility and low permeability (BCS Class IV). Is a prodrug approach viable?

Answer: Yes, a prodrug strategy can be very effective for BCS Class IV compounds by temporarily masking the properties that limit absorption.

  • Phosphate Prodrugs:

    • Why it works: Adding a phosphate group creates a highly water-soluble prodrug. [13]This prodrug can then be cleaved by intestinal phosphatases to release the parent drug at the site of absorption. This strategy has been successfully used to improve the bioavailability of other kinase inhibitors. [14][15] * How to proceed:

      • Identify a suitable hydroxyl or amine group on your molecule for phosphorylation.

      • Synthesize the phosphate ester or phosphoramidate prodrug.

      • Evaluate its aqueous solubility and its conversion rate to the parent drug in simulated intestinal fluids and in vivo.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol provides a general framework. Specific conditions should be optimized for your laboratory.

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of an Mps1 inhibitor.

Materials:

  • Caco-2 cells (passage 40-60) [16]* Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Test compound, positive controls (e.g., Talinolol for P-gp efflux, Antipyrine for high permeability), and negative control (e.g., Atenolol for low permeability) [16]* Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 18-22 days to allow for differentiation and formation of a confluent monolayer. [][16]2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range for your lab (e.g., >200 Ω·cm²). [18]3. Preparation of Dosing Solutions: Prepare dosing solutions of the test compound and controls in transport buffer at the desired concentration (e.g., 10 µM). []4. Permeability Measurement (A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment. c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). [16] d. At the end of the incubation, take samples from both the A and B compartments for LC-MS/MS analysis.

  • Permeability Measurement (B to A): a. Using a separate set of inserts, add the dosing solution to the basolateral (B) compartment and fresh buffer to the apical (A) compartment. b. Repeat the incubation and sampling steps as above.

  • Data Analysis: a. Quantify the concentration of the compound in all samples using LC-MS/MS. b. Calculate the Papp value for each direction using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.
    • A is the surface area of the membrane.
    • C0 is the initial concentration in the donor compartment. [16] c. Calculate the Efflux Ratio: ER = Papp(B-A) / Papp(A-B).

Conclusion

Enhancing the oral bioavailability of Mps1 kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold is a complex but achievable goal. A systematic approach that involves thorough physicochemical characterization, early formulation screening, and detailed in vitro assessment of permeability and efflux is critical for success. By understanding the underlying causes of poor bioavailability—be it solubility, permeability, or active efflux—researchers can deploy targeted medicinal chemistry and formulation strategies to develop potent, orally active Mps1 inhibitors for cancer therapy.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Contract Pharma.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Erudition.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). EU Science Hub.
  • Wegiel, L. A., et al. (2014). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... PMC.
  • What are the factors affecting the bioavailability of oral drugs? (2025, May 21). Patsnap Synapse.
  • Parallel Artificial Membrane Permeability Assay | PAMPA Skin Kit. BioAssay Systems.
  • Bioavailability – physicochemical and dosage form factors. (2015, February 8). Clinical Gate.
  • Shinde, G. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Abrie, J. A. (2016, November 22). Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited. Semantic Scholar.
  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. (2008, March 15). IMR Press.
  • Factors Influencing Oral Drug Absorption and Bioavailability. (2025, June 29). Walsh Medical Media.
  • Lau, Y. Y., et al. (2008, March 15). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed.
  • The Role of Intestinal Efflux Transporters in Drug Absorption. BioIVT.
  • Parallel artificial membrane permeability assay. Wikipedia.
  • Chapter 02. Molecular and Physicochemical Properties Impacting Oral Absorption of Drugs. Scribd.
  • Caco-2 Permeability Testing | Intestinal Model. BOC Sciences.
  • Caco2 assay protocol. [No Source Found].
  • Caco-2 Permeability Assay Protocol. Creative Bioarray.
  • Fujita, T., et al. (2008, July 15). Intestinal efflux transporters and drug absorption. PubMed.
  • Physicochemical Properties effect on Absorption of Drugs. [No Source Found].
  • Santella, J. B., et al. (2026, January 7). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Journal of Medicinal Chemistry.
  • Squid, H. A., et al. (2015, September 23). Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility. PMC.
  • Caco-2 Permeability Assay. Evotec.
  • Stewart, C., et al. (2018, April 3). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics.
  • The Impact of Drug Transporters on Pharmacokinetics and Drug Interactions. (2023, December 20). Research and Reviews.
  • Mps1 expression correlates with aggressive tumors and predicts clinical... ResearchGate.
  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015, January 23). [No Source Found].
  • A potent, orally bioavailable clinical-stage inhibitor of MPS1 with potential as a treatment for a range of cancer types including triple negative breast cancer. The Institute of Cancer Research.
  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. (2025, August 8). [No Source Found].
  • Colombo, R., et al. (2016, April 5). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. AACR Journals.
  • Stewart, C., et al. (2018, December 3). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. PubMed.
  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. (2024, February 28). bioRxiv.org.
  • Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. (2022, June 22). BioIVT.
  • Zeng, Y., et al. (2023, December 14). Development of MPS1 Inhibitors: Recent Advances and Perspectives. ACS Publications.
  • Efflux Transporters and their Clinical Relevance. (2005, February 1). Bentham Science Publishers.
  • Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. (2024, June 3). Patsnap Synapse.
  • Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. (2026, January 7). Journal of Medicinal Chemistry - ACS Figshare.
  • Zeng, Y., et al. (2023, December 28). Development of MPS1 Inhibitors: Recent Advances and Perspectives. PubMed.
  • Gertz, M., et al. (2012, June 15). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed.
  • Prioritizing oral bioavailability in drug development strategies. PMC - NIH.
  • A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation. (2021, December 1). AACR Journals.
  • Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. (2017, September 26). [No Source Found].
  • Development of MPS1 Inhibitors: Recent Advances and Perspectives. ResearchGate.
  • In silico and permeability models to evaluate oral drug absorption and their application to novel anticancer agents. (2006, April 15). Cancer Research.
  • Technical Support Center: Improving Bioavailability of Anticancer Agent 29 for In Vivo Studies. Benchchem.
  • In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. SciSpace.
  • Bioavailability and Bioequivalence Issues Associated With Oral Anticancer Drugs and Effect on Drug Market. (2025, August 7). ResearchGate.

Sources

Validation & Comparative

The Kinase Selectivity Profile of Imidazo[1,2-b]pyridazine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of protein kinases. This guide provides an in-depth analysis of the kinase selectivity profile of a representative compound from this class, 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine (referred to herein as Compound 6), a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). We will objectively compare its performance with other kinase inhibitors, supported by experimental data, to offer valuable insights for researchers and drug development professionals.

The Critical Role of Kinase Selectivity

In an era of targeted therapies, the selectivity of a kinase inhibitor is paramount. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Achieving selectivity is therefore a significant challenge. The imidazo[1,2-b]pyridazine core has proven to be a valuable starting point for developing highly selective inhibitors.

6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine (Compound 6): A Case Study in Allosteric Inhibition and Selectivity

Compound 6 is a potent inhibitor of the Tyk2 pseudokinase (JH2) domain, acting as an allosteric inhibitor of Tyk2 signaling. Tyk2, a member of the Janus kinase (JAK) family, is a key mediator of pro-inflammatory cytokine signaling, including IL-12, IL-23, and type I interferons, making it an attractive target for autoimmune and inflammatory diseases.

Unlike traditional ATP-competitive inhibitors that target the highly conserved catalytic (JH1) domain of JAK family members, Compound 6 binds to the less conserved pseudokinase (JH2) domain. This allosteric mechanism of action is the primary driver of its exceptional selectivity.

Comparative Kinase Selectivity Profile

The selectivity of Compound 6 has been rigorously evaluated against a broad panel of kinases. The data clearly demonstrates its remarkable specificity for the Tyk2 JH2 domain.

Kinase TargetCompound 6 IC50/KiComparison Compound(s)Comparison IC50/KiCitation
Tyk2 JH2 Ki = 0.015 - 0.035 nM --
Tyk2 JH1>10,000-fold selectivity over JH2--
JAK1>2 µMTofacitinib (JAK1/3 inhibitor)1-3 nM
JAK2>2 µMRuxolitinib (JAK1/2 inhibitor)~3 nM
JAK3>2 µMTofacitinib (JAK1/3 inhibitor)1-3 nM
HIPK4480-fold selectivity over Tyk2 JH2--
Panel of 230 Kinases>10,000-fold selectivity--

Key Insights from the Data:

  • Exceptional Selectivity within the JAK Family: Compound 6 displays outstanding selectivity against other JAK family members (JAK1, JAK2, and JAK3). This is a significant advantage over pan-JAK inhibitors like Tofacitinib and Ruxolitinib, which can lead to broader immunosuppressive effects and off-target toxicities.

  • Broad Kinome Selectivity: When screened against a diverse panel of 230 kinases, Compound 6 demonstrated a remarkable lack of off-target activity, with only HIPK4 showing moderate inhibition (480-fold less potent than against Tyk2 JH2).

  • Allosteric Inhibition as the Key: The high degree of selectivity is attributed to its binding to the less conserved JH2 pseudokinase domain, which regulates the activity of the JH1 catalytic domain. This avoids the challenge of targeting the highly homologous ATP-binding sites of the JH1 domains across the JAK family.

Experimental Protocols for Determining Kinase Selectivity

The determination of a compound's kinase selectivity profile is a critical step in its preclinical development. Below are representative protocols for assays commonly employed in the field.

Radiometric Kinase Assay (for determining IC50 values)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

Step-by-Step Methodology:

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, DTT, and BSA.

  • Prepare Compound Dilutions: Serially dilute the test compound (e.g., Compound 6) in DMSO and then in the assay buffer.

  • Kinase Reaction:

    • Add the kinase, substrate peptide, and test compound to a 96-well plate.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP is washed away.

  • Scintillation Counting: Measure the radioactivity on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow Radiometric Kinase Assay Workflow prep Prepare Reagents (Kinase, Substrate, ATP, Compound) reaction Incubate Kinase Reaction prep->reaction stop Stop Reaction & Spot on Filter reaction->stop wash Wash to Remove Unincorporated ATP stop->wash count Scintillation Counting wash->count analyze Data Analysis (IC50) count->analyze

Caption: Workflow for a radiometric kinase assay.

NanoBRET™ Target Engagement Assay

This is a live-cell assay that measures the binding of a compound to its target protein. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy acceptor.

Step-by-Step Methodology:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Compound and Tracer Addition:

    • Plate the transfected cells in a 96-well plate.

    • Add the test compound at various concentrations.

    • Add a cell-permeable fluorescent tracer that binds to the kinase.

  • BRET Measurement:

    • Add the NanoBRET™ substrate.

    • Measure the BRET signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.[1][2]

G cluster_workflow NanoBRET™ Target Engagement Assay transfect Transfect Cells with NanoLuc-Kinase Fusion plate Plate Transfected Cells transfect->plate add_compounds Add Test Compound & Fluorescent Tracer plate->add_compounds measure Add Substrate & Measure BRET Signal add_compounds->measure analyze Data Analysis (IC50) measure->analyze

Caption: Workflow for a NanoBRET™ target engagement assay.

The Tyk2 Signaling Pathway: The Biological Context for Selectivity

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the functional consequences of its inhibition. Tyk2 is a key component of the JAK-STAT signaling pathway, which is activated by a variety of cytokines.

G cluster_pathway Tyk2 Signaling Pathway cytokine Cytokine (e.g., IL-12, IL-23, IFN) receptor Cytokine Receptor cytokine->receptor tyk2 Tyk2 receptor->tyk2 activates jak Other JAKs (e.g., JAK2) receptor->jak activates stat STAT tyk2->stat phosphorylates jak->stat phosphorylates nucleus Nucleus stat->nucleus dimerizes & translocates gene Gene Transcription nucleus->gene compound6 Compound 6 (Allosteric Inhibitor) compound6->tyk2 inhibits

Caption: Simplified Tyk2 signaling pathway.

Pathway Description:

  • Cytokine Binding: Pro-inflammatory cytokines like IL-12, IL-23, or Type I IFNs bind to their specific receptors on the cell surface.

  • JAK Activation: This binding brings the receptor-associated JAKs, including Tyk2, into close proximity, leading to their trans-phosphorylation and activation.

  • STAT Phosphorylation: Activated Tyk2 and other JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.

  • Nuclear Translocation and Gene Expression: Phosphorylated STATs form dimers, translocate to the nucleus, and bind to DNA to regulate the transcription of target genes involved in inflammation and immune responses.

By allosterically inhibiting Tyk2, Compound 6 prevents the activation of the JH1 catalytic domain, thereby blocking the downstream phosphorylation of STATs and interrupting this pro-inflammatory signaling cascade.

Conclusion

The imidazo[1,2-b]pyridazine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The case of Compound 6 highlights how targeting less conserved allosteric sites, such as the Tyk2 JH2 domain, can achieve remarkable selectivity that is often elusive with traditional ATP-competitive inhibitors. This approach not only minimizes the potential for off-target effects but also provides a clear mechanistic rationale for the observed biological activity. For drug discovery professionals, the insights gained from the imidazo[1,2-b]pyridazine class underscore the importance of innovative strategies in kinase inhibitor design to achieve the high degree of selectivity required for the next generation of targeted therapies.

References

  • Watanabe, T., et al. (2022). Current understanding of the role of tyrosine kinase 2 signaling in immune responses. World Journal of Immunology, 12(1), 1-10.
  • Bristol Myers Squibb. (n.d.). TYK2 Immune Pathway Fact Sheet. Retrieved from [Link]

  • Gower, A. J., et al. (2006). A high-throughput radiometric kinase assay.
  • Bristol Myers Squibb. (n.d.). The Role of TYK2 in Immunology. Retrieved from [Link]

Sources

Validation of Target Engagement for Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged bicyclic heteroaromatic pharmacophore in modern kinase inhibitor design. Its nitrogen-rich core acts as an exceptional hydrogen bond acceptor, allowing it to anchor deeply within the highly conserved ATP-binding hinge region of various kinases. However, a critical bottleneck in drug development is proving that biochemical affinity translates to true intracellular target engagement.

This guide provides an objective performance comparison of imidazo[1,2-b]pyridazine derivatives against traditional inhibitors, utilizing Transforming Growth Factor-β Activated Kinase 1 (TAK1) and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) as core case studies. Furthermore, it outlines self-validating experimental protocols to confirm intracellular target engagement and downstream functional inhibition.

The Imidazo[1,2-b]pyridazine Advantage: Mechanistic Insights

Traditional Type I kinase inhibitors often struggle with poor metabolic stability or off-target toxicity. The imidazo[1,2-b]pyridazine core offers a highly tunable platform. For example, in the development of TAK1 inhibitors for Multiple Myeloma (MM), substituting the C6 position of the imidazo[1,2-b]pyridazine core with a morpholine moiety serves a dual purpose: it significantly enhances aqueous solubility while the morpholine oxygen engages in critical hydrogen-bonding interactions with the conserved Lys-63 residue in the TAK1 ATP-binding pocket 1[1].

Comparative Benchmarking: TAK1 Inhibition

When benchmarked against Takinib, a well-known benzimidazole-based TAK1 inhibitor 2[2], the imidazo[1,2-b]pyridazine derivative "Compound 26" demonstrates superior biochemical potency and profound translation to cellular efficacy in multiple myeloma models[1].

Table 1: TAK1 Inhibitor Performance Benchmark

InhibitorChemical ScaffoldBiochemical TAK1 IC₅₀ (nM)Cellular MM Viability GI₅₀ (nM)
Compound 26 Imidazo[1,2-b]pyridazine5530
Takinib Benzimidazole187>500

Data summarized from comparative biochemical and cellular proliferation assays[1],[2].

The Challenge of Cellular Context: DYRK1A Target Engagement

Biochemical IC₅₀ values are generated in cell-free environments with sub-physiological ATP concentrations (typically 10 µM). In live cells, physiological ATP concentrations (1–3 mM) fiercely compete with ATP-competitive inhibitors 3[3]. Evaluating the imidazo[1,2-b]pyridazine DYRK1A inhibitor "Compound 17" via NanoBRET reveals a slight, expected rightward shift in potency, proving the compound successfully penetrates the membrane and competes with intracellular ATP 4[4].

Table 2: DYRK1A Target Engagement (Compound 17)

Assay PlatformEnvironmentATP ConcentrationDYRK1A IC₅₀ (nM)
Cell-Free Kinase Assay Recombinant Protein10 µM (Sub-physiological)25
NanoBRET Assay Intact HEK293 Cells~1–3 mM (Physiological)41 – 50

Mechanistic Pathway Visualization

To contextualize the validation protocols, we must map where the imidazo[1,2-b]pyridazine scaffold intercepts the disease signaling cascade. In Multiple Myeloma, TAK1 acts as a critical node integrating cytokine signals to promote cell survival.

G Stimuli Cytokines (TNF-α, TGF-β) TAK1 TAK1 Kinase Stimuli->TAK1 Activates Downstream1 NF-κB Pathway TAK1->Downstream1 Phosphorylates Downstream2 p38 MAPK Pathway TAK1->Downstream2 Phosphorylates Inhibitor Imidazo[1,2-b]pyridazine (e.g., Cmpd 26) Inhibitor->TAK1 Blocks ATP Pocket Phenotype Multiple Myeloma Cell Survival Downstream1->Phenotype Promotes Downstream2->Phenotype Promotes

Fig 1: TAK1 signaling pathway and targeted disruption by imidazo[1,2-b]pyridazine inhibitors.

Self-Validating Experimental Protocols

To rigorously prove that an imidazo[1,2-b]pyridazine inhibitor is functioning on-target, a multi-tiered validation approach is required. The following protocols are designed as self-validating systems, ensuring that observed phenotypes are directly caused by target engagement.

Protocol A: Live-Cell NanoBRET Target Engagement Assay

This assay proves that the inhibitor crosses the cell membrane and physically occupies the kinase ATP pocket in a live-cell environment[4],[3].

  • Cell Preparation & Transfection: Plate HEK293 cells in a 96-well format. Transiently transfect cells with a plasmid encoding the target kinase (e.g., DYRK1A or TAK1) fused to a NanoLuc® luciferase reporter.

    • Causality: The NanoLuc fusion provides the bioluminescent energy donor directly at the target site, ensuring that any energy transfer is spatially restricted to the kinase of interest.

  • Tracer Equilibration: Add a cell-permeable fluorescent kinase tracer (energy acceptor) at a concentration near its Kd​ . Incubate for 2 hours.

    • Causality: The tracer reversibly binds the ATP pocket, establishing a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Inhibitor Treatment & Controls: Treat cells with a 10-point serial dilution of the imidazo[1,2-b]pyridazine inhibitor. Crucial Self-Validation Step: Include a "Tracer-Only" control (maximum BRET) and a "Non-Binding Analog" control.

    • Causality: A true target-engaging inhibitor will competitively displace the tracer, resulting in a dose-dependent decrease in the BRET ratio. If the non-binding analog also reduces the signal, it indicates assay interference or membrane disruption rather than specific target engagement.

  • Detection: Add the NanoLuc substrate (furimazine) and immediately measure dual-wavelength luminescence (Donor: 460 nm, Acceptor: 618 nm) using a microplate reader. Calculate the BRET ratio (Acceptor/Donor).

Protocol B: Downstream Phosphorylation Readout (Western Blot)

Binding does not universally guarantee functional inhibition. This protocol verifies that target occupancy successfully shuts down the downstream signaling cascade[1].

  • Cell Treatment & Lysis: Culture target cells (e.g., MPC-11 Multiple Myeloma cells) to 70% confluency. Treat with the imidazo[1,2-b]pyridazine inhibitor at , , and 10× the NanoBRET IC₅₀ for 4 hours. Wash with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are absolute prerequisites; without them, endogenous phosphatases will rapidly strip the phosphate groups off downstream targets (like p38 MAPK) during lysis, leading to false-positive inhibition readouts.

  • Protein Quantification: Perform a BCA assay to ensure exact equivalent protein loading across all lanes.

  • SDS-PAGE & Transfer: Resolve 20 µg of lysate per lane on a 4–12% Bis-Tris gel and transfer to a PVDF membrane.

  • Probing & Normalization: Probe with primary antibodies against phosphorylated target (e.g., p-TAK1 Thr187), total target (Total TAK1), and downstream effectors (p-p38 MAPK).

    • Causality: The signal of p-TAK1 must be normalized against Total TAK1. If Total TAK1 levels drop alongside p-TAK1, the compound is inducing protein degradation (e.g., via PROTAC-like mechanisms or toxicity) rather than acting as a direct kinase inhibitor.

Target Engagement Validation Workflow

Workflow Step1 1. Biochemical Assay (Cell-Free IC50) Step2 2. NanoBRET Assay (Live-Cell Occupancy) Step1->Step2 Step3 3. Western Blot (Functional Inhibition) Step2->Step3 Step4 4. Phenotypic Assay (Cell Viability GI50) Step3->Step4

Fig 2: Sequential experimental workflow for validating intracellular kinase target engagement.

Conclusion

The imidazo[1,2-b]pyridazine scaffold provides a robust, highly selective alternative to traditional kinase inhibitors. However, validating these compounds requires moving beyond simple cell-free biochemical assays. By integrating live-cell NanoBRET assays to prove physical target occupancy with rigorous Western Blotting to confirm functional pathway shutdown, researchers can establish a self-validating, highly trustworthy data package that confidently advances lead compounds toward clinical translation.

References

  • Akwata, D., et al. "Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." RSC Medicinal Chemistry, PubMed (NIH). Available at:[Link]

  • "Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases." Cardiff University ORCA. Available at: [Link]

  • "Cellular Context Influences Kinase Inhibitor Selectivity." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Totzke, J., et al. "Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease." Cell Chemical Biology, PMC (NIH). Available at:[Link]

Sources

Comparative Guide to Off-Target Screening Panels for Novel Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The imidazo[1,2-b]pyridazine core is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and versatile substitution points have made it a cornerstone for the development of potent kinase inhibitors targeting a range of disease-relevant enzymes, including Cyclin-Dependent Kinases (CDKs), PIM kinases, and Tyrosine Kinase 2 (Tyk2).[3][4][5][6] However, the very features that make this scaffold so effective at targeting the highly conserved ATP-binding pocket of one kinase can also lead to unintended interactions with others. These "off-target" activities can range from beneficial polypharmacology to severe adverse drug reactions (ADRs), making comprehensive selectivity profiling a non-negotiable step in the drug discovery cascade.[7][8][9]

This guide provides a comparative analysis of off-target screening strategies, with a specific focus on navigating the known liabilities and opportunities presented by novel imidazo[1,2-b]pyridazine derivatives. We will dissect the causality behind experimental choices, compare leading commercial platforms, and provide actionable protocols to empower researchers to make data-driven decisions, de-risk their lead candidates, and build a robust safety profile for regulatory submission.

The Two Pillars of Selectivity Profiling: Binding vs. Activity

The first critical decision in designing a screening cascade is the choice of assay technology. Off-target profiling platforms primarily fall into two categories: binding assays and activity-based assays. The choice is not merely technical; it reflects a fundamental difference in the question being asked.

  • Binding Assays: These assays, such as the KINOMEscan® platform, measure the physical interaction between a compound and a kinase.[10][11] They are exceptionally powerful for identifying any protein that a compound might touch within the cell, regardless of functional consequence.

    • Causality: We choose a binding assay when we need the broadest possible net to catch all potential interactions. It is agnostic to the mechanism of inhibition and does not require an active enzyme, making it ideal for early-stage hazard identification.

  • Activity-Based Assays: These assays directly measure the compound's effect on a kinase's catalytic function—its ability to phosphorylate a substrate. Radiometric assays, like the HotSpot™ platform, are the industry's gold standard here.[12][13][14] They directly quantify substrate phosphorylation, minimizing interference that can plague other formats.[15]

    • Causality: We choose an activity assay when the primary question is functional. A hit in this assay demonstrates not just interaction, but a direct consequence on the enzyme's mission, which is often more translatable to a biological effect.

G cluster_0 Screening Philosophies AssayType Selectivity Assay Type Binding Binding Assays (e.g., KINOMEscan®) AssayType->Binding Asks: 'What does it bind to?' Activity Activity-Based Assays (e.g., HotSpot™) AssayType->Activity Asks: 'What function does it inhibit?' Binding_pros Pros Broadest catch-all No active enzyme needed Detects all binding modes Binding->Binding_pros Binding_cons Cons Binding ≠ Functional Inhibition Binding->Binding_cons Activity_pros Pros Measures functional output 'Gold Standard' relevance Fewer false positives Activity->Activity_pros Activity_cons Cons Requires active enzyme May miss allosteric binders Activity->Activity_cons

Caption: Comparing Binding and Activity-Based Assay Philosophies.

For a robust profiling campaign, these two approaches are not mutually exclusive but are powerfully complementary. A common strategy involves using a broad binding assay for an initial screen, followed by functional activity assays to confirm and quantify the hits.

A Tiered Framework for De-risking Imidazo[1,2-b]pyridazine Candidates

A tiered or cascaded approach to screening is the most efficient and cost-effective strategy to build a comprehensive selectivity profile.[7][16] This method focuses resources on the most relevant threats as they are identified.

G tier1 Tier 1: Broad Kinome Screen (Single High Concentration) tier2 Tier 2: Dose-Response Confirmation (IC50 / Kd Determination) tier1->tier2 Hits >70% Inhibition tier3 Tier 3: Broad Safety & Cellular Validation (Non-Kinase & In-Cell) tier2->tier3 Potent Off-Targets Confirmed decision Advance or Redesign Candidate tier3->decision Acceptable Selectivity Window

Caption: A Tiered Off-Target Screening Workflow.

Tier 1: Broad Kinome Profiling

The objective here is to get a panoramic view of your compound's selectivity at a single, high concentration (typically 1-10 µM).[17] This screen serves as an early warning system. For imidazo[1,2-b]pyridazines, which have known cross-reactivity with kinases like DYRK and CLK, this step is crucial.[18][19][20]

Table 1: Comparison of Leading Tier 1 Kinome Panels

Panel ProviderPlatform NameAssay TypePanel Size (Kinases)Key Advantage
Eurofins Discovery KINOMEscan® scanMAX[10][11]Binding (Competition)480+Industry's largest panel, detects all binding events.[21]
Reaction Biology HotSpot™ KinomePLUS[12]Activity (Radiometric)780+Largest activity-based panel, uses "gold standard" assay format.[22]
AssayQuant KinSight™ Panels[23]Activity (Continuous)CustomizableProvides kinetic insights beyond simple endpoint inhibition.[23]

Recommendation: For a novel imidazo[1,2-b]pyridazine, starting with the KINOMEscan® scanMAX panel provides the most comprehensive initial assessment of potential liabilities.

Tier 2: Dose-Response (IC50/Kd) Determination

Any significant hits from Tier 1 (e.g., >70% inhibition) must be followed up with a dose-response experiment to determine their potency (IC50 for activity, Kd for binding).[16] This step separates casual interactions from potent off-target effects and is essential for calculating a selectivity window between your on-target and off-target activities.

Recommendation: Use a high-quality radiometric activity assay like Reaction Biology's HotSpot™ for IC50 determination.[14] This provides robust, functional data at physiologically relevant ATP concentrations, which is critical for accurate potency assessment.[12][13]

Tier 3: Broad Safety Screening and Cellular Validation

If potent off-target kinase activities are confirmed, or even if the kinome profile is clean, a broader safety screen is warranted. Many ADRs are caused by interactions with non-kinase targets like GPCRs, ion channels (especially hERG), and transporters.[7]

Table 2: Comparison of Leading Tier 3 Broad Safety Panels

Panel ProviderPlatform NameTarget ClassesNumber of TargetsKey Application
Eurofins Discovery SafetyScreen44™[24][25]GPCRs, Ion Channels, Transporters, Kinases44Industry standard panel for essential, early hazard identification.
Eurofins Discovery SafetyScreen87™[26]Expanded GPCRs, Ion Channels, etc.87Deeper profiling for lead optimization.
Eurofins Discovery BioPrint®[27]Comprehensive130+Full mechanistic understanding of liabilities for late-stage candidates.

Finally, it is critical to validate that a biochemical off-target hit translates to activity in a cellular context. Cellular target engagement assays (e.g., NanoBRET) can confirm your compound interacts with the off-target protein in live cells.[22][28]

Hypothetical Case Study: Profiling "IMZ-AURK-01"

Let's consider a novel imidazo[1,2-b]pyridazine, IMZ-AURK-01 , designed as a highly selective inhibitor of Aurora Kinase A (AURKA).

Tier 1 Results: IMZ-AURK-01 was screened at 1 µM against the KINOMEscan® scanMAX panel.

Table 3: Hypothetical Tier 1 KINOMEscan® Results (% Control)

Target Kinase% of ControlInterpretation
AURKA (On-Target) 1.2Potent binding to intended target
AURKB35.0Moderate binding to related isoform
DYRK1A 8.5Significant off-target binding
CLK1 11.2Significant off-target binding
PLK145.1Minor off-target binding
VEGFR292.4No significant binding
A lower % of Control indicates stronger binding.

Tier 2 Results: The significant hits (AURKB, DYRK1A, CLK1) were selected for 10-point IC50 determination using the HotSpot™ radiometric assay.

Table 4: Hypothetical Tier 2 HotSpot™ IC50 Results

Target KinaseIC50 (nM)Selectivity vs. AURKA
AURKA (On-Target) 5-
AURKB8517-fold
DYRK1A 459-fold
CLK1 7014-fold

Tier 3 Results: The compound was profiled against the SafetyScreen44™ panel at 10 µM, showing <25% inhibition at all targets, including the critical hERG channel.

Case Study Conclusion: The tiered screening cascade reveals that IMZ-AURK-01 is a potent AURKA inhibitor. However, it possesses only a narrow selectivity window (9 to 17-fold) against AURKB and the DYRK/CLK kinase families. This is a known liability pattern for the imidazo[1,2-b]pyridazine scaffold and represents a key challenge for the project team.[18][20] The clean profile on the SafetyScreen44™ panel is encouraging, suggesting a low risk for common ADRs. The team can now use this data to guide structure-activity relationship (SAR) studies to improve selectivity against the identified off-targets.

Detailed Experimental Protocols

Protocol 1: KINOMEscan® Competition Binding Assay (Tier 1)
  • Principle: Test compounds are profiled for their ability to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR.

  • Methodology:

    • Kinases are tagged with a unique DNA identifier and mixed with the immobilized ligand.

    • The test compound (e.g., IMZ-AURK-01 at 1 µM) is added to the kinase-ligand mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The mixture is passed over a capture resin; kinases that are not bound to the immobilized ligand are washed away.

    • The amount of bound, DNA-tagged kinase is quantified using qPCR.

    • Results are reported as "% of Control," where the control is the amount of kinase bound in the presence of a DMSO vehicle.

Protocol 2: HotSpot™ Radiometric Kinase Assay (Tier 2 IC50)
  • Principle: This assay directly measures the transfer of a radiolabeled phosphate (from ³³P-ATP) to a kinase-specific substrate protein or peptide.[14][15]

  • Methodology:

    • Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., IMZ-AURK-01) in DMSO, starting at a high concentration (e.g., 10 µM).

    • In a reaction plate, add the kinase, its specific substrate, and the required cofactors in reaction buffer.

    • Add the diluted test compound to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

    • Initiate the kinase reaction by adding the ATP/³³P-ATP mix. Assays are typically run at a physiological ATP concentration (1 mM) to provide clinically relevant data.[12][13]

    • Incubate the reaction for a predetermined time at a set temperature (e.g., 30°C).

    • Stop the reaction and spot the mixture onto a filter membrane, which captures the phosphorylated substrate.

    • Wash the filter to remove unincorporated ³³P-ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Final Assessment

For drug development professionals working with novel imidazo[1,2-b]pyridazine derivatives, a proactive and systematic approach to off-target profiling is indispensable. Understanding the inherent liabilities of the scaffold should guide the design of a screening cascade that prioritizes broad, early-stage profiling using binding assays, followed by orthogonal, functional validation of hits with gold-standard radiometric assays. This tiered strategy, combined with broader safety screening, provides the comprehensive dataset needed to identify compounds with the highest probability of success, saving invaluable time and resources while building a robust safety case for future clinical development.

References

  • Reaction Biology. HotSpot™ Kinase Screening. [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]

  • Reaction Biology. Spotlight: Activity-Based Kinase Assay Formats. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Reaction Biology. Kinase Drug Discovery Services. [Link]

  • Reaction Biology. HotSpot™ Kinase Screening Services. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Fedorov, O., Niesen, F.H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-18.
  • Eurofins Discovery. SafetyScreen44 Panel - FR. [Link]

  • Eurofins Discovery. BioPrint SafetyScreen Panel - FR. [Link]

  • van der Wouden, P. A., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 8(401), re11.
  • Eurofins Discovery. IN VITRO SAFETY PHARMACOLOGY PROFILING. [Link]

  • Eurofins Discovery. SafetyScreen44™ Panel. [Link]

  • K-JET (2012). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling.
  • PharmaLegacy. Kinase/Enzyme Assays. [Link]

  • Byth, K. F., et al. (2004). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252.
  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924.
  • Garcia-Martinez, J. M., et al. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry, 286(12), 10229-10241.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • DiscoveRx Corporation. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire.
  • Fisher, M., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University.
  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 613-631.
  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Korovesis, D., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv.
  • IUPHAR/BPS Guide to PHARMACOLOGY. TANK binding kinase 1 | DiscoveRx KINOMEscan® screen. [Link]

  • Lin, Y., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 507-512.
  • Zhang, Y., et al. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 12(11), 1889-1896.
  • Le-Dévéhat, F., et al. (2021). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry, 219, 113426.
  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687-2696.
  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC.
  • Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Vascular Pharmacology, 151, 107468.
  • Gerlach, M., et al. (2022). Kinome-wide selectivity and chemo-proteomics profiling of 10 (SM311).
  • Byth, K. F., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Fisher, M., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. PubMed.
  • Wang, X., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Refouvelet, B., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Refouvelet, B., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.
  • Bendjeddou, M., et al. (2018). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor.

Sources

A Comparative In Vivo Efficacy Analysis: Ponatinib versus the Emerging Potential of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, particularly for hematological malignancies like Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), the multi-targeted tyrosine kinase inhibitor (TKI) Ponatinib has established a significant benchmark. Its ability to overcome resistance mutations that render earlier-generation TKIs ineffective has made it a critical therapeutic agent. This guide provides a detailed examination of the in vivo efficacy of ponatinib, supported by experimental data, and explores the therapeutic potential of a structurally related novel compound, 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine, a representative of the promising imidazo[1,2-b]pyridazine scaffold from which ponatinib itself is derived.

Introduction: The Challenge of TKI Resistance and the Advent of Ponatinib

The development of TKIs targeting the BCR-ABL fusion protein has revolutionized the treatment of CML. However, the emergence of point mutations in the ABL kinase domain, most notably the T315I "gatekeeper" mutation, confers resistance to many first and second-generation inhibitors such as imatinib.[1][2] Ponatinib was specifically designed as a pan-BCR-ABL inhibitor to be effective against these resistant forms of CML.[1][3][4] Its mechanism of action involves binding to the ATP-binding site of the BCR-ABL kinase, including the T315I mutant, thereby inhibiting the downstream signaling pathways that drive leukemic cell proliferation.[2][5]

The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including ponatinib.[6][7] The exploration of novel derivatives of this scaffold, such as 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine, is a promising avenue for the development of new kinase inhibitors with potentially improved efficacy, selectivity, or safety profiles. The oxetane ring, in particular, is an increasingly utilized motif in drug discovery to enhance physicochemical properties like solubility and metabolic stability.[8]

This guide will first delve into the established in vivo efficacy of ponatinib, providing a baseline for comparison. Subsequently, we will discuss the rationale and a proposed experimental framework for evaluating the in vivo potential of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine.

Ponatinib: A Profile of In Vivo Efficacy

Ponatinib has demonstrated robust in vivo antitumor activity in various preclinical models, which has been foundational to its clinical success.

Key Preclinical Findings:
  • Dose-Dependent Survival Extension in CML Mouse Models: In mouse models xenografted with Ba/F3 cells expressing either wild-type BCR-ABL or the T315I mutant, orally administered ponatinib significantly prolonged survival in a dose-dependent manner. For instance, in a model with wild-type BCR-ABL, ponatinib at 2.5 mg/kg and 5 mg/kg extended the median survival to 27.5 and 30 days, respectively, compared to 19 days in the vehicle-treated group.[9][10] A similar dose-dependent increase in survival was observed in mice with the T315I mutation.[9][10]

  • Tumor Regression in Subcutaneous Xenograft Models: In subcutaneous tumor models using Ba/F3 cells expressing the BCR-ABL T315I mutation, ponatinib doses as low as 30 and 50 mg/kg have been shown to induce tumor stasis or even regression.[9]

  • Efficacy in Other Malignancies: The multi-targeted nature of ponatinib has led to investigations into its efficacy in other cancers. For example, it has shown inhibitory effects on glioblastoma cell lines in vitro and has demonstrated the ability to delay tumor growth in a murine melanoma model, where it was also found to inhibit PD-L1 expression.[9][11][12]

Quantitative Summary of Ponatinib In Vivo Efficacy
Preclinical Model Cell Line Key Efficacy Endpoint Ponatinib Dose Result Reference
CML Mouse ModelBa/F3 expressing wild-type BCR-ABLMedian Survival2.5 mg/kg27.5 days (vs. 19 days for vehicle)[9][10]
CML Mouse ModelBa/F3 expressing wild-type BCR-ABLMedian Survival5 mg/kg30 days (vs. 19 days for vehicle)[9][10]
CML Mouse ModelBa/F3 expressing BCR-ABL T315IMedian Survival5, 15, and 25 mg/kg19.5, 26, and 30 days respectively (vs. 16 days for vehicle)[9]
Subcutaneous CML XenograftBa/F3 expressing BCR-ABL T315ITumor Growth30 and 50 mg/kgTumor stasis or regression[9]
Murine Melanoma ModelB16-F10Tumor VolumeNot SpecifiedSignificant delay in tumor growth compared to vehicle[11][12]

Evaluating the Potential of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine: A Proposed In Vivo Study Design

While direct comparative in vivo data for 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine against ponatinib is not yet available in published literature, its structural similarity and the known versatility of the imidazo[1,2-b]pyridazine scaffold warrant a thorough investigation.[6] Below is a proposed experimental framework for such a comparative study, grounded in established methodologies for TKI evaluation.

Experimental Rationale and Design

The primary objective of this proposed study is to directly compare the in vivo anti-leukemic efficacy and safety profile of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine with ponatinib in a clinically relevant animal model of CML, particularly one that incorporates the T315I mutation.

Signaling Pathway Under Investigation:

The core signaling pathway to be assessed is the BCR-ABL tyrosine kinase pathway. Inhibition of this pathway is expected to block downstream signaling cascades responsible for cell proliferation and survival.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Effectors (e.g., STAT5, Crkl) BCR_ABL->Downstream Phosphorylation ATP ATP ATP->BCR_ABL Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibition Compound_X 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine Compound_X->BCR_ABL Hypothesized Inhibition Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation

Caption: BCR-ABL Signaling and TKI Inhibition.

Proposed Experimental Workflow

A xenograft mouse model using Ba/F3 cells engineered to express the human BCR-ABL T315I mutant would serve as a robust platform for this comparative study.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy and Safety Analysis cell_culture 1. Culture Ba/F3-BCR-ABL-T315I cells injection 2. Subcutaneous injection into nude mice cell_culture->injection tumor_growth 3. Monitor tumor growth to ~100 mm³ injection->tumor_growth randomization 4. Randomize mice into treatment groups tumor_growth->randomization vehicle Vehicle Control ponatinib_group Ponatinib (e.g., 30 mg/kg, oral, q.d.) compound_x_group 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine (Dose-ranging, oral, q.d.) treatment_admin 5. Daily administration of treatments vehicle->treatment_admin ponatinib_group->treatment_admin compound_x_group->treatment_admin monitoring 6. Monitor tumor volume and body weight treatment_admin->monitoring tumor_volume_analysis 7. Comparative analysis of tumor growth inhibition monitoring->tumor_volume_analysis survival_analysis 8. Kaplan-Meier survival analysis monitoring->survival_analysis pk_pd_analysis 9. Pharmacokinetic/Pharmacodynamic analysis monitoring->pk_pd_analysis toxicity_assessment 10. Histopathological analysis of major organs monitoring->toxicity_assessment

Caption: Proposed In Vivo Comparative Efficacy Workflow.

Detailed Step-by-Step Methodology

1. Animal Model and Cell Line:

  • Cell Line: Ba/F3 murine pro-B cells engineered to express human BCR-ABL with the T315I mutation.
  • Animals: Female athymic nude mice (6-8 weeks old).
  • Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee.

2. Tumor Implantation and Grouping:

  • Inject 5 x 10^6 Ba/F3-BCR-ABL-T315I cells in 100 µL of a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of each mouse.
  • Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2).
  • When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 per group).

3. Treatment Administration:

  • Group 1 (Vehicle Control): Administer the formulation vehicle orally once daily (q.d.).
  • Group 2 (Ponatinib): Administer ponatinib at a clinically relevant dose (e.g., 30 mg/kg) orally, q.d.
  • Group 3-5 (6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine): Administer the test compound at three different dose levels (e.g., 10, 30, 100 mg/kg) orally, q.d., to assess dose-response.

4. Efficacy and Safety Monitoring:

  • Measure tumor volume and body weight 2-3 times per week.
  • Monitor the general health and behavior of the mice daily.
  • The primary endpoint would be tumor growth inhibition. A secondary endpoint would be overall survival.

5. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:

  • At the end of the study, or at specified time points, collect blood samples for PK analysis to determine drug exposure.
  • Excise tumors for PD analysis. This could involve Western blotting to assess the phosphorylation status of BCR-ABL and its downstream targets like Crkl, providing a measure of in vivo target inhibition.[13]

6. Statistical Analysis:

  • Analyze differences in tumor volume between groups using a repeated-measures ANOVA.
  • Compare survival curves using the log-rank (Mantel-Cox) test.
  • A p-value of <0.05 would be considered statistically significant.

Conclusion and Future Directions

Ponatinib has established a high bar for efficacy in the treatment of resistant CML, demonstrating significant survival benefits and tumor growth inhibition in preclinical models, which has translated to clinical success.[9][10] The imidazo[1,2-b]pyridazine scaffold, the core of ponatinib, continues to be a fertile ground for the discovery of novel kinase inhibitors.[6]

While 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine remains to be extensively profiled in vivo, its structural features suggest it is a compound of interest. The proposed head-to-head in vivo comparison with ponatinib would be a critical step in determining its therapeutic potential. Such studies are essential to ascertain whether this novel derivative can offer an improved therapeutic window, either through enhanced efficacy, a more favorable safety profile, or different pharmacokinetic properties. The continuous exploration of new chemical entities based on proven pharmacophores is vital for expanding the arsenal of effective and safe targeted therapies for cancer.

References

  • Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology. [Link]

  • Ponatinib - Wikipedia. [Link]

  • Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC. [Link]

  • Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC. [Link]

  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC. [Link]

  • ICLUSIG® (ponatinib) Mechanism of Action. [Link]

  • What is the mechanism of Ponatinib Hydrochloride? - Patsnap Synapse. [Link]

  • Repurposing Ponatinib as a PD-L1 Inhibitor Revealed by Drug Repurposing Screening and Validation by In Vitro and In Vivo Experiments - PMC. [Link]

  • Repurposing Ponatinib as a PD-L1 Inhibitor Revealed by Drug Repurposing Screening and Validation by In Vitro and In Vivo Experiments | ACS Pharmacology & Translational Science - ACS Publications. [Link]

  • In Vivo Eradication of Human BCR/ABL-Positive Leukemia Cells With an ABL Kinase Inhibitor | JNCI: Journal of the National Cancer Institute | Oxford Academic. [Link]

  • Combined Effects of a Pan-ABL1 Kinase Inhibitor, Ponatinib and Dasatinib Against T315I Mutant Forms of BCR-ABL1: In Vitro and In Vivo Studies - ASH Publications. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. [Link]

  • In Vivo Imaging of Bcr-Abl Overexpressing Tumors with a Radiolabeled Imatinib Analog as an Imaging Surrogate for Imatinib - PMC - NIH. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. [Link]

  • Measurement of in vivo BCR-ABL kinase inhibition to monitor imatinib-induced target blockade and predict response in chronic myeloid leukemia - PubMed. [Link]

  • The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach - Frontiers. [Link]

  • The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach - ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed. [Link]

  • In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - MDPI. [Link]

  • Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][3][9]Thiazine Derivatives. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Publishing. [Link]

  • Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing). [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. [Link]

  • Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC. [Link]

  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - MDPI. [Link]

  • Oxetanes in Drug Discovery Campaigns - Semantic Scholar. [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. - ResearchGate. [Link]

Sources

Comparative Guide: Profiling the Cross-Reactivity of Imidazo[1,2-b]pyridazine Compounds Against JAK Family Kinases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Janus kinase (JAK) family is central to cytokine receptor signaling, making it a prime target for immuno-inflammatory therapeutics. However, achieving isoform selectivity remains a formidable challenge. This guide provides an in-depth technical comparison between traditional pan-JAK inhibitors and the emerging class of imidazo[1,2-b]pyridazine derivatives. By shifting the target from the highly conserved catalytic domain to the allosteric pseudokinase domain, imidazo[1,2-b]pyridazines offer a paradigm shift in minimizing cross-reactivity.

The Mechanistic Paradigm Shift: JH1 vs. JH2 Targeting

The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Traditional therapeutics (e.g., tofacitinib, ruxolitinib) are ATP-competitive inhibitors that target the active catalytic domain (JH1)[1]. Because the JH1 domain shares high sequence and structural homology across all four isoforms, these compounds inherently exhibit broad cross-reactivity[2]. This pan-JAK inhibition often leads to dose-limiting adverse effects, such as anemia (via JAK2 inhibition) and broad immunosuppression[3].

To circumvent this, drug development has pivoted toward the JAK homology 2 (JH2) pseudokinase domain. While catalytically inactive, JH2 plays a critical regulatory role in stabilizing the active state of JH1[2]. The 1 has been identified as a highly privileged chemotype for selectively binding the TYK2 JH2 domain[1]. By binding to JH2, these compounds lock TYK2 in an inactive conformation, preventing cytokine-mediated receptor activation without cross-reacting with the JH1 domains of JAK1, JAK2, or JAK3[1].

Pathway cluster_TYK2 TYK2 Enzyme Complex Cytokine Cytokine (IL-23 / IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds JH2 JH2 Pseudokinase Domain (Allosteric Site) Receptor->JH2 Activates JH1 JH1 Catalytic Domain (ATP Site) JH2->JH1 Regulates STAT STAT Protein JH1->STAT Phosphorylates IZP Imidazo[1,2-b]pyridazine (TYK2 Selective) IZP->JH2 Allosteric Inhibition Traditional Traditional Inhibitor (Pan-JAK) Traditional->JH1 ATP Competition Gene Gene Transcription STAT->Gene Translocates

Fig 1. Mechanism of allosteric TYK2 inhibition by imidazo[1,2-b]pyridazines vs traditional inhibitors.

Comparative Profiling: Quantitative Cross-Reactivity

The divergence in selectivity between traditional JH1 inhibitors and JH2-targeted imidazo[1,2-b]pyridazines is starkly evident in biochemical profiling. As shown in the table below, traditional inhibitors display sub-nanomolar potency across multiple JAK isoforms, whereas optimized 4 maintain an IC50 >10,000 nM against off-target JAKs[4].

Inhibitor ClassRepresentative CompoundPrimary TargetJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity Mechanism
Pan-JAK TofacitinibJAK1 / JAK30.120.0690.54ATP-competitive (JH1)
Pan-JAK RuxolitinibJAK1 / JAK20.280.0268.0ATP-competitive (JH1)
Imidazo[1,2-b]pyridazine Compound 7 (IZP)TYK2> 10,000> 10,000> 10,000Allosteric (JH2)
Imidazo[1,2-b]pyridazine Compound 6TYK2> 10,000> 10,000> 10,000Allosteric (JH2)

Data synthesized from established kinase activity measurements utilizing Z'-LYTE™ assay platforms[4].

Experimental Methodologies for Assessing Cross-Reactivity

To ensure high scientific integrity, the evaluation of cross-reactivity must rely on self-validating experimental systems. Below are the standard protocols used to profile imidazo[1,2-b]pyridazine compounds.

Protocol A: Biochemical Cross-Reactivity Profiling (Z'-LYTE Kinase Assay)

Causality of Choice: The Z'-LYTE assay is a FRET-based platform. Because it provides a ratiometric readout (coumarin vs. fluorescein emission), it inherently corrects for well-to-well dispensing errors and compound auto-fluorescence—a critical necessity when screening novel, highly conjugated heterocyclic scaffolds[4].

Step-by-Step Methodology:

  • Preparation: Dilute the imidazo[1,2-b]pyridazine test compounds serially in 1% DMSO (final concentration).

  • Reaction Assembly: In a 384-well plate, combine 10 μL of a reaction mixture containing the specific JAK isoform (JAK1, JAK2, JAK3, or TYK2), 2 μM Z'-LYTE peptide substrate, and ATP at the Km​ specific to each kinase[4].

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for steady-state phosphorylation.

  • Development: Add the Development Reagent (site-specific protease). Unphosphorylated peptides are cleaved, disrupting FRET; phosphorylated peptides remain intact.

  • Self-Validation & Quality Control: Include a 0% phosphorylation control (no ATP) and a 100% phosphorylation control (no inhibitor). Calculate the Z'-factor for the plate. A Z'-factor > 0.5 validates the assay's dynamic range, ensuring that an IC50 > 10,000 nM is a true reflection of inactivity rather than assay failure.

Protocol B: Orthogonal Cellular Validation (Whole Blood STAT Phosphorylation)

Causality of Choice: Biochemical potency often fails to translate in vivo due to high lipophilicity and plasma protein binding[1]. Testing in whole blood directly accounts for these pharmacokinetic variables, providing a realistic assessment of cross-reactivity in a physiological environment.

Step-by-Step Methodology:

  • Stimulation: Aliquot human whole blood and pre-incubate with the imidazo[1,2-b]pyridazine compound for 30 minutes. Stimulate with IFNα (to drive TYK2/JAK1-mediated STAT phosphorylation)[1].

  • Erythrocyte Lysis & Fixation: Terminate the reaction using a specialized Lyse/Fix buffer to preserve the transient phosphorylation state of the STAT proteins.

  • Flow Cytometry: Permeabilize the leukocytes and stain with fluorophore-conjugated anti-pSTAT3 and anti-pSTAT5 antibodies.

  • Self-Validation & Quality Control: To prove true selectivity, simultaneously stimulate a parallel blood aliquot with GM-CSF (a strictly JAK2-dependent pathway). If the compound is truly TYK2-selective, IFNα-induced pSTAT3 will be inhibited, while GM-CSF-induced pSTAT5 will remain completely unaffected.

Workflow Step1 1. Compound Library Imidazo[1,2-b]pyridazines Step2 2. Biochemical Profiling Z'-LYTE Kinase Assay Step1->Step2 Synthesize Step3 3. Orthogonal Validation Whole Blood STAT Assay Step2->Step3 Select IC50 < 10nM Step4 4. Off-Target Screening PDE4 & Kinase Panel Step3->Step4 Confirm Efficacy Step5 5. Lead Selection High Selectivity Profile Step4->Step5 Filter Cross-Reactivity

Fig 2. Self-validating experimental workflow for assessing JAK cross-reactivity and selectivity.

Structure-Activity Relationship (SAR) and Off-Target Mitigation

While the imidazo[1,2-b]pyridazine scaffold provides excellent selectivity over other JAK family members, early iterations revealed potential off-target liabilities. Most notably, some derivatives exhibited cross-reactivity with Phosphodiesterase 4 (PDE4)[1].

To mitigate this, researchers utilized X-ray co-crystal structures of the compounds bound to both TYK2 JH2 and PDE4. By elaborating along specific selectivity vectors—such as increasing the hydrophilic character of the C3 amide substituent (e.g., adding a pendant diol)—researchers successfully abolished PDE4 binding while maintaining whole-blood potency against TYK2[1]. Furthermore, modifications such as incorporating a 2-pyridyl N1-substituent on a 2-oxo-1,2-dihydropyridine ring significantly enhanced metabolic stability and Caco-2 permeability via the formation of intramolecular hydrogen bonds[2].

Conclusion

The transition from targeting the highly conserved JH1 domain to the structurally distinct JH2 domain represents a critical evolution in kinase inhibitor design. Imidazo[1,2-b]pyridazine compounds have proven to be exceptionally capable vehicles for this allosteric strategy. By employing rigorous, self-validating biochemical and cellular assays, researchers can confidently verify that these compounds achieve potent TYK2 inhibition with virtually zero cross-reactivity against JAK1, JAK2, and JAK3.

References

  • Title: Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling Source: nih.gov URL: [Link]

  • Title: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source: nih.gov URL: [Link]

  • Title: Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways Source: frontiersin.org URL: [Link]

  • Title: Application of JAK inhibitors in paradoxical reaction through immune-related dermatoses Source: frontiersin.org URL: [Link]

Sources

Scaffold Hopping in Kinase Inhibitor Design: A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex kinomes, the selection of the optimal hinge-binding scaffold is critical. The imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds are privileged bicyclic heteroaromatic systems widely utilized in the development of ATP-competitive kinase inhibitors. While often classified as bioisosteres, the subtle introduction of an additional nitrogen atom in the pyridazine ring fundamentally alters the electron density, physicochemical properties, and Structure-Activity Relationship (SAR) trajectories of the molecule.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their divergent performance in metabolic stability, target engagement, and overall pharmacokinetics.

Physicochemical Profiling & Structural Causality

The decision to transition from an imidazo[1,2-a]pyridine to an imidazo[1,2-b]pyridazine core is rarely arbitrary; it is typically a strategic maneuver to rescue a structurally active but pharmacokinetically flawed chemical series.

  • Imidazo[1,2-a]pyridine : This scaffold features a single bridgehead nitrogen. It is highly electron-rich and lipophilic. While this lipophilicity drives potent target engagement via strong hydrophobic packing within the kinase ATP pocket, it frequently results in severe liabilities, including rapid hepatic clearance (via Cytochrome P450 oxidation) and poor aqueous solubility.

  • Imidazo[1,2-b]pyridazine : The introduction of a second nitrogen atom at the 5-position (standard 1,2-b numbering) withdraws electron density from the bicyclic system. This reduces the overall lipophilicity (LogP) and pKa. The electron-deficient nature of the pyridazine ring makes it significantly less susceptible to CYP-mediated oxidative metabolism. Furthermore, the extra nitrogen acts as a supplementary hydrogen-bond acceptor, which can alter the optimal trajectory for hinge binding and force a divergence in the SAR.

Table 1: Comparative Physicochemical & Pharmacological Hallmarks
PropertyImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazineMechanistic Impact
Lipophilicity (LogP) HigherLowerLower LogP in pyridazines improves solubility and reduces off-target hERG liabilities.
Metabolic Stability Low to ModerateHighElectron-withdrawing nitrogen shields the pyridazine core from CYP450 oxidation.
H-Bond Acceptors 1 (N1)2 (N1, N5)Dual acceptors can coordinate structural water molecules or alter hinge-binding angles.
SAR Transferability Highly rigidDistinct / DivergentDirect scaffold hopping often requires re-optimization of R-groups due to altered binding modes.

Structural Biology & Binding Modalities

When scaffold hopping between these two cores, researchers must anticipate a shift in the binding modality. X-ray crystallographic studies have repeatedly shown that the additional nitrogen in the imidazo[1,2-b]pyridazine core can induce a slight rotation or translation of the scaffold within the ATP pocket to satisfy new hydrogen-bonding requirements.

G cluster_0 Imidazo[1,2-a]pyridine cluster_1 Imidazo[1,2-b]pyridazine Hinge Kinase Hinge Region (ATP Binding Site) IAP Imidazo[1,2-a]pyridine High Lipophilicity Hinge->IAP Single H-Bond Acceptor IBP Imidazo[1,2-b]pyridazine Lower Lipophilicity Hinge->IBP Dual H-Bond Acceptors IAP_SAR Hydrophobic-driven SAR High CYP450 Clearance IAP->IAP_SAR IBP_SAR H-Bond driven SAR High Metabolic Stability IBP->IBP_SAR

Fig 1: Mechanistic divergence in kinase hinge binding and SAR between the two scaffolds.

Head-to-Head Case Studies in Drug Discovery

The literature provides robust empirical data validating the strategic use of both scaffolds depending on the specific target requirements.

Case Study 1: Cyclin-Dependent Kinases (CDK2) In an effort to optimize CDK inhibitors, researchers modified an existing imidazo[1,2-a]pyridine series to the less lipophilic imidazo[1,2-b]pyridazine core. While baseline potency was maintained, the SAR diverged significantly. Protein-inhibitor co-crystallization confirmed distinct binding modes. The optimized imidazo[1,2-b]pyridazine derivatives demonstrated superior pharmacokinetics, achieving >1 µM plasma levels following a minimal 2 mg/kg oral dose in murine models [1].

Case Study 2: Tyk2 JH2 Pseudokinase Inhibitors During the development of Tyk2 JH2 ligands for autoimmune diseases, an initial series of 6-anilino imidazopyridines suffered from rapid metabolic degradation. Transitioning to 6-((2-oxo-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs dramatically improved metabolic stability. The incorporation of a 2-pyridyl group further enhanced Caco-2 permeability via intramolecular hydrogen bonding, yielding highly efficacious in vivo candidates for rat adjuvant arthritis models [2].

Case Study 3: Dual c-Met and VEGFR2 Inhibitors Conversely, the imidazo[1,2-a]pyridine scaffold remains highly effective when lipophilicity is required to access deep hydrophobic pockets. Structure-based design yielded an imidazo[1,2-a]pyridine derivative (Compound 26) bearing a 6-methylpyridone ring. This compound enforced a rigid conformation via intramolecular hydrogen bonds, resulting in exceptional dual inhibition (c-Met IC50 = 1.9 nM; VEGFR2 IC50 = 2.2 nM) and profound dose-dependent antitumor efficacy in MKN45 xenograft models (T/C = 4% at 5 mg/kg) [3].

Table 2: Head-to-Head Biological Activity Summary
TargetScaffold UtilizedKey Optimization MetricLead Compound PerformanceRef
CDK2 Imidazo[1,2-b]pyridazinePK / Bioavailability>1 µM plasma levels (2 mg/kg PO)[1]
Tyk2 JH2 Imidazo[1,2-b]pyridazineMetabolic StabilityHigh Caco-2 permeability, in vivo efficacy[2]
c-Met / VEGFR2 Imidazo[1,2-a]pyridinePotency / Target EngagementIC50: 1.9 nM / 2.2 nM; T/C: 4%[3]

Experimental Methodologies for Scaffold Evaluation

To objectively compare these bioisosteres, a self-validating experimental workflow must be established. The following protocols ensure that observed differences in efficacy are genuinely driven by the scaffold rather than assay artifacts.

Workflow Syn Scaffold Synthesis & Diversification Kin TR-FRET Kinase Inhibition Assay Syn->Kin Met Microsomal Stability (HLM/RLM) Kin->Met InVivo In Vivo PK/PD Efficacy Models Met->InVivo

Fig 2: Standardized experimental workflow for evaluating scaffold bioisosteres.

Protocol A: TR-FRET Kinase Inhibition Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound autofluorescence interference—a common liability with highly conjugated imidazopyridine systems.

  • Reagent Preparation : Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Dilution : Perform an 11-point 3-fold serial dilution of the test scaffolds in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Reaction Assembly : Add 5 µL of the target kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiation : Add 5 µL of ATP (at the predetermined Km concentration) to initiate the reaction. Incubate for 60 minutes.

  • Detection & Validation : Add 10 µL of the TR-FRET antibody/EDTA quench buffer. Read the plate on a compatible microplate reader (e.g., PHERAstar).

    • Self-Validation: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). The assay is only valid if Z' > 0.5.

Protocol B: Microsomal Metabolic Stability (In Vitro Clearance)

Causality: This assay directly tests the hypothesis that the imidazo[1,2-b]pyridazine core resists CYP450-mediated phase I oxidation better than the imidazo[1,2-a]pyridine core.

  • Matrix Preparation : Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 0.5 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Assembly : Spike the test compound into the microsomal suspension to a final concentration of 1 µM (ensure final DMSO < 0.1%).

  • Initiation : Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching : At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation & Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

    • Self-Validation: Include Verapamil as a high-clearance positive control and a minus-NADPH sample as a negative control to rule out chemical instability. Calculate the intrinsic clearance ( CLint​ ) based on the elimination rate constant ( k ).

References

  • Imidazo[1,2-b]pyridazines: A Potent and Selective Class of Cyclin-Dependent Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

In Vivo Pharmacodynamics of Orally Active Imidazo[1,2-b]pyridazine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, yielding a multitude of potent and selective kinase inhibitors with therapeutic potential across oncology, inflammation, and autoimmune diseases.[1] The inherent drug-like properties of this bicyclic heteroaromatic system have facilitated the development of orally bioavailable drug candidates, with some advancing into clinical trials.[2][3] This guide provides an in-depth technical comparison of the in vivo pharmacodynamics of orally active imidazo[1,2-b]pyridazine inhibitors targeting three critical signaling nodes: Bruton's Tyrosine Kinase (BTK), Anaplastic Lymphoma Kinase (ALK), and the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway.

Through a comparative analysis with established, clinically-approved inhibitors, this guide will elucidate the experimental frameworks and key pharmacodynamic endpoints used to characterize target engagement and biological response in vivo. The causality behind experimental choices will be explained, providing researchers, scientists, and drug development professionals with a robust framework for evaluating novel imidazo[1,2-b]pyridazine-based therapeutics.

Bruton's Tyrosine Kinase (BTK) Inhibition: A New Wave of Covalent Modulators

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, making it a prime target for B-cell malignancies and autoimmune diseases.[2][3] The imidazo[1,2-b]pyridazine scaffold has yielded potent covalent BTK inhibitors, exemplified by TM471-1.

Imidazo[1,2-b]pyridazine in Focus: TM471-1

TM471-1 is an orally active, irreversible BTK inhibitor that has demonstrated significant anti-tumor activity in preclinical xenograft models, leading to its advancement into Phase I clinical trials.[2][3] It covalently binds to Cys481 in the ATP-binding pocket of BTK, leading to sustained target inhibition.[4]

Comparative Benchmark: Ibrutinib, Acalabrutinib, and Zanubrutinib

To understand the in vivo pharmacodynamic profile of TM471-1, it is essential to compare it against the established BTK inhibitors: ibrutinib (first-generation), and acalabrutinib and zanubrutinib (second-generation).[1][5][6] The key in vivo pharmacodynamic parameter for these covalent inhibitors is BTK occupancy , which measures the percentage of BTK enzyme that is irreversibly bound by the inhibitor.[6][7]

Table 1: Comparison of In Vivo BTK Occupancy

InhibitorClassIn Vivo ModelKey Pharmacodynamic FindingsCitation(s)
TM471-1 Imidazo[1,2-b]pyridazineXenograftComplete tumor regression in 7/10 mice at 15 mg/kg. In vivo occupancy data not yet publicly available.[2][3]
Ibrutinib First-GenerationCLL Mouse ModelSub-optimal BTK occupancy at trough levels with once-daily dosing.[8]
Acalabrutinib Second-GenerationCLL Mouse ModelHigher and more sustained BTK occupancy with twice-daily dosing (>95%).[9][10][6][9][10]
Zanubrutinib Second-GenerationB-cell Malignancy ModelsAchieves and maintains complete or near-complete BTK occupancy in both peripheral blood and lymph nodes.[3][3][11][12]

Expertise & Experience: The causality for focusing on BTK occupancy lies in the irreversible nature of these inhibitors. Since they form a covalent bond, the duration of target inhibition is not solely dependent on the inhibitor's plasma concentration but on the resynthesis rate of the BTK protein.[6] Achieving high and sustained BTK occupancy is therefore critical for durable downstream signaling inhibition and clinical efficacy. Second-generation inhibitors like acalabrutinib and zanubrutinib were specifically designed to improve upon the occupancy profile of ibrutinib, leading to more consistent target engagement.[5][6] While specific in vivo occupancy data for TM471-1 is awaited, its potent anti-tumor activity suggests effective and sustained target engagement.

Anaplastic Lymphoma Kinase (ALK) Inhibition: Overcoming Resistance

ALK gene rearrangements are oncogenic drivers in non-small cell lung cancer (NSCLC).[13][14] The imidazo[1,2-b]pyridazine scaffold has contributed to the development of next-generation ALK inhibitors designed to overcome resistance to earlier therapies.

Imidazo[1,2-b]pyridazine in Focus: Compound O-10

Compound O-10 is a novel, macrocyclic imidazo[1,2-b]pyridazine derivative designed to inhibit wild-type ALK and clinically relevant resistance mutations, such as the G1202R solvent front mutation.

Comparative Benchmark: Crizotinib, Alectinib, and Lorlatinib

The in vivo pharmacodynamics of ALK inhibitors are typically assessed by measuring the phosphorylation of ALK (p-ALK) and its downstream effectors, such as STAT3 and ERK, in tumor tissue.[15]

Table 2: Comparison of In Vivo ALK Pathway Inhibition

InhibitorClassIn Vivo ModelKey Pharmacodynamic FindingsCitation(s)
Compound O-10 Imidazo[1,2-b]pyridazineNSCLC XenograftSpecific in vivo p-ALK data is not yet publicly available, but potent in vitro inhibition of ALK and resistant mutants is reported.
Crizotinib First-GenerationNSCLC XenograftInhibition of ALK phosphorylation and downstream signaling in sensitive models.[13][13]
Alectinib Second-GenerationNSCLC XenograftSuperior CNS penetration and activity against some crizotinib-resistant mutations.[16][16]
Lorlatinib Third-GenerationNSCLC XenograftPotent inhibition of a wide range of ALK resistance mutations, including G1202R, and high CNS activity.[17][18][17][18]

Expertise & Experience: The rationale for assessing the phosphorylation status of ALK and its downstream targets is to directly confirm target engagement and pathway inhibition within the tumor microenvironment. A reduction in p-ALK levels following treatment is a direct pharmacodynamic biomarker of inhibitor activity. Analyzing downstream effectors like p-STAT3 and p-ERK provides further confidence that the biological signaling cascade has been effectively disrupted. This is crucial for correlating target inhibition with anti-tumor efficacy observed in tumor growth inhibition studies. The development of next-generation inhibitors like lorlatinib, and promising candidates like O-10, is driven by the need to maintain this pharmacodynamic effect in the face of evolving resistance mechanisms.[17][18]

PI3K/mTOR Dual Inhibition: A Two-Pronged Attack

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in cancer.[19][20] Dual inhibition of PI3K and mTOR with a single molecule is a promising therapeutic strategy to overcome feedback loops that can limit the efficacy of single-target agents. The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile core for developing such dual inhibitors.

Imidazo[1,2-b]pyridazine in Focus: Compound 11

Compound 11 is a novel imidazo[1,2-b]pyridazine derivative with potent dual inhibitory activity against PI3K and mTOR. It has demonstrated in vivo anti-fibrotic potential in a mouse model of idiopathic pulmonary fibrosis (IPF).

Comparative Benchmark: Gedatolisib, Voxtalisib, and Pictilisib

The in vivo pharmacodynamics of PI3K/mTOR inhibitors are evaluated by measuring the phosphorylation of key downstream biomarkers of both PI3K/Akt and mTORC1/mTORC2 activity, such as p-Akt, p-S6, and p-4E-BP1.[21][22]

Table 3: Comparison of In Vivo PI3K/mTOR Pathway Inhibition

InhibitorClassIn Vivo ModelKey Pharmacodynamic FindingsCitation(s)
Compound 11 Imidazo[1,2-b]pyridazineIPF Mouse ModelIn vivo anti-fibrotic efficacy demonstrated. Specific pharmacodynamic biomarker data is not yet publicly available.
Gedatolisib Dual PI3K/mTORTumor XenograftDose-dependent inhibition of p-Akt, p-S6, and p-4E-BP1 in tumor tissue.[23]
Voxtalisib (XL765) Dual PI3K/mTORTumor XenograftDose-dependent inhibition of p-Akt, p-p70S6K, and p-S6 in tumors.[22][24][22][24][25]
Pictilisib (GDC-0941) Pan-PI3KTumor Xenograft>90% suppression of p-Akt in tumor tissue at efficacious doses.[26][27][26][27][28]

Expertise & Experience: The complexity of the PI3K/mTOR pathway necessitates a multi-biomarker approach for pharmacodynamic assessment. Measuring p-Akt (a direct substrate of PI3K) confirms PI3K inhibition, while measuring p-S6 (downstream of mTORC1) and sometimes p-Akt at Ser473 (a substrate of mTORC2) confirms mTOR inhibition.[21][22] This provides a comprehensive picture of pathway modulation. For dual inhibitors, demonstrating a dose-dependent reduction in biomarkers for both branches of the pathway is crucial evidence of the intended mechanism of action and helps to establish a therapeutic window.

Visualizing the Pathways and Workflows

Signaling Pathways

Signaling_Pathways cluster_BTK BTK Signaling cluster_ALK ALK Signaling cluster_PI3K_mTOR PI3K/mTOR Signaling BCR BCR BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation TM471_1 TM471-1 (Imidazo[1,2-b]pyridazine) TM471_1->BTK Covalent Inhibition ALK ALK STAT3 STAT3 ALK->STAT3 PI3K_A PI3K ALK->PI3K_A MAPK MAPK/ERK ALK->MAPK Prolif_ALK Cell Proliferation & Survival STAT3->Prolif_ALK PI3K_A->Prolif_ALK MAPK->Prolif_ALK O10 O-10 (Imidazo[1,2-b]pyridazine) O10->ALK Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->AKT Prolif_PI3K Cell Growth & Proliferation S6K->Prolif_PI3K Cmpd11 Compound 11 (Imidazo[1,2-b]pyridazine) Cmpd11->PI3K Inhibition Cmpd11->mTORC1 Inhibition

Caption: Key signaling pathways targeted by imidazo[1,2-b]pyridazine inhibitors.

Experimental Workflow

Experimental_Workflow cluster_animal_study In Vivo Animal Study cluster_pd_analysis Pharmacodynamic (PD) Analysis start Tumor Cell Implantation (Xenograft Model) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Animal Randomization into Treatment Groups tumor_growth->randomization dosing Oral Administration of Inhibitor or Vehicle randomization->dosing monitoring Monitor Tumor Volume & Body Weight dosing->monitoring collection Tissue Collection (Tumor, Blood) at Defined Timepoints monitoring->collection blood Blood Sample (PBMCs) collection->blood tumor Tumor Tissue collection->tumor flow Flow Cytometry (e.g., BTK Occupancy) blood->flow lysate Tissue Lysate Preparation tumor->lysate ffpe Formalin-Fixation Paraffin-Embedding (FFPE) tumor->ffpe data Data Analysis & Comparison flow->data western Western Blot (p-ALK, p-S6, etc.) lysate->western ihc Immunohistochemistry (IHC) ffpe->ihc western->data ihc->data

Caption: General workflow for in vivo pharmacodynamic studies.

Methodologies: Self-Validating Protocols for Robust Pharmacodynamic Assessment

The trustworthiness of any pharmacodynamic study hinges on the robustness and reproducibility of its methodologies. The following protocols are designed as self-validating systems, incorporating necessary controls for accurate interpretation.

Protocol 1: Western Blot for Phospho-Protein Analysis in Tumor Tissue

This protocol details the analysis of target inhibition (e.g., p-ALK, p-S6) in tumor lysates.

  • Tissue Homogenization:

    • Excise tumors from euthanized mice at predetermined time points post-dose.

    • Immediately snap-freeze tumors in liquid nitrogen to preserve phosphorylation states.[24]

    • Homogenize ~50-100 mg of frozen tumor tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[10][29] The inhibitors are critical to prevent protein degradation and dephosphorylation during sample processing.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).[10]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay. This is essential for ensuring equal protein loading in the subsequent steps.[30]

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by size on a polyacrylamide gel via SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[5]

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-p-ALK, anti-p-S6).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[31]

    • Capture the signal using a digital imaging system.

  • Validation and Normalization:

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., total ALK, total S6). This is a crucial control to demonstrate that any observed decrease in the phospho-protein signal is due to inhibition of phosphorylation, not a decrease in the total amount of protein.

    • Finally, re-probe with an antibody for a loading control (e.g., β-actin, GAPDH) to confirm equal protein loading across all lanes.

Protocol 2: Flow Cytometry for BTK Occupancy in PBMCs

This assay quantifies the percentage of BTK bound by a covalent inhibitor in peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation:

    • Collect whole blood from treated animals into heparinized tubes.

    • Isolate PBMCs using standard Ficoll-Paque density gradient centrifugation.[9]

    • Wash the isolated PBMCs twice with cold PBS.

  • Cell Staining:

    • Fix and permeabilize the PBMCs using a commercial fixation/permeabilization kit. This step is necessary to allow the intracellular BTK probe to access its target.

    • Incubate the cells with a fluorescently labeled probe that binds to the same Cys481 residue as the inhibitor. Unoccupied BTK will be labeled by the probe.

    • Co-stain with a fluorescently-labeled anti-CD19 antibody to specifically gate on the B-cell population.[9]

  • Flow Cytometry Analysis:

    • Acquire the samples on a calibrated flow cytometer.

    • Gate on the CD19-positive B-cell population.

    • Measure the Mean Fluorescence Intensity (MFI) of the BTK probe within the B-cell gate.

  • Calculating Occupancy:

    • Include vehicle-treated control animals to establish the MFI corresponding to 0% BTK occupancy (maximum probe binding).

    • Include a sample of cells saturated in vitro with a high concentration of the inhibitor to establish the MFI for 100% occupancy (minimal probe binding).

    • Calculate the percent BTK occupancy in the treated samples relative to these controls.

Protocol 3: Immunohistochemistry (IHC) for Phospho-Biomarkers in FFPE Tumor Tissue

IHC provides spatial information on target inhibition within the tumor architecture.

  • Tissue Preparation:

    • Fix freshly excised tumors in 10% neutral-buffered formalin for 24 hours.

    • Process the fixed tissue and embed in paraffin blocks.

    • Cut 4-5 µm sections onto positively charged slides.[3]

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol solutions to water.[3]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0). This step is critical for unmasking the antibody epitope that can be cross-linked by formalin fixation.[2]

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific protein binding sites using a protein block solution.

    • Incubate with the primary antibody against the phospho-target (e.g., p-S6) overnight at 4°C.

    • Apply a polymer-based HRP-conjugated secondary antibody system.

    • Develop the signal with a DAB chromogen, which produces a brown precipitate at the site of the antigen.

    • Counterstain with hematoxylin to visualize cell nuclei.

  • Imaging and Analysis:

    • Dehydrate the slides, clear in xylene, and coverslip.

    • Scan the slides using a digital slide scanner.

    • Quantify the staining intensity and percentage of positive cells using image analysis software. A semi-quantitative H-score is often used for this purpose.

Conclusion

The imidazo[1,2-b]pyridazine scaffold represents a highly versatile platform for the design of potent, selective, and orally active kinase inhibitors. As demonstrated by emerging candidates like TM471-1, O-10, and compound 11, this chemical class continues to yield promising therapeutics against a range of challenging targets. A thorough in vivo pharmacodynamic characterization is paramount to understanding their mechanism of action, establishing a clear link between target engagement and biological effect, and guiding rational clinical development.

By employing robust, self-validating protocols and comparing against established benchmarks, researchers can effectively de-risk their drug discovery programs and build a comprehensive data package that supports the advancement of novel imidazo[1,2-b]pyridazine inhibitors. The methodologies and comparative data presented in this guide provide a foundational framework for these critical in vivo studies, ultimately accelerating the translation of these promising molecules into effective therapies.

References

  • Herman, S. E. M., Gordon, A. L., Hertlein, E., et al. (2017). The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia. Clinical Cancer Research, 23(11), 2831–2841. [Link]

  • Patel, V., Balakrishnan, K., Bibikova, E., et al. (2017). Pharmacodynamics and Proteomic Analysis of Acalabrutinib Therapy: Similarity of On-Target Effects to Ibrutinib and Rationale for Combination Therapy. Leukemia, 32(4), 958–967. [Link]

  • Zhang, D., Zhao, J., Xu, G., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Sharma, M., & Jabbour, E. (2017). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Current Drug Targets, 18(4), 437–447. [Link]

  • Herman, S. E. M., Montraveta, A., Niemann, C. U., et al. (2020). Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib. Blood, 136(1), 19–29. [Link]

  • Parashar, P., Das, M. K., Tripathi, P., et al. (2018). Western Blot Analysis of Protein Lysate fromPDX Tumor Tissue. Bio-protocol, 8(18), e2997. [Link]

  • Solomon, B. J., Besse, B., Bauer, T. M., et al. (2018). Lorlatinib in patients with ALK-positive non-small-cell lung cancer: results from a global phase 2 study. The Lancet Oncology, 19(12), 1654–1667. [Link]

  • Tam, C. S., Trotman, J., Opat, S., et al. (2021). Full article: Clinical pharmacology and PK/PD translation of the second-generation Bruton's tyrosine kinase inhibitor, zanubrutinib. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1167–1180. [Link]

  • Gaonac'h, O., & Berteina-Raboin, S. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 225, 113791. [Link]

  • Soria, J.-C., Adjei, A. A., Bahleda, R., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Annals of Oncology, 26(1), 201–207. [Link]

  • National Cancer Institute. (n.d.). Western Blot Analysis. Retrieved from [Link]

  • Sarker, D., Ang, J. E., Baird, R., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77–86. [Link]

  • Nanocl. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Castillo, J. J., & Palomba, M. L. (2022). Coming of Age for BTK Inhibitor Therapy: A Review of Zanubrutinib in Waldenström Macroglobulinemia. Cancers, 14(20), 5129. [Link]

  • ResearchGate. (n.d.). How can I check expression of phosphorylated protein on formalin fixed paraffin embedded tissue? Retrieved from [Link]

  • Wang, M. L., Rule, S., Zinzani, P. L., et al. (2018). Acalabrutinib in relapsed or refractory mantle cell lymphoma (ACE-LY-004): a single-arm, multicentre, phase 2 trial. The Lancet, 391(10121), 659–667. [Link]

  • Salgia, R., & D'Arcangelo, M. (2015). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Cancers, 7(3), 1468–1491. [Link]

  • Byrd, J. C., Wierda, W. G., Jones, J. A., et al. (2020). Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib. Blood, 135(26), 2378–2388. [Link]

  • Evans, E. K., Tester, R., Aslanian, S., et al. (2013). Inhibition of Btk with CC-292 Provides Early Pharmacodynamic Assessment of Activity in Mice and Humans. Journal of Pharmacology and Experimental Therapeutics, 346(2), 219–228. [Link]

  • Le, K., & Jänne, P. A. (2020). In Vitro and in Vivo Activity of mTOR Kinase and PI3K Inhibitors Against Leishmania donovani and Trypanosoma brucei. Molecules, 25(8), 1955. [Link]

  • Li, Y., Wang, Y., Wang, Z., et al. (2022). Supplementary material Figure S1. Flow cytometry gating strategy of BTK in Human peripheral blood immune cells. A. Flow cytometr. [Link]

  • van der Bilt, A. R., van der Wal, J. E., & van der Waal, I. (2009). Determination of phosphorylated proteins in tissue specimens requires highquality samples collected under stringent conditions. Histopathology, 55(4), 459–461. [Link]

  • Yu, P., Laird, A. D., Du, X., et al. (2014). Characterization of the Activity of the PI3K/mTOR Inhibitor XL765 (SAR245409) in Tumor Models with Diverse Genetic Alterations Affecting the PI3K Pathway. Molecular Cancer Therapeutics, 13(5), 1078–1091. [Link]

  • Bio-Rad. (n.d.). Immunohistochemistry and Staining of FFPE Tissues. Retrieved from [Link]

  • Sharman, J. P., Farber, C. M., Mahadevan, D., et al. (2020). Ublituximab plus ibrutinib versus ibrutinib alone in patients with relapsed or refractory high-risk chronic lymphocytic leukaemia (GENUINE): a phase 3, multicentre, open-label, randomised trial. The Lancet Haematology, 7(1), e45–e53. [Link]

  • Addeo, A., & Tabbò, F. (2020). The Emerging Therapeutic Landscape of ALK Inhibitors in Non-Small Cell Lung Cancer. Pharmaceuticals, 13(12), 474. [Link]

  • Li, Y., & Zhang, Z. (2016). Effect of ALK-inhibitors in the treatment of non-small cell lung cancer. European Review for Medical and Pharmacological Sciences, 20(16), 3496–3502. [Link]

  • Bressan, E., Hrelia, C., D'Alterio, C., et al. (2021). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma. The FEBS Journal, 288(14), 4334–4351. [Link]

  • Yang, Q., Jiang, Y., & Li, T. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 875372. [Link]

  • Lin, J. J., & Shaw, A. T. (2024). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Journal of Hematology & Oncology, 17(1), 63. [Link]

  • Frontiers. (n.d.). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Retrieved from [Link]

  • Becker, F., Hock, M., Scholtysik, R., et al. (2020). Safety, Tolerability, Pharmacokinetics, Target Occupancy, and Concentration-QT Analysis of the Novel BTK Inhibitor Evobrutinib in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 107(6), 1435–1444. [Link]

  • Zeng, W., Wang, Y., Zhang, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications. [Link]

  • Johnson, T. W., Richardson, P. F., Bailey, S., et al. (2014). Discovery of (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (ibrutinib), a potent and selective inhibitor of Bruton's tyrosine kinase. Journal of Medicinal Chemistry, 57(15), 6215–6229. [Link]

  • Takeda Oncology. (n.d.). Alunbrig (Brigatinib): Prescribing Information, Dosage & Side Effects. Retrieved from [Link]

  • Keam, S. J. (2021). Pharmacological inhibitors of anaplastic lymphoma kinase (ALK) induce immunogenic cell death through on-target effects. Journal for ImmunoTherapy of Cancer, 9(7), e002693. [Link]

  • Sintim, H. O., & Al-awar, R. S. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2419–2427. [Link]

  • Joseph, R. E., Norris, J. L., & Engen, J. R. (2024). Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia. eLife, 13, e93685. [Link]

  • Di Paolo, J. A., Huang, T., He, J., et al. (2011). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(14), 4281. [Link]

  • Wu, J., Zhang, M., & Liu, D. (2024). Mechanisms of synergistic suppression of ALK-positive lung cancer cell growth by the combination of ALK and SHP2 inhibitors. Scientific Reports, 14(1), 1–12. [Link]

  • Wang, Y., Zhang, Y., & Wang, F. (2021). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Scientific Reports, 11(1), 1–10. [Link]

  • Evans, E. K., Johnson, D. S., & Aslanian, S. (2019). Discovery of Affinity-Based Probes for Btk Occupancy Assays. ChemMedChem, 14(2), 246–253. [Link]

Sources

Safety Operating Guide

6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a checklist; it requires a mechanistic understanding of the compound's properties to ensure absolute safety and environmental compliance.

6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine is a highly specialized heterocyclic compound. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors (such as Bruton's Tyrosine Kinase inhibitors) and other targeted therapeutics[1][2]. While its pharmacological properties are highly valuable, the nitrogen-rich core and the oxetane ring necessitate strict adherence to proper laboratory safety and disposal protocols to mitigate exposure risks and environmental contamination.

Hazard Assessment and Physicochemical Profiling

Before initiating any disposal protocol, it is critical to understand the intrinsic hazards of the material. The imidazo[1,2-b]pyridazine core acts as a mild base and nucleophile. Upon contact with biological tissues (such as mucous membranes or skin), it can disrupt local pH and interact with cellular proteins, leading to acute irritation[3].

Table 1: Hazard Summary and Quantitative Data

Property / HazardClassification / DetailMechanistic Rationale
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[3]The nitrogenous heteroaromatic system readily interacts with moisture in ocular and respiratory mucosa, causing localized inflammation.
Physical State Solid (typically white to off-white powder)[4]Fine particulate nature increases the risk of inhalation (aerosolization) during transfer or accidental spills.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, DCM); slightly soluble in water[4]Dictates waste segregation; liquid waste streams will largely depend on the carrier solvent used during assays or synthesis.
Incompatibilities Strong oxidizing agents[4][5]Nitrogen-rich heterocycles can undergo highly exothermic reactions when exposed to strong oxidizers, posing a fire or pressure-burst hazard.

Standard Operating Procedure (SOP): Step-by-Step Disposal Methodology

The disposal of 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine must be treated as a self-validating system: every step from the bench to the incinerator must be documented, chemically compatible, and legally compliant.

Step 1: Waste Segregation

  • Action: Separate waste into "Solid Organic Waste" and "Liquid Organic Waste." Further segregate liquid waste into "Halogenated" or "Non-Halogenated" based on the primary solvent.

  • Causality: Mixing this compound with incompatible waste streams (particularly aqueous acidic waste or strong oxidizers) can result in dangerous exothermic degradation or the release of toxic byproducts[5].

Step 2: Primary Containment

  • Action: Collect solid waste (including contaminated Kimwipes, pipette tips, and weighing boats) in heavy-duty, chemically resistant polyethylene bags or high-density polyethylene (HDPE) solid waste containers. Liquid waste must be stored in amber glass or HDPE carboys[4].

  • Causality: Amber glass and HDPE prevent UV-induced degradation and solvent permeation, ensuring the structural integrity of the container during temporary laboratory storage.

Step 3: Labeling and Documentation

  • Action: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state "Contains: 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine," list the carrier solvents, and display the GHS07 (Exclamation Mark) pictogram.

  • Causality: Accurate documentation is a legal requirement under RCRA (Resource Conservation and Recovery Act) and ensures that downstream waste management personnel apply the correct destruction methodology.

Step 4: Ultimate Destruction (Incineration)

  • Action: Transfer the segregated waste to a licensed hazardous waste collector. The mandated disposal method is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber[5].

  • Causality: Direct environmental release is prohibited. Incineration breaks the stable heterocyclic aromatic ring. However, combusting nitrogen-rich compounds generates toxic nitrogen oxides (NOx). The afterburner ensures complete combustion, and the alkaline flue gas scrubber neutralizes the acidic NOx gases before environmental release, preventing acid rain contribution[5].

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization and respiratory exposure.

  • Isolation: Evacuate non-essential personnel from the immediate vicinity.

  • PPE Donning: Responders must wear nitrile gloves, tightly sealed safety goggles, and a laboratory coat. If the spill is large and aerosolized, an N95 or P100 particulate respirator is required[5].

  • Containment (Solid): Do not dry sweep, as this generates hazardous dust. Gently cover the powder with slightly damp, inert absorbent pads to suppress dust generation, then carefully scoop the material into a hazardous waste container[5].

  • Containment (Liquid): If dissolved in a solvent, surround the spill with an inert absorbent barrier (e.g., vermiculite or universal spill pads) to prevent spreading. Absorb the liquid and transfer the saturated materials to a sealed waste container.

  • Surface Decontamination: Wash the affected area with a mild detergent and water solution, followed by a wipe-down with a suitable solvent (e.g., ethanol or isopropanol) to remove any residual organic traces. Dispose of all cleaning materials as hazardous waste.

Waste Management Workflow

G start Waste Generation 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine segregate Waste Segregation (Determine State & Solvent) start->segregate solid Solid Waste (Powder, Contaminated Consumables) segregate->solid liquid Liquid Waste (Dissolved in Organic Solvents) segregate->liquid package Containment & Labeling (HDPE/Amber Glass, GHS07) solid->package liquid->package incinerate Licensed Incineration (Requires Afterburner & Scrubber) package->incinerate Transport by Licensed Collector

Workflow for the safe segregation, containment, and disposal of imidazo[1,2-b]pyridazine waste.

References

  • Title: Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review Source: European Journal of Medicinal Chemistry / NIH PubMed URL: [Link]

  • Title: Imidazo-1,2-B-Pyridazine Source: Sinochem Nanjing URL: [Link]

Sources

Personal protective equipment for handling 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Safety Protocol for Handling 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine

As a Senior Application Scientist, I have structured this guide to go beyond a standard safety data sheet. 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine is an advanced heterocyclic building block widely utilized in the synthesis of potent kinase inhibitors, including TYK2 and TAK1 targets[1][2]. While the incorporation of the oxetane ring enhances aqueous solubility and metabolic stability[3], it introduces specific chemical handling requirements.

Every protocol described below functions as a self-validating system—meaning that if one safety layer fails, the next layer inherently captures the risk.

Hazard Causality and Risk Assessment

Before selecting Personal Protective Equipment (PPE), it is critical to understand the mechanistic hazards of the molecule you are handling:

  • Imidazo[1,2-b]pyridazine Scaffold: This core is a privileged pharmacophore designed to interact with biological targets. Accidental exposure can lead to unintended biological activity. Halogenated and functionalized derivatives of this core are classified as skin irritants (Category 2) and serious eye irritants (Category 2A)[4][5]. Furthermore, specific substituted analogs exhibit skin sensitization properties (Skin Sens. 1).

  • Oxetane Ring: While highly stable under neutral and basic physiological conditions, the strained four-membered oxetane ring can undergo exothermic ring-opening polymerization or cleavage in the presence of strong Lewis acids or concentrated Brønsted acids.

  • Physical State: Typically presenting as an off-white powder[6], the primary exposure vector is the inhalation of aerosolized particulates during transfer, which can cause respiratory irritation (STOT SE 3)[4].

Quantitative PPE Matrix

To ensure a self-validating safety system, PPE must be dictated by the scale of the operation. The following table standardizes the required equipment to mitigate ocular, dermal, and respiratory risks.

Operational ScaleMass RangeEye ProtectionSkin & Body ProtectionRespiratory ProtectionEngineering Controls
Analytical < 10 mgSafety glasses with side shieldsStandard nitrile gloves (4 mil), flame-retardant lab coatNot required if handled in hoodFume hood (80-100 fpm)
Preparative 10 mg – 100 gChemical splash gogglesDouble-gloving (nitrile, 8 mil outer), impermeable sleevesN95 or P100 particulate respiratorFume hood with static eliminator
Process > 100 gFull face shield over gogglesChemically resistant suit (e.g., Tyvek), heavy-duty glovesPowered Air-Purifying Respirator (PAPR)Glovebox or isolated containment

Step-by-Step Operational Workflow

Causality Focus: Standard operating procedures often fail at the transfer stage. Fine powders possess high surface energy and accumulate static charge. By implementing an anti-static protocol, we mitigate the electrostatic repulsion that causes the powder to aerosolize, directly neutralizing the inhalation risk at its source.

Protocol: Safe Weighing and Transfer

  • Environmental Verification: Ensure the fume hood face velocity is actively monitoring between 80–100 fpm. Do not proceed if the flow alarm is triggered.

  • De-staticization: Pass a piezoelectric anti-static ionizer over the weighing spatula, the weigh boat, and the amber glass storage vial.

  • Transfer: Using a micro-spatula, carefully transfer the 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine solid. Keep the vertical drop distance below 2 inches to prevent the formation of dust clouds.

  • In-Situ Solubilization: Whenever possible, dissolve the compound in the reaction solvent (e.g., DMSO, DMF, or DCM) directly within the fume hood before moving it to the main reaction vessel. Causality: Handling the compound as a liquid solution completely eliminates particulate inhalation risks for all downstream steps.

  • Storage: Flush the source vial with inert gas (Argon or Nitrogen) before sealing. Store at 0–8°C to maintain stability and prevent moisture degradation[6].

G Storage 1. Storage (0-8°C, Inert Gas) PPE 2. Don PPE (Nitrile, Goggles, Coat) Storage->PPE Hood 3. Engineering Control (Fume Hood >80 fpm) PPE->Hood Weighing 4. Anti-Static Weighing (Eliminate Aerosolization) Hood->Weighing Reaction 5. Reaction Setup (Closed System) Weighing->Reaction Spill Spill Event? Reaction->Spill Decon 6a. Decontamination (Wet Wipe Method) Spill->Decon Yes Disposal 6b. Incineration (Licensed Contractor) Spill->Disposal No Decon->Disposal

Operational workflow and safety decision matrix for handling 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine.

Spill Response and Decontamination Protocol

Causality Focus: Dry sweeping a spilled active pharmaceutical ingredient (API) intermediate forces particulates into the breathing zone. The "wet-wipe" method binds the powder to a liquid matrix, preventing aerosolization and cross-contamination.

Protocol: Wet-Wipe Containment

  • Evacuate and Assess: Step back from the spill. If the spill exceeds 1 gram outside a fume hood, upgrade to a P100 respirator before proceeding.

  • Wetting: Gently mist the spilled powder with a compatible solvent (e.g., 10% isopropanol in water) to bind the dust. Do not use a high-pressure stream.

  • Absorption: Carefully place absorbent pads over the wetted area. Allow capillary action to draw the material up.

  • Collection: Use a non-sparking plastic scoop to collect the pads. Place them immediately into a hazardous waste bag.

  • Secondary Decontamination: Wipe the surface with an alkaline detergent solution, followed by a thorough deionized water rinse.

Disposal and Waste Management Plan

Imidazo[1,2-b]pyridazine derivatives must never be discharged into the aqueous sewage system. They require high-temperature destruction to break down the stable heterocyclic core[4].

Protocol: Waste Segregation and Destruction

  • Solid Waste: Collect all contaminated consumables (gloves, weigh boats, empty vials) in a puncture-resistant solid hazardous waste container.

  • Liquid Waste: Collect organic solutions in a designated solvent waste carboy. Critical: Ensure the waste carboy pH is neutral. Highly acidic waste streams can trigger unintended oxetane ring-opening side reactions.

  • Labeling: Clearly label the container as "Toxic/Irritant Organic Waste - Contains Imidazo[1,2-b]pyridazine derivatives."

  • Incineration: Entrust disposal to a licensed waste management contractor equipped with an afterburner and a flue gas scrubber to safely neutralize nitrogen oxides (NOx) generated during combustion[4][5].

References

  • Source: tcichemicals.
  • Source: chemimpex.
  • Title: 6-Chloro-2-(4-chlorophenyl)
  • Source: fishersci.
  • Source: sigmaaldrich.
  • Source: nih.
  • Source: nih.
  • Source: rsc.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。